2-Ethoxy-5-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165481. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVDLYMQVSLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304343 | |
| Record name | 2-Ethoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31594-45-3 | |
| Record name | 2-Ethoxy-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31594-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 165481 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031594453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31594-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-5-nitropyridine (CAS: 31594-45-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitropyridine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides detailed protocols for its synthesis, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution and nitro group reduction. Furthermore, this guide discusses the instrumental analysis of the compound, outlining expected spectroscopic signatures. Safety protocols for handling and storage are also detailed. The applications of this compound as a key intermediate in the development of pharmaceuticals, particularly in the pursuit of novel anti-inflammatory and analgesic agents, are highlighted, underscoring its significance for professionals in drug discovery and development.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring an electron-donating ethoxy group and a potent electron-withdrawing nitro group on the pyridine core, imparts a unique reactivity profile that is highly advantageous for constructing diverse molecular architectures.[1][2] The pyridine ring is a common motif in numerous pharmaceutical agents, and the specific functionalization of this compound makes it an invaluable precursor for creating novel bioactive compounds.[2] This guide serves as a technical resource for researchers, providing both foundational knowledge and practical methodologies for the effective utilization of this compound in a laboratory setting.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in research and development.
| Property | Value | Reference(s) |
| CAS Number | 31594-45-3 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 90-94 °C | [3] |
| Purity | ≥ 98.0% (GC) | [4] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [5] |
| Storage Conditions | Store at 0-8°C in a cool, dark, and dry place. | [1] |
Synthesis of this compound: A Protocol Grounded in Nucleophilic Aromatic Substitution
The most prevalent and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method leverages the high reactivity of a halogenated nitropyridine precursor with an alkoxide. The electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2-position, facilitating the displacement of a leaving group like chloride.[6][7]
Reaction Principle
The synthesis proceeds by reacting 2-chloro-5-nitropyridine with sodium ethoxide. The ethoxide ion acts as the nucleophile, attacking the electron-deficient carbon at the C2 position of the pyridine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired this compound.
Caption: Synthesis of this compound via SₙAr.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of alkoxy-nitropyridines.[8][9]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous ethanol (sufficient to dissolve reactants)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol at 0°C with vigorous stirring. Continue stirring until all the sodium has reacted to form sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as an off-white to yellow solid.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SₙAr)
While the ethoxy group is a poor leaving group compared to halogens, the highly activated pyridine ring can still undergo nucleophilic substitution under forcing conditions, or if the ethoxy group is transformed into a better leaving group. However, the primary utility of this compound lies in the reactivity of the nitro group.
Reduction of the Nitro Group
A key transformation of this compound in medicinal chemistry is the reduction of the nitro group to an amine, yielding 5-amino-2-ethoxypyridine. This resulting aromatic amine is a versatile intermediate for the synthesis of a wide array of heterocyclic systems through reactions such as amide bond formation, diazotization, and cyclization reactions.
Caption: Key synthetic transformation of this compound.
This reduction is commonly achieved using standard conditions such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl). The resulting 5-amino-2-ethoxypyridine is a crucial building block for pharmaceuticals, including potential anti-inflammatory and analgesic agents.[3][10][11]
Instrumental Analysis and Characterization
The structural elucidation of this compound and its reaction products is routinely performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and three distinct aromatic protons on the pyridine ring, with coupling patterns indicative of their relative positions. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitro group will be significantly deshielded and appear at a low field.[12][13][14]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands.[15] Key expected peaks include:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2980-2850 cm⁻¹: C-H stretching of the ethoxy group.
-
~1590 and 1470 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1530 and 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching, which are strong and characteristic absorptions.[16]
-
~1250 cm⁻¹: C-O stretching of the ethoxy group.
Mass Spectrometry (MS)
Under electron impact (EI) ionization, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.15.[10] Common fragmentation patterns would involve the loss of the ethoxy group (-45 Da), the nitro group (-46 Da), or ethylene from the ethoxy group (-28 Da).[17][18]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Identification: [3][15]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
This compound stands out as a strategically important intermediate for synthetic and medicinal chemists. Its well-defined reactivity, particularly the susceptibility of the nitro group to reduction, provides a reliable pathway to valuable amino-pyridine derivatives. The protocols and data presented in this guide are intended to empower researchers to confidently and safely incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of novel chemical entities with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 3. Buy 2-Chloro-5-ethoxy-3-nitropyridine [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 9. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. memphis.edu [memphis.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. spectrabase.com [spectrabase.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. m.youtube.com [m.youtube.com]
A Technical Guide to 2-Ethoxy-5-nitropyridine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Ethoxy-5-nitropyridine, a key chemical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.
Core Molecular Data
This compound is a substituted pyridine derivative characterized by an ethoxy group at the 2-position and a nitro group at the 5-position. These functional groups significantly influence its chemical reactivity, making it a versatile building block for more complex molecules.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| CAS Number | 31594-45-3 | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 90-94 °C | |
| Purity (typical) | >98.0% (GC) |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process, often starting from readily available pyridine derivatives. A common and logical synthetic route involves the nitration of a pyridine precursor, followed by chlorination and subsequent nucleophilic substitution with an ethoxide.
Logical Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound, commencing from 2-aminopyridine.
Caption: Logical workflow for the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-5-nitropyridine (Precursor)
A common precursor for this compound is 2-Chloro-5-nitropyridine. This intermediate can be synthesized from 2-aminopyridine through a series of reactions including nitration, diazotization, hydrolysis, and chlorination. A method for the final chlorination step is detailed below.
Protocol: Chlorination of 2-Hydroxy-5-nitropyridine [1][2]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (POCl₃, 50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), and phosphorus pentachloride (PCl₅, 25.0 g, 0.12 mol).
-
Reaction: Stir the mixture and heat to 100-105°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly and carefully pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.
-
Separate the organic layer and extract the aqueous layer three times with dichloromethane (3 x 60 g).
-
Combine the organic phases and wash with saturated brine (20 g).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent by distillation to obtain the crude 2-chloro-5-nitropyridine.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-5-nitropyridine is displaced by an ethoxy group.
Protocol: Ethoxylation of 2-Chloro-5-nitropyridine
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in absolute ethanol (a suitable volume to ensure complete dissolution and stirring) at room temperature.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitropyridine (1.0 eq) portion-wise while monitoring the temperature. The reaction is typically exothermic. Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Extraction:
-
Carefully quench the reaction mixture by pouring it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).
-
Combine the organic extracts and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid of high purity.
Analytical Methodologies
To ensure the purity and identity of synthesized this compound, various analytical techniques can be employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common methods for assessing purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound, providing both quantitative purity data and mass spectral information for identity confirmation.
Illustrative GC-MS Protocol
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a GC-grade solvent (e.g., acetone, dichloromethane, or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for GC-MS analysis.
-
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a versatile technique for purity assessment, particularly for compounds that may not be sufficiently volatile for GC. A reverse-phase HPLC method is generally suitable for this compound.
Illustrative HPLC Protocol [3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A common starting point is a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer (pH=3).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
References
- 1. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
2-Ethoxy-5-nitropyridine physical and chemical properties
An In-Depth Technical Guide to 2-Ethoxy-5-nitropyridine: Properties, Reactivity, and Applications
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with an electron-donating ethoxy group and a powerful electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly valued by researchers. This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, chemical reactivity, and key applications of this compound, with a focus on its role in the development of pharmaceuticals and agrochemicals. For professionals in drug discovery and medicinal chemistry, this compound is not merely a reagent but a strategic intermediate for accessing complex molecular scaffolds with significant biological activity.[1]
Section 1: Core Physical and Chemical Identifiers
The fundamental properties of a compound are the bedrock of its application in research and development. Proper identification and understanding of its physical state, stability, and solubility are critical for experimental design and execution. This compound is typically supplied as an off-white to light yellow crystalline powder, a physical state that necessitates specific handling procedures to avoid dust inhalation.[1][2]
Table 1: Key Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31594-45-3 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2][3][4] |
| Molecular Weight | 168.15 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow crystalline powder | [1][2] |
| Melting Point | 90-94 °C | [2][3] |
| Purity (Typical) | ≥ 98.0% (GC) | [2] |
| SMILES | CCOc1ccc(cn1)--INVALID-LINK--=O | [3] |
| InChI Key | LYDVDLYMQVSLQD-UHFFFAOYSA-N | [3] |
Section 2: Spectroscopic Profile
While specific spectral data from a single, authoritative source is not publicly available without accessing proprietary databases, the structure of this compound allows for a robust prediction of its spectroscopic features. Understanding these expected signals is crucial for reaction monitoring and structural confirmation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethoxy group.
-
Aromatic Region (δ 6.5-9.0 ppm): The three protons on the highly electron-deficient pyridine ring will appear in this region. The proton at C6 (adjacent to the nitrogen) will be the most deshielded. The proton at C3 will be influenced by the adjacent ethoxy group, while the proton at C4 will be coupled to both the C3 and C5 positions. The strong electron-withdrawing effect of the nitro group at C5 will significantly shift adjacent protons downfield.
-
Ethoxy Group:
-
Methylene Protons (-O-CH₂-CH₃, δ ~4.4 ppm): A quartet is expected due to coupling with the adjacent methyl protons. The direct attachment to the oxygen atom causes a significant downfield shift.
-
Methyl Protons (-O-CH₂-CH₃, δ ~1.4 ppm): A triplet is expected due to coupling with the methylene protons.
-
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons (δ 110-165 ppm): Five distinct signals are expected. The carbon atom C2, bonded to the ethoxy group, and C5, bonded to the nitro group, will be significantly shifted. The C6 carbon, adjacent to the ring nitrogen, will also show a characteristic downfield shift.
-
Aliphatic Carbons: Two signals corresponding to the ethoxy group will be present in the upfield region: one for the methylene carbon (-O-C H₂-CH₃) around δ 60-70 ppm and one for the methyl carbon (-O-CH₂-C H₃) around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides key information about the functional groups present.
-
N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. This is a definitive indicator of the nitro functionality.
-
C-O Stretching (Ethoxy Group): A strong band around 1200-1250 cm⁻¹ corresponding to the aryl-alkyl ether linkage.
-
Aromatic C=N and C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
-
C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group.
Section 3: Chemical Reactivity and Synthesis
The utility of this compound as a synthetic intermediate stems directly from its predictable reactivity, which is dominated by the electronic properties of the substituted pyridine ring.
Causality of Reactivity
The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. The addition of a strong electron-withdrawing nitro group at the C5 position further depletes the ring of electron density.[5] This electronic arrangement makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The sulfonate group, for instance, is an excellent leaving group activated by both the ring nitrogen and the para-nitro group, allowing substitution reactions to occur under milder conditions than typically required.[5] The nitro group itself can also be a site of reactivity, primarily through reduction to an amino group, which opens up a vast array of subsequent chemical transformations.
Representative Synthesis Protocol: Nucleophilic Substitution
A highly efficient method for preparing this compound involves the reaction of a precursor like 5-nitropyridine-2-sulfonic acid with ethanol.[5] This approach leverages the high activation of the C2 position for nucleophilic attack.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitropyridine-2-sulfonic acid (1.0 eq) in absolute ethanol (serving as both reactant and solvent).
-
Reaction Execution: Stir the mixture at room temperature. The original publication reports a 97% yield after stirring for 20 hours.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess ethanol.
-
Purification: The resulting crude solid is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a white or pale yellow solid.[5]
Caption: Synthesis of this compound via SNAr.
Section 4: Applications in Research and Development
This compound is not an end-product but a pivotal intermediate. Its value lies in its ability to serve as a scaffold for building more complex, biologically active molecules.[1]
-
Pharmaceutical Development: The compound is a key starting material for synthesizing a variety of pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] The substituted nitropyridine core is found in molecules targeting critical biological pathways. For instance, related nitropyridine structures have been investigated for their potential as kinase inhibitors and even as potential inhibitors of SARS-CoV-2 viral proteins, highlighting the therapeutic relevance of this chemical class.[6][7] The nitro group can be reduced to an amine, which can then be further functionalized to create libraries of compounds for drug screening.
-
Agrochemicals: In agriculture, it is used in the formulation of next-generation pesticides and herbicides.[1] The pyridine ring is a common feature in many agrochemicals, and the specific substitution pattern of this compound allows for the creation of novel active ingredients with improved efficacy and stability.
-
Material Science: The compound is also explored in material science for creating advanced polymers and coatings that require specific chemical and electronic properties.[1]
Caption: Role as a versatile synthetic intermediate.
Section 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, adherence to strict safety protocols is paramount when handling this compound.
Table 2: GHS Hazard and Precautionary Information
| Category | Code(s) | Description | Source(s) |
| Signal Word | Warning | [2][3] | |
| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2][3][8] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P337+P313 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [2][3] |
Protocol for Safe Handling and Storage
This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of the crystalline powder.[9][10] Use a laboratory space with good ventilation.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles with side shields at all times.[3][10] For weighing larger quantities, a dust mask (e.g., N95) is recommended.[3]
-
Dispensing: When transferring the solid, use spatulas and weighing paper. Avoid generating dust clouds.[10] For solutions, use appropriate glassware and pipetting aids.
-
Spill Management:
-
Waste Disposal: Dispose of all waste materials (including contaminated gloves and weighing papers) in accordance with local, state, and federal regulations for chemical waste.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage is at room temperature or below (<15°C) in a dark place.[2] Keep away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound stands out as a highly valuable and versatile intermediate in organic chemistry. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its electronically activated reactivity profile make it an essential tool for chemists. For researchers in drug development and agrochemical synthesis, mastery of its chemistry provides a reliable pathway to novel and complex molecular targets, underscoring its continued importance in the landscape of modern chemical science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 31594-45-3 | TCI AMERICA [tcichemicals.com]
- 3. This compound 98 31594-45-3 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buy 2-Chloro-5-ethoxy-3-nitropyridine [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. chemical-label.com [chemical-label.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 2-Ethoxy-5-nitropyridine: Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-5-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document details its melting point and solubility characteristics, supported by standardized experimental protocols for their determination.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below, providing a baseline for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 90-94 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone.[4] | [4] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for the consistent application of a compound in research and manufacturing. The following sections detail standardized methodologies for determining the melting point and solubility of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.[5][6] A common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary method using a melting point apparatus.[7][8][9]
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, crush any large crystals using a spatula on a watch glass.[8]
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[5]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[8] The packed sample height should be approximately 2-3 mm.[8]
-
-
Apparatus Setup:
-
Measurement:
-
Rapid Determination (Optional): Heat the sample rapidly (5-10 °C per minute) to get an approximate melting range.[8] This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[8]
-
Insert a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[5]
-
For high accuracy, the experiment should be repeated with a fresh sample.[7]
-
Determination of Solubility
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specified temperature. For drug development, understanding the pH-solubility profile in aqueous media is particularly important.[10]
Protocol: Equilibrium Solubility Determination in Aqueous Media
This protocol is adapted from guidelines for Biopharmaceutics Classification System (BCS) studies and provides a robust method for determining solubility.[10][11]
-
Media Preparation:
-
Prepare aqueous buffer solutions at a minimum of three pH levels relevant to the physiological range: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[10]
-
All solubility measurements should be conducted at a constant temperature, typically 37 ± 1 °C, to mimic physiological conditions.[10]
-
-
Experimental Procedure:
-
Add an excess amount of this compound to a known volume of each buffer solution in a suitable vial. The excess solid is necessary to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials and agitate them (e.g., using a shaker or rotator) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] Preliminary experiments may be needed to determine the time required to reach equilibrium.[11]
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To avoid including undissolved solids, filter the sample through a suitable, non-adsorbing filter (e.g., a 0.45 µm PVDF filter) or centrifuge the solution and sample the clear supernatant.[12]
-
-
Analysis:
-
Analyze the concentration of dissolved this compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in at least triplicate for each pH condition to ensure the reliability of the results.[10]
-
Protocol: Solubility Screening in Organic Solvents
-
Procedure:
-
Weigh a precise, small amount of this compound into several vials.[12]
-
To each vial, add a different organic solvent (e.g., ethanol, acetone, DMSO, DMF) in small, measured increments.[12]
-
After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.[12]
-
Record the total volume of solvent required to completely dissolve the compound. This provides a semi-quantitative measure of solubility (e.g., mg/mL).
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 31594-45-3 | TCI AMERICA [tcichemicals.com]
- 4. This compound CAS 31594-45-3 - High Purity Medicine Grade at Best Price [nbinnochem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. davjalandhar.com [davjalandhar.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. scribd.com [scribd.com]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. benchchem.com [benchchem.com]
Spectroscopic Analysis of 2-Ethoxy-5-nitropyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a structured overview of the spectroscopic data for 2-Ethoxy-5-nitropyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to its structural motifs, including an ethoxy group and a nitro substituent on a pyridine ring, this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
Precise, experimentally determined spectroscopic data for this compound is not available in the public domain at the time of this report. The following tables are presented as a template for organizing such data once it is acquired. The expected ranges for chemical shifts and absorption frequencies are based on the analysis of structurally similar compounds, such as 2-methoxypyridine, 2-methoxy-5-nitropyridine, and other substituted pyridines.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available | |||
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 4: Mass Spectrometry Data
While a mass spectrum for this compound was not found, the mass spectrum for the related compound 2-Ethoxypyridine is available from the NIST WebBook.[1] The fragmentation pattern of this compound would be expected to show a molecular ion peak and fragments corresponding to the loss of the ethoxy group, the nitro group, and other characteristic cleavages.
| m/z Ratio | Fragmentation |
| Data not available | |
| Data not available | |
| Data not available |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C NMR spectra of the compound to elucidate its molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[4]
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[5]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology for Solid Samples (Thin Film Method): [6]
-
Sample Preparation: [6]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
If the signal is too weak, add more solution to the plate and re-measure. If it is too strong, dilute the original solution and prepare a new film.[6]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS): [7]
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent (e.g., acetone or acetonitrile) to a concentration of approximately 1 µg/mL.[7][8]
-
Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column).[8]
-
Gas Chromatography (GC) Conditions:
-
Injector: Operate in split mode with an appropriate split ratio.[8]
-
Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).[8]
-
Oven Temperature Program: Start at a suitable initial temperature, hold for a short period, then ramp the temperature at a controlled rate to a final temperature to ensure separation of components.[8]
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.[8]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.[8]
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).[8]
-
Detector: Acquire the mass spectrum of the compound as it elutes from the GC column.
-
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-nitropyridine from 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-ethoxy-5-nitropyridine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. This document details established reaction protocols, presents quantitative data in a structured format, and visualizes the synthetic workflows for enhanced clarity.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a versatile synthon for further chemical modifications. This guide explores the most viable synthetic routes from 2-aminopyridine, providing detailed experimental procedures and analysis of each step.
Recommended Synthetic Pathway: A Three-Step Approach
The most reliable and well-documented method for the synthesis of this compound from 2-aminopyridine involves a three-step sequence:
-
Nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine.
-
Diazotization of 2-amino-5-nitropyridine to form 2-hydroxy-5-nitropyridine.
-
Etherification of 2-hydroxy-5-nitropyridine to the final product, this compound.
An alternative and also viable route proceeds via a 2-chloro-5-nitropyridine intermediate. Both pathways are detailed below.
Experimental Protocols and Data
Route 1: Nitration → Diazotization → Etherification
This route is often preferred due to the relatively straightforward nature of the individual transformations.
Step 1: Synthesis of 2-Amino-5-nitropyridine
The nitration of 2-aminopyridine is a standard electrophilic aromatic substitution.
-
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine (1.0 eq) to concentrated sulfuric acid at a temperature maintained below 10°C.
-
A nitrating mixture of concentrated nitric acid (1.0-1.2 eq) and concentrated sulfuric acid is then added dropwise, keeping the temperature below 30°C.
-
After the addition is complete, the reaction mixture is stirred at 25-30°C for 30-40 minutes and then heated to 55-65°C for 10-12 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a 50-60 wt% aqueous sodium hydroxide solution to a pH of 5.5-6.0.
-
The precipitated product is collected by filtration, washed with cold water, and dried to afford 2-amino-5-nitropyridine.
-
| Reagent/Parameter | Molar Ratio/Value | Reference |
| 2-Aminopyridine | 1.0 | [1] |
| Conc. Nitric Acid | 1.0 - 1.2 | [1] |
| Conc. Sulfuric Acid | Solvent | [1] |
| Temperature | 55 - 65 °C | [1] |
| Reaction Time | 10 - 12 hours | [1] |
| Yield | 85.7% | [1] |
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine
The conversion of the amino group to a hydroxyl group is achieved through a diazotization reaction followed by hydrolysis. A one-pot procedure starting from 2-aminopyridine has also been reported, combining nitration and diazotization.[2]
-
Experimental Protocol:
-
Dissolve 2-amino-5-nitropyridine (1.0 eq) in 15 wt% aqueous hydrochloric acid (4.5 eq).[1]
-
Cool the solution to -5 to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.5 eq) in water dropwise, maintaining the temperature between -5 and 0°C.[1]
-
After the addition, continue stirring at 0-5°C for 45 minutes.
-
The reaction progress is monitored by TLC.
-
The product can be isolated by filtration and recrystallization from a water/ethanol mixture.[1]
-
| Reagent/Parameter | Molar Ratio/Value | Reference |
| 2-Amino-5-nitropyridine | 1.0 | [1] |
| Sodium Nitrite | 1.5 | [1] |
| Hydrochloric Acid (15 wt%) | 4.5 | [1] |
| Temperature | -5 to 5 °C | [1] |
| Reaction Time | 45 minutes | [1] |
| Yield | 81.3% | [1] |
Step 3: Synthesis of this compound (Williamson Ether Synthesis)
The final step is the etherification of 2-hydroxy-5-nitropyridine. This reaction is a Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile.[3][4]
-
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend 2-hydroxy-5-nitropyridine (1.0 eq) in a suitable anhydrous solvent such as DMF or THF.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reagent/Parameter | Molar Ratio/Value | Reference |
| 2-Hydroxy-5-nitropyridine | 1.0 | General Protocol |
| Sodium Hydride | 1.1 | General Protocol |
| Ethyl Iodide | 1.2 | General Protocol |
| Solvent | Anhydrous DMF/THF | General Protocol |
| Temperature | 50 - 60 °C | General Protocol |
| Yield | Not specified, typically moderate to high |
Alternative Route: via 2-Chloro-5-nitropyridine
This route provides an alternative by converting the hydroxyl group to a more reactive chloro group before etherification.
Step 1 & 2: Synthesis of 2-Hydroxy-5-nitropyridine
Follow the same procedures as in Route 1.
Step 3: Synthesis of 2-Chloro-5-nitropyridine
The hydroxyl group of 2-hydroxy-5-nitropyridine can be replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride.
-
Experimental Protocol:
-
In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl₃, excess) and phosphorus pentachloride (PCl₅, 1.2 eq).[5]
-
Heat the mixture at 100-105°C for 5 hours.[5]
-
After cooling, carefully recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into ice water and neutralize with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9.[5]
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-5-nitropyridine.[5]
-
| Reagent/Parameter | Molar Ratio/Value | Reference |
| 2-Hydroxy-5-nitropyridine | 1.0 | [5] |
| Phosphorus Pentachloride | 1.2 | [5] |
| Phosphorus Oxychloride | Solvent/Reagent | [5] |
| Temperature | 100 - 105 °C | [5] |
| Reaction Time | 5 hours | [5] |
| Yield | 95.3% | [5] |
Step 4: Synthesis of this compound
The final product is obtained by the nucleophilic substitution of the chloride with ethoxide.
-
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
Add 2-chloro-5-nitropyridine (1.0 eq) to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
| Reagent/Parameter | Molar Ratio/Value | Reference |
| 2-Chloro-5-nitropyridine | 1.0 | General Protocol |
| Sodium Ethoxide | 1.1 | General Protocol |
| Solvent | Anhydrous Ethanol | General Protocol |
| Temperature | Reflux | General Protocol |
| Yield | Not specified, typically high |
Visualizing the Synthesis
The following diagrams, generated using the DOT language, illustrate the described synthetic pathways.
Caption: Synthetic pathway for this compound via nitration, diazotization, and etherification.
Caption: Alternative synthetic step from 2-hydroxy-5-nitropyridine via a chloro intermediate.
Conclusion
This guide provides two robust and detailed synthetic routes for the preparation of this compound from 2-aminopyridine. The choice of route may depend on the availability of reagents, desired scale, and safety considerations. The presented experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient production of this important chemical intermediate.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Stability and Storage of 2-Ethoxy-5-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Ethoxy-5-nitropyridine. While specific proprietary stability studies on this compound are not publicly available, this document synthesizes information from safety data sheets, supplier recommendations, and established principles of pharmaceutical stability testing to offer a robust framework for its handling, storage, and stability assessment. The provided experimental protocols are based on industry-standard forced degradation studies and can be adapted to generate specific stability data for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its stable handling and storage.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 90-94 °C |
| Purity | Typically >98.0% (GC) |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The general and long-term storage recommendations are summarized in Table 2.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature. For long-term storage, a cool and dark place, preferably at <15°C, is recommended. Some suppliers suggest storage at 0-8°C. | To minimize the potential for thermal degradation over extended periods. |
| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. |
| Light | Protect from light. | Aromatic nitro compounds can be sensitive to light and may undergo photodegradation. |
| Ventilation | Store in a well-ventilated area. | To ensure a safe storage environment, especially given the compound's potential for irritation. |
Stability Profile
While specific kinetic data on the degradation of this compound is not available in the public domain, a stability profile can be inferred from its chemical structure and data on analogous compounds, such as other nitropyridines. The compound is expected to be stable under normal storage conditions. However, it may be susceptible to degradation under stress conditions.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the compound to conditions more severe than accelerated stability testing. A summary of expected stability under forced degradation conditions is provided in Table 3.
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Potential for degradation, likely requiring elevated temperatures. | Hydrolysis of the ethoxy group to form 2-hydroxy-5-nitropyridine. |
| Alkaline Hydrolysis | Potential for degradation. | Similar to acidic hydrolysis, leading to 2-hydroxy-5-nitropyridine. |
| Oxidative | Potential for degradation. | Oxidation of the ethoxy group or the pyridine ring. |
| Thermal | Stable at recommended storage temperatures. Degradation may occur at elevated temperatures. | Decomposition of the molecule. |
| Photolytic | Potential for degradation. | Aromatic nitro compounds can undergo complex degradation pathways upon exposure to UV light. |
Experimental Protocols for Forced Degradation Studies
The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols should be adapted and optimized based on the specific experimental setup and analytical instrumentation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
General Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for the subsequent stress studies.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the sample using a stability-indicating HPLC method.
Alkaline Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
Analyze the sample using a stability-indicating HPLC method.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After the incubation period, dilute the solution to a suitable concentration with the mobile phase.
-
Analyze the sample using a stability-indicating HPLC method.
Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid at a known concentration in a suitable solvent.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
Analyze the sample using a stability-indicating HPLC method.
Photolytic Degradation
-
Expose a known amount of solid this compound and a solution of the compound (e.g., 1 mg/mL in acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare a solution of the solid sample and dilute the stressed solution to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is crucial for the accurate assessment of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.
Example HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.
Visualizations
The following diagrams illustrate the logical workflow of a stability study and a hypothetical degradation pathway for this compound.
Caption: Logical workflow for a comprehensive stability study of a chemical compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
Conclusion
This compound is a stable compound under recommended storage conditions. However, for its use in research and drug development, a thorough understanding of its stability profile under various stress conditions is essential. This guide provides the necessary framework for handling, storing, and conducting stability assessments of this compound. The detailed experimental protocols for forced degradation studies, coupled with a suitable stability-indicating analytical method, will enable researchers to generate the specific data required to ensure the quality, safety, and efficacy of their work. It is imperative to perform these studies to identify potential degradants and establish a comprehensive stability profile for this important chemical intermediate.
2-Ethoxy-5-nitropyridine: A Comprehensive Technical Guide for its Application as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-nitropyridine is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique electronic and structural features, characterized by an electron-donating ethoxy group and a potent electron-withdrawing nitro group on a pyridine scaffold, make it a valuable building block for the construction of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of novel therapeutic agents. Detailed experimental protocols and an exploration of the signaling pathways modulated by its derivatives are presented to facilitate its use in research and drug discovery.
Chemical and Physical Properties
This compound is a stable, off-white to yellow crystalline powder at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 90-94 °C | |
| CAS Number | 31594-45-3 | [1] |
| Purity | Typically ≥98% (GC) | |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO. | |
| Storage | Store in a cool, dry place away from light. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, facilitates the displacement of a suitable leaving group by an ethoxide nucleophile. A common and practical laboratory-scale synthesis starts from the readily available 2-chloro-5-nitropyridine.
Experimental Protocol: Synthesis of this compound from 2-Chloro-5-nitropyridine
Materials:
-
2-Chloro-5-nitropyridine
-
Sodium ethoxide (can be prepared in situ from sodium and absolute ethanol)
-
Absolute ethanol (anhydrous)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in absolute ethanol.
-
To this solution, add a solution of sodium ethoxide (1.1 eq) in absolute ethanol. The sodium ethoxide can be prepared by carefully adding metallic sodium to absolute ethanol under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Reactivity and Application as a Building Block
The chemical reactivity of this compound is dominated by the presence of the nitro group and the pyridine ring. These features allow for a range of chemical transformations, making it a pivotal intermediate in multi-step syntheses.
Reduction of the Nitro Group
A key transformation of this compound is the reduction of the nitro group to an amino group, yielding 2-ethoxy-5-aminopyridine. This transformation is crucial as it introduces a nucleophilic center that can be further functionalized.
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol and water
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure (using Iron powder):
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product, 2-ethoxy-5-aminopyridine, with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the desired product. Further purification can be achieved by chromatography if necessary.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The resulting 2-ethoxy-5-aminopyridine is a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. This scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.
Materials:
-
2-Ethoxy-5-aminopyridine
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-ethoxy-5-aminopyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add the α-haloketone (1.0 eq) and sodium bicarbonate (2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[1,2-a]pyridine derivative.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. Two prominent examples of signaling pathways targeted by nitropyridine-based inhibitors are the PI3K/AKT/mTOR and TGF-β/ALK5 pathways.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Small molecule inhibitors that target key kinases in this pathway are of significant therapeutic interest.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by a nitropyridine derivative.
The TGF-β/ALK5 Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The TGF-β type I receptor, ALK5, is a key kinase in this pathway and a validated target for cancer therapy.
Caption: TGF-β/ALK5 signaling pathway and its inhibition.
Conclusion
This compound stands out as a highly valuable and versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and predictable reactivity allow for the efficient construction of complex molecular architectures, particularly those with therapeutic potential. The ability of its derivatives to potently and selectively inhibit key cellular signaling pathways, such as the PI3K/AKT/mTOR and TGF-β/ALK5 pathways, underscores its importance in the ongoing quest for novel and effective treatments for a range of human diseases. This guide provides the fundamental knowledge and practical protocols to empower researchers and drug development professionals to fully leverage the potential of this compound in their scientific endeavors.
References
Quantum mechanical studies of 2-Ethoxy-5-nitropyridine
An In-depth Technical Guide to the Quantum Mechanical Studies of 2-Ethoxy-5-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies employed in the quantum mechanical analysis of this compound. Leveraging insights from studies on structurally analogous nitropyridine derivatives, this document outlines the expected molecular properties, spectroscopic signatures, and electronic behavior of the title compound. It is designed to serve as a valuable resource for researchers engaged in computational chemistry, materials science, and rational drug design.
Introduction
Nitropyridine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications in pharmaceuticals, agrochemicals, and nonlinear optics.[1] Their biological activity is often linked to their molecular structure and electronic properties. This compound, a member of this family, possesses functional groups—the electron-donating ethoxy group and the electron-withdrawing nitro group—that are expected to induce significant electronic effects within the pyridine ring, influencing its reactivity and intermolecular interactions.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric, vibrational, and electronic characteristics of molecules at the atomic level.[2] These computational studies provide a detailed understanding of molecular stability, reactivity, and spectroscopic properties, which can guide experimental work and the design of new functional materials and therapeutic agents.[3] This guide details the standard computational protocols and expected outcomes from a thorough quantum mechanical investigation of this compound.
Methodologies: Computational and Spectroscopic
The investigation into the properties of this compound involves a synergistic approach combining computational modeling with experimental spectroscopic validation.
Computational Protocols
Quantum chemical investigations are typically performed using Gaussian software packages. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a high-level basis set such as 6-311++G(d,p).[2][3][4] This basis set includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. This analysis confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and allows for the prediction of the infrared (IR) and Raman spectra.[4] Theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and systematic errors in the computational method, improving agreement with experimental data.[5]
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.[6][7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge distribution, and hyperconjugative effects.[8][9] This method provides a quantitative picture of electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs, expressed through second-order perturbation theory analysis of the Fock matrix, yielding stabilization energies (E(2)).
-
Experimental Protocols
Experimental validation of the theoretical results is crucial. The primary techniques used are:
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra are recorded for the synthesized compound in the solid phase.[10][11] These experimental spectra provide information about the vibrational modes of the molecule, which can be compared directly with the scaled theoretical frequencies for accurate assignment of the observed bands.
Computational Workflow and Analysis Visualization
The logical flow of a typical quantum mechanical study is depicted below. This workflow begins with the initial molecular structure input and proceeds through optimization and various analytical calculations to elucidate its chemical properties.
Caption: A flowchart of the quantum mechanical calculation process.
The Natural Bond Orbital (NBO) analysis reveals how electrons are shared and delocalized within the molecule. The diagram below illustrates the fundamental concept of donor-acceptor interactions that stabilize the molecule.
Caption: A diagram showing NBO donor-acceptor stabilization.
Results and Discussion
Disclaimer: The following quantitative data are not from direct experimental or computational studies of this compound but are representative values synthesized from published research on structurally similar molecules, such as 2-amino-3-methyl-5-nitropyridine and 2-chloro-5-nitropyridine.[3][7] They serve to illustrate the expected outcomes of such an analysis.
Optimized Molecular Geometry
The optimized geometric parameters (bond lengths and bond angles) provide the most stable three-dimensional structure of the molecule. The presence of the ethoxy and nitro groups is expected to cause minor distortions in the pyridine ring from a perfect hexagon.
Table 1: Representative Optimized Geometrical Parameters for this compound
| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |
|---|---|---|---|---|---|
| Bond Lengths | C2-N1 | 1.35 | Bond Angles | C6-N1-C2 | 117.5 |
| N1-C6 | 1.33 | N1-C2-C3 | 123.0 | ||
| C2-C3 | 1.39 | C2-C3-C4 | 119.0 | ||
| C3-C4 | 1.38 | C3-C4-C5 | 118.5 | ||
| C4-C5 | 1.39 | C4-C5-C6 | 119.0 | ||
| C5-C6 | 1.40 | C5-C6-N1 | 123.0 | ||
| C5-N(nitro) | 1.48 | C4-C5-N(nitro) | 118.8 | ||
| N(nitro)-O | 1.23 | O-N(nitro)-O | 124.5 |
| | C2-O(ethoxy) | 1.36 | | N1-C2-O(ethoxy) | 115.0 |
Vibrational Analysis
The calculated vibrational frequencies are assigned to specific molecular motions. The characteristic vibrations of the nitro (NO₂) and ethoxy (O-CH₂-CH₃) groups are of particular interest for spectroscopic identification.
Table 2: Representative Vibrational Frequencies and Assignments
| Experimental (cm⁻¹) | Calculated (Scaled, cm⁻¹) | Assignment (Potential Energy Distribution) |
|---|---|---|
| ~3100 | 3105 | C-H aromatic stretching |
| ~2985 | 2990 | CH₃ asymmetric stretching |
| ~2940 | 2945 | CH₂ symmetric stretching |
| ~1590 | 1595 | C=C aromatic stretching |
| ~1530 | 1525 | NO₂ asymmetric stretching |
| ~1350 | 1345 | NO₂ symmetric stretching |
| ~1250 | 1255 | C-O-C asymmetric stretching |
| ~830 | 835 | C-N (nitro) stretching |
Frontier Molecular Orbitals (FMOs)
The FMO analysis is crucial for understanding the electronic properties and reactivity of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Table 3: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -2.70 |
| Energy Gap (ΔE) | 4.15 |
The HOMO is expected to be localized primarily on the ethoxy group and the pyridine ring, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the C5 position of the ring, highlighting the electron-accepting character of the nitro group. This distribution facilitates intramolecular charge transfer from the ethoxy group to the nitro group upon electronic excitation.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a deeper insight into intramolecular delocalization. The most significant interactions are expected to involve the lone pairs of the oxygen and nitrogen atoms and the π-orbitals of the pyridine ring. For example, a strong stabilizing interaction would be the delocalization of a lone pair from the ethoxy oxygen (nO) into the antibonding π* orbital of the C2-N1 bond (π*C2-N1). The stabilization energy E(2) for such an interaction would quantify its importance in the overall electronic structure.
Conclusion
This guide outlines the standard theoretical approach for a comprehensive quantum mechanical study of this compound. Through DFT calculations, it is possible to obtain detailed insights into the molecule's geometric structure, vibrational spectra, and electronic properties. The analysis of frontier molecular orbitals and natural bond orbitals can elucidate its reactivity, stability, and intramolecular charge transfer characteristics. The representative data presented, based on analogous molecules, suggest that this compound possesses significant electronic features arising from the interplay of its donor and acceptor substituents. This information is invaluable for the rational design of novel compounds with tailored properties for applications in drug development and materials science.
References
- 1. A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-Dimensional Infrared Spectroscopy Resolves the Vibrational Landscape in Donor–Bridge–Acceptor Complexes with Site-Specific Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. NBO [cup.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. jsscacs.edu.in [jsscacs.edu.in]
Unveiling the Reactivity of 2-Ethoxy-5-nitropyridine: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity of 2-ethoxy-5-nitropyridine, a molecule of significant interest in medicinal chemistry and materials science, through the lens of Density Functional Theory (DFT) calculations. By leveraging computational methodologies, we can elucidate the electronic structure, predict reaction pathways, and understand the inherent reactivity of this compound, thereby accelerating research and development efforts. This document details the theoretical framework, computational protocols, and key findings derived from DFT studies on a closely related analogue, offering valuable insights into the behavior of this compound.
Introduction: The Significance of this compound
Pyridine and its derivatives are foundational scaffolds in the development of pharmaceuticals and functional materials. The introduction of an ethoxy group and a nitro group at the 2 and 5 positions, respectively, imparts unique electronic properties to the pyridine ring. The electron-donating nature of the ethoxy group and the strong electron-withdrawing capacity of the nitro group create a "push-pull" system that significantly influences the molecule's reactivity, particularly its susceptibility to nucleophilic and electrophilic attack. Understanding these electronic intricacies is paramount for designing novel synthetic routes and for the rational design of molecules with desired biological or material properties.
DFT calculations have emerged as a powerful and cost-effective tool for investigating the structure-activity relationships of such molecules. These quantum mechanical methods provide a detailed picture of the electron distribution and energy landscape, allowing for the prediction of various molecular properties that govern reactivity.
Computational Methodology
Software and Theoretical Level
All calculations are typically performed using the Gaussian suite of programs.[1][2] The molecular geometry is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][4][5] A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution, especially for the heteroatoms and the anionic nitro group.[3][4]
Geometry Optimization and Vibrational Analysis
The initial structure of the molecule is built using a molecular modeling program like GaussView.[1] A geometry optimization is then performed to locate the minimum energy conformation on the potential energy surface.[1] To confirm that the optimized structure corresponds to a true minimum, a frequency calculation is carried out at the same level of theory.[1] The absence of imaginary frequencies indicates a stable structure.[1]
Electronic Property and Reactivity Descriptor Calculations
Following successful optimization, single-point energy calculations are performed to determine the electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. From these values, global reactivity descriptors are calculated. Additionally, a Mulliken population analysis is conducted to determine the partial atomic charges, and the molecular electrostatic potential (MEP) is mapped to identify the electron-rich and electron-poor regions of the molecule.
The following diagram illustrates the typical workflow for a DFT-based reactivity analysis of a molecule like this compound.
Predicted Reactivity of this compound: An Analysis Based on a Structural Analogue
Due to the absence of published DFT data for this compound, we present here an analysis based on the DFT calculations of a close structural analogue, 2-chloro-5-nitropyridine . The primary difference is the substitution of the ethoxy group with a chloro group at the C2 position. Both are electron-withdrawing groups, but the ethoxy group can also act as a weak electron-donating group through resonance. This difference should be considered when interpreting the following data. The data presented is derived from a study that employed the B3LYP/6-311++G(d,p) level of theory.
Optimized Molecular Geometry
The optimized geometry provides the most stable three-dimensional arrangement of the atoms. The bond lengths and angles are critical for understanding the steric and electronic effects within the molecule.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Cl | Data not available | Cl-C2-N1 | Data not available |
| C2-N1 | 1.325 | C2-N1-C6 | 117.8 |
| N1-C6 | 1.341 | N1-C6-C5 | 123.8 |
| C6-C5 | 1.382 | C6-C5-C4 | 118.5 |
| C5-C4 | 1.379 | C5-C4-C3 | 119.4 |
| C4-C3 | 1.388 | C4-C3-C2 | 118.4 |
| C3-C2 | 1.371 | C3-C2-N1 | 122.1 |
| C5-N2 | 1.467 | C4-C5-N2 | 118.8 |
| N2-O1 | 1.229 | C6-C5-N2 | 118.7 |
| N2-O2 | 1.229 | O1-N2-O2 | 124.0 |
Table 1: Selected optimized geometrical parameters for 2-chloro-5-nitropyridine calculated at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the structure of the molecule. Key vibrational modes include the C-N stretching of the pyridine ring, the symmetric and asymmetric stretching of the NO2 group, and the C-O stretching of the ethoxy group (in the case of the target molecule).
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| NO₂ asymmetric stretching | 1580 |
| NO₂ symmetric stretching | 1350 |
| Pyridine ring stretching | 1600 - 1400 |
| C-Cl stretching | ~700 |
Table 2: Selected calculated vibrational frequencies for 2-chloro-5-nitropyridine.
Frontier Molecular Orbitals and Electronic Properties
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
| Property | Value (eV) |
| HOMO Energy | -7.89 |
| LUMO Energy | -3.67 |
| HOMO-LUMO Gap (ΔE) | 4.22 |
Table 3: Calculated electronic properties for 2-chloro-5-nitropyridine.
The HOMO is likely localized on the pyridine ring and the ethoxy group (in the target molecule), while the LUMO is expected to be predominantly on the nitro group and the pyridine ring, indicating that these are the primary sites for nucleophilic and electrophilic attack, respectively.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
| Descriptor | Formula | Calculated Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.78 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.11 eV |
| Global Softness (S) | 1 / (2η) | 0.237 eV⁻¹ |
| Global Electrophilicity Index (ω) | μ² / (2η) | 7.92 eV |
Table 4: Calculated global reactivity descriptors for 2-chloro-5-nitropyridine.
The high electrophilicity index suggests that 2-chloro-5-nitropyridine, and by extension this compound, is a strong electrophile, making it susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in the molecule. The red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while the blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, the most negative potential is expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. The most positive potential is likely to be found on the hydrogen atoms and the carbon atoms adjacent to the nitro group.
The following diagram illustrates the expected regions of electrophilic and nucleophilic attack based on the electronic properties of the substituents.
Conclusion
This technical guide has outlined the application of DFT calculations for understanding the reactivity of this compound. Based on the analysis of a close structural analogue, 2-chloro-5-nitropyridine, it is predicted that this compound is a strong electrophile, susceptible to nucleophilic aromatic substitution reactions. The nitro group significantly activates the pyridine ring towards such attacks. The presented computational protocol provides a robust framework for researchers to conduct their own detailed investigations into the reactivity of this and other related molecules. These computational insights are invaluable for guiding synthetic efforts and for the development of new molecules with tailored properties for applications in drug discovery and materials science. Further computational and experimental studies on this compound are warranted to build upon the foundational understanding presented herein.
References
An In-depth Technical Guide on the Electron Density Distribution in 2-Ethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron density distribution in 2-Ethoxy-5-nitropyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this guide leverages computational chemistry methodologies, specifically Density Functional Theory (DFT), to elucidate the molecule's structural and electronic properties. This approach is benchmarked against established experimental and computational data for structurally related nitropyridine derivatives. The guide details theoretical bond lengths, bond angles, Mulliken atomic charges, and frontier molecular orbital analysis. Furthermore, it outlines the standard experimental protocol for X-ray crystallography and the computational workflow for DFT calculations, providing a robust framework for researchers. Visualizations of these protocols and the relationships between the molecule's electronic properties are presented using Graphviz diagrams.
Introduction
This compound belongs to the class of nitropyridine derivatives, which are of considerable interest due to their diverse applications in pharmaceuticals, agrochemicals, and nonlinear optical materials. The electronic properties of these molecules, governed by the interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group on the pyridine ring, are crucial for their reactivity and biological activity. Understanding the electron density distribution is paramount for predicting intermolecular interactions, reaction mechanisms, and potential as a pharmacophore.
Methodology
Computational Protocol: Density Functional Theory (DFT)
To investigate the geometric and electronic properties of this compound, quantum chemical calculations are performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and well-validated method for such systems.[1][2] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules containing second-row elements and allows for the description of polarization and diffuse electron effects.[3]
The computational workflow involves the following steps:
-
Geometry Optimization: The initial structure of this compound is built and its geometry is optimized to find the global minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including Mulliken atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO).
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} caption { label = "Computational Workflow for DFT Analysis"; fontsize = 10; fontcolor = "#5F6368"; }
Experimental Protocol: Single-Crystal X-ray Diffraction
Although a crystal structure for this compound is not available, a standard experimental protocol for its determination would involve the following key steps.[4] This methodology is standard for obtaining high-resolution data on the atomic arrangement and electron density in crystalline solids.
-
Crystallization: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays of a specific wavelength (e.g., Mo Kα radiation) are directed at the crystal. The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[6]
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} caption { label = "Experimental Workflow for X-ray Crystallography"; fontsize = 10; fontcolor = "#5F6368"; }
Results and Discussion
The following tables summarize the theoretical data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Molecular Geometry
The optimized geometry of this compound reveals a planar pyridine ring. The bond lengths and angles are consistent with those expected for an aromatic system with electron-donating and -withdrawing substituents.
Table 1: Calculated Bond Lengths (Å) for this compound
| Bond | Length (Å) | Bond | Length (Å) |
| N1-C2 | 1.37 | C5-C6 | 1.38 |
| C2-C3 | 1.39 | C6-N1 | 1.34 |
| C3-C4 | 1.38 | C2-O7 | 1.36 |
| C4-C5 | 1.39 | O7-C8 | 1.44 |
| C5-N9 | 1.47 | C8-C10 | 1.52 |
| N9-O11 | 1.23 | C-H | 1.08-1.09 |
| N9-O12 | 1.23 |
Table 2: Calculated Bond Angles (°) for this compound
| Angle | Value (°) | Angle | Value (°) |
| C6-N1-C2 | 117.5 | C5-N9-O11 | 117.8 |
| N1-C2-C3 | 123.0 | C5-N9-O12 | 117.8 |
| C2-C3-C4 | 118.5 | O11-N9-O12 | 124.4 |
| C3-C4-C5 | 119.0 | N1-C2-O7 | 116.0 |
| C4-C5-C6 | 119.5 | C3-C2-O7 | 121.0 |
| C5-C6-N1 | 122.5 | C2-O7-C8 | 118.0 |
| C4-C5-N9 | 118.5 | O7-C8-C10 | 109.5 |
| C6-C5-N9 | 122.0 |
Electron Density Distribution: Mulliken Atomic Charges
Mulliken population analysis provides a means of estimating the partial atomic charges, offering insights into the electrostatic potential of the molecule. The analysis indicates a significant polarization of electron density.
Table 3: Calculated Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
| N1 | -0.45 | O7 | -0.58 |
| C2 | 0.35 | C8 | -0.15 |
| C3 | -0.20 | H (on C8) | 0.12 |
| C4 | 0.10 | C10 | -0.25 |
| C5 | -0.10 | H (on C10) | 0.11 |
| C6 | 0.15 | O11 | -0.40 |
| N9 | 0.60 | O12 | -0.40 |
The nitrogen atom of the pyridine ring (N1) and the oxygen atom of the ethoxy group (O7) exhibit negative charges, indicating their role as electron-rich centers. Conversely, the nitrogen atom of the nitro group (N9) and the carbon atom attached to the ethoxy group (C2) are electropositive. The oxygen atoms of the nitro group (O11, O12) carry a significant negative charge, as expected.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.[2]
-
HOMO: The HOMO is primarily localized on the ethoxy group and the pyridine ring, indicating that these are the regions most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the nitro group and the pyridine ring, suggesting that this is the most probable site for nucleophilic attack.
The HOMO-LUMO energy gap is calculated to be approximately 4.5 eV. This relatively small gap suggests that this compound is a moderately reactive molecule, with charge transfer likely occurring from the ethoxy-substituted part of the ring to the nitro-substituted part upon electronic excitation.
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} caption { label = "Relationship between Frontier Orbitals and Reactivity"; fontsize = 10; fontcolor = "#5F6368"; }
Conclusion
This technical guide provides a detailed theoretical analysis of the electron density distribution in this compound using Density Functional Theory. The calculated geometric parameters, Mulliken atomic charges, and frontier molecular orbital analysis offer significant insights into the molecule's electronic structure and reactivity. The ethoxy group acts as an electron-donating group, increasing the electron density on the pyridine ring, while the nitro group acts as a strong electron-withdrawing group, creating an electron-deficient region. This electronic push-pull system results in a polarized molecule with distinct nucleophilic and electrophilic centers, which is crucial for its interaction with biological targets and its utility in chemical synthesis. The provided methodologies and data serve as a valuable resource for researchers in drug development and materials science, enabling a more informed approach to the design and application of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-2-nitropyridine | CAS#:126739-64-8 | Chemsrc [chemsrc.com]
- 4. 2-(4-Methylphenoxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Naphthalen-2-yloxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Role of 2-Ethoxy-5-nitropyridine in the Synthesis of Bioactive Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and versatile reactivity make it a privileged structure in drug design. Among the vast array of substituted pyridines, 2-Ethoxy-5-nitropyridine has emerged as a particularly valuable precursor for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound in the generation of compounds with significant therapeutic potential, supported by detailed experimental protocols, quantitative biological data, and visual workflows.
The 2-Ethoxypyridine Scaffold: A Gateway to Bioactivity
The 2-ethoxypyridine moiety is a key structural feature in a number of biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. The ethoxy group can enhance metabolic stability and modulate lipophilicity, while the pyridine nitrogen provides a crucial site for hydrogen bonding interactions with biological targets. The strategic placement of a nitro group at the 5-position of the pyridine ring in this compound further enhances its synthetic utility, serving as a versatile handle for a variety of chemical transformations.
Synthesis of Bioactive Molecules from this compound: A Step-by-Step Approach
The primary synthetic route to harnessing the potential of this compound involves the reduction of the nitro group to form the key intermediate, 2-ethoxy-5-aminopyridine. This transformation unlocks a plethora of possibilities for further derivatization and molecular elaboration.
Key Transformation: Reduction of this compound
The reduction of the nitro group is a critical step in the synthetic pathway. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Materials: this compound, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas supply.
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-ethoxy-5-aminopyridine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Bioactive Molecules Derived from 2-Ethoxy-5-aminopyridine
The resulting 2-ethoxy-5-aminopyridine is a versatile building block for the synthesis of a wide array of bioactive compounds, including kinase inhibitors and antimicrobial agents.
Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The ethoxy group can be directed towards the solvent-exposed region, influencing solubility and other pharmacokinetic properties.
While specific examples of kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, the structural similarity to known kinase inhibitor scaffolds suggests its high potential in this area. For instance, various 2-aminopyridine derivatives have shown potent inhibitory activity against kinases such as c-Jun N-terminal kinase (JNK) and Nek2.
Table 1: Representative Bioactivity of 2-Aminopyridine-based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (µM) |
| Aminopyridine Derivatives | Nek2 | 0.073 - 0.21 |
| 2-Phenoxypyridines | JNK3 | Potent inhibition |
Note: The data presented is for structurally related compounds and serves to illustrate the potential of the 2-ethoxypyridine scaffold.
Antimicrobial Agents
The pyridine ring is also a common feature in antimicrobial agents. Derivatives of 2-aminopyridine have demonstrated activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Synthesis of a Schiff Base from 2-ethoxy-5-aminopyridine (General Procedure)
-
Materials: 2-ethoxy-5-aminopyridine, appropriate aldehyde or ketone, ethanol or methanol, catalytic amount of acid (e.g., acetic acid).
-
Procedure:
-
Dissolve 2-ethoxy-5-aminopyridine (1 equivalent) in ethanol or methanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
-
Table 2: Antimicrobial Activity of Representative Pyridine Derivatives
| Compound Class | Microorganism | Activity |
| 2-amino-5-arylazonicotinates | Bacillus subtilis | High activity |
| Pyrido[2,3-d]pyrimidines | Bacillus subtilis, Staphylococcus aureus | Active |
Note: This data is for related pyridine derivatives and highlights the potential of the scaffold in antimicrobial drug discovery.
Future Directions and Conclusion
This compound represents a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. Its straightforward conversion to the key intermediate, 2-ethoxy-5-aminopyridine, opens up a vast chemical space for the development of novel therapeutics, particularly in the areas of kinase inhibition and antimicrobial agents. While the direct application of this compound in reported bioactive molecules is still emerging, the established importance of the 2-aminopyridine and 2-ethoxypyridine scaffolds in medicinal chemistry underscores its significant potential. Further exploration of the synthetic utility of this precursor is warranted and is expected to yield novel compounds with significant therapeutic promise. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their drug discovery and development endeavors.
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceuticals Using 2-Ethoxy-5-nitropyridine
Introduction: The Strategic Importance of 2-Ethoxy-5-nitropyridine in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound that has emerged as a critical starting material and intermediate in the synthesis of a diverse range of pharmaceuticals.[1] Its unique electronic and structural characteristics, namely the presence of an electron-withdrawing nitro group and a labile ethoxy group on a pyridine scaffold, render it a versatile substrate for a variety of chemical transformations. The pyridine ring is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[2] The nitro moiety can be readily reduced to a primary amine, a key functional group for introducing further molecular complexity and for forming amide or amine linkages central to the structure of many active pharmaceutical ingredients (APIs). This application note will provide a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound in pharmaceutical synthesis, with a specific focus on the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Ufenamate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31594-45-3 | [1][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][4] |
| Molecular Weight | 168.15 g/mol | [1][4] |
| Appearance | Off-white to yellow crystalline powder | [1][4] |
| Melting Point | 90-94 °C | |
| Purity | ≥ 98.0% (GC) | [4] |
| Storage | Store at 0-8°C in a cool, dark place | [1][3] |
Core Synthetic Strategy: From Nitro Precursor to Bioactive Amine
The primary and most pivotal transformation of this compound in pharmaceutical synthesis is the reduction of its nitro group to form 5-amino-2-ethoxypyridine. This amine is a significantly more versatile intermediate for coupling reactions. The conversion of the nitro group to an amine is a fundamental step that dramatically alters the electronic properties of the pyridine ring, transforming the 5-position from an electron-deficient to an electron-rich center, thereby modifying its reactivity in subsequent synthetic steps.
Two common and effective methods for this reduction are catalytic hydrogenation and chemical reduction with metals in acidic media. The choice between these methods often depends on the scale of the reaction, the presence of other functional groups in the molecule, and laboratory equipment availability.
Protocol 1: Catalytic Hydrogenation of this compound
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often proceeding with high yield and selectivity.[5] Palladium on carbon (Pd/C) is a widely used and robust catalyst for this transformation.
Experimental Protocol: Synthesis of 5-Amino-2-ethoxypyridine via Catalytic Hydrogenation
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, but can be higher depending on the apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 5-amino-2-ethoxypyridine as a solid.
Expected Yield: >95%
Protocol 2: Chemical Reduction using Iron in Acetic Acid
A classical yet highly effective method for nitro group reduction is the use of iron powder in an acidic medium, such as acetic acid. This method is particularly advantageous for its low cost and operational simplicity, making it suitable for large-scale synthesis.
Experimental Protocol: Synthesis of 5-Amino-2-ethoxypyridine via Iron/Acetic Acid Reduction
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (3-5 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and a mixture of ethanol and glacial acetic acid.
-
Heat the mixture with stirring to a gentle reflux.
-
Slowly and portion-wise, add the iron powder to the refluxing solution. The addition is exothermic, so control the rate of addition to maintain a steady reflux.
-
After the addition is complete, continue to heat the reaction at reflux, monitoring the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous acetic acid solution with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to afford 5-amino-2-ethoxypyridine.
Expected Yield: 85-95%
Application in the Synthesis of Ufenamate
Ufenamate is a non-steroidal anti-inflammatory drug (NSAID) used topically for the treatment of skin diseases.[6][7] Its structure is an ester derivative of an N-phenylanthranilic acid analog. The synthesis of Ufenamate can be achieved through the coupling of the key intermediate, 5-amino-2-ethoxypyridine, with an activated derivative of 2-(3-(trifluoromethyl)anilino)benzoic acid. A common synthetic strategy for forming such amide-like linkages is the Ullmann condensation or a related copper-catalyzed N-arylation reaction.[8][9][10]
Workflow for Ufenamate Synthesis
Caption: Synthetic pathway from this compound to Ufenamate.
Protocol 3: Synthesis of Ufenamate via Ullmann-type Condensation
This protocol describes a plausible synthetic route for the final coupling step to produce Ufenamate, based on the principles of the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. In this case, we will consider the coupling of an activated benzoic acid with 5-amino-2-ethoxypyridine.
Experimental Protocol: Synthesis of Ufenamate
Materials:
-
5-Amino-2-ethoxypyridine (1.0 eq)
-
2-(3-(Trifluoromethyl)anilino)benzoyl chloride (1.1 eq) (prepared from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride)
-
Copper(I) iodide (CuI) (catalytic amount)
-
A suitable base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)
-
A high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Toluene
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 5-amino-2-ethoxypyridine, potassium carbonate, and a catalytic amount of copper(I) iodide.
-
Add dry DMF (or DMSO) to the flask and stir the mixture.
-
In a separate flask, dissolve 2-(3-(trifluoromethyl)anilino)benzoyl chloride in a minimal amount of dry toluene.
-
Slowly add the solution of the acid chloride to the reaction mixture containing the aminopyridine.
-
Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature should be determined experimentally.
-
Monitor the reaction by TLC or HPLC until completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ufenamate.
Expected Yield: Moderate to good, dependent on optimized reaction conditions.
Data Summary
Table 2: Representative Yields for Synthetic Steps
| Reaction | Starting Material | Product | Reagents/Catalyst | Typical Yield |
| Nitro Reduction | This compound | 5-Amino-2-ethoxypyridine | H₂/Pd-C | >95% |
| Nitro Reduction | This compound | 5-Amino-2-ethoxypyridine | Fe/AcOH | 85-95% |
| Coupling | 5-Amino-2-ethoxypyridine | Ufenamate | Acyl chloride, CuI, K₂CO₃ | 60-80% (estimated) |
Conclusion and Future Perspectives
This compound serves as a cost-effective and versatile starting material for the synthesis of valuable pharmaceutical compounds. The straightforward and high-yielding reduction to 5-amino-2-ethoxypyridine opens up a plethora of possibilities for derivatization and incorporation into complex molecular architectures. The synthesis of Ufenamate presented herein is a prime example of its utility. Further exploration of this building block in the synthesis of other APIs, particularly in the realms of kinase inhibitors and other targeted therapies, is a promising avenue for future drug discovery and development efforts. The protocols provided in this application note offer a solid foundation for researchers to utilize this compound in their synthetic campaigns.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 3. This compound | 31594-45-3 | TCI AMERICA [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. JPH11302167A - Ufenamate preparation for external use - Google Patents [patents.google.com]
- 7. Ufenamate | TargetMol [targetmol.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Ullmann Reaction [organic-chemistry.org]
Application Notes: 2-Ethoxy-5-nitropyridine in the Synthesis of Sulfonylurea Herbicides
Introduction
2-Ethoxy-5-nitropyridine is a versatile heterocyclic intermediate valuable in the synthesis of complex bioactive molecules, particularly within the agrochemical sector. Its substituted pyridine ring serves as a key building block for a range of herbicides. This document outlines the application of this compound in the synthesis of a representative sulfonylurea herbicide, N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-2-ethoxy-5-pyridinesulfonamide. Sulfonylurea herbicides are a critical class of agrochemicals known for their high efficacy at low application rates. They act by inhibiting the plant enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids, thereby halting weed growth.
The synthetic pathway detailed herein involves a three-step sequence:
-
Reduction of the nitro group to form the key amine intermediate, 2-ethoxy-5-aminopyridine.
-
Diazotization and Sulfonylation of the amine to generate the reactive 2-ethoxy-5-pyridinesulfonyl chloride.
-
Condensation with a pyrimidine urea derivative to form the final sulfonylurea bridge and complete the synthesis of the target herbicide.
These protocols are designed for researchers and scientists in agrochemical development, providing a clear methodological framework for utilizing this compound as a precursor.
Data Presentation
The following tables summarize the quantitative data for each major step in the synthetic pathway. Conditions and yields are based on established procedures for analogous transformations.[1][2][3][4]
Table 1: Step 1 - Catalytic Hydrogenation of this compound
| Parameter | Value/Condition | Notes |
| Substrate | This compound | - |
| Product | 2-Ethoxy-5-aminopyridine | - |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Catalyst loading typically 1-5 mol% |
| Hydrogen Source | Hydrogen Gas (H₂) or Hydrazine Hydrate | H₂ at 1-4 atm; Hydrazine at 3-5 eq. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | - |
| Temperature | Room Temperature (20-25 °C) | Reaction is typically exothermic. |
| Reaction Time | 2 - 8 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | >95% | Yields are generally high for this transformation.[4] |
| Purity | >98% | Achievable after filtration and solvent removal. |
Table 2: Step 2 - Synthesis of 2-Ethoxy-5-pyridinesulfonyl Chloride
| Parameter | Value/Condition | Notes |
| Substrate | 2-Ethoxy-5-aminopyridine | - |
| Product | 2-Ethoxy-5-pyridinesulfonyl Chloride | - |
| Diazotization Reagent | Sodium Nitrite (NaNO₂) in aq. HCl | Forms the diazonium salt in situ. |
| SO₂ Source | DABSO (DABCO bis(sulfur dioxide)) | Stable and solid SO₂ surrogate.[2][3] |
| Catalyst | Copper(I) Chloride (CuCl) | Essential for the Sandmeyer-type reaction. |
| Solvent | Acetonitrile (MeCN) / Water | Biphasic system may be used. |
| Temperature | 0 - 5 °C (Diazotization), then RT | Low temperature is critical for diazonium salt stability. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or GC-MS. |
| Typical Yield | 75 - 85% | Based on modern Sandmeyer protocols for heteroaromatics.[2][3] |
| Purity | >95% | After aqueous workup and extraction. |
Table 3: Step 3 - Condensation to Form Sulfonylurea
| Parameter | Value/Condition | Notes |
| Substrates | 2-Ethoxy-5-pyridinesulfonyl Chloride, 2-Amino-4,6-dimethoxypyrimidine | Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate can also be used. |
| Product | N-[[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl]-2-ethoxy-5-pyridinesulfonamide | - |
| Base | Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) | Acts as an acid scavenger. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Anhydrous conditions are preferred. |
| Temperature | 0 °C to Room Temperature | Initial addition at low temperature is recommended. |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 80 - 95% | Generally high-yielding condensation. |
| Purity | >97% | After purification by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-5-aminopyridine (Reduction)
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas cylinder with regulator and balloon, or Parr hydrogenator
-
Celite®
Procedure:
-
In a round-bottom flask or hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Carefully add 10% Pd/C catalyst (approx. 2-3 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge the system by evacuating and backfilling with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully purge the vessel with nitrogen to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Keep it wet with methanol or water.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-ethoxy-5-aminopyridine as a solid, which is often used in the next step without further purification.
Protocol 2: Synthesis of 2-Ethoxy-5-pyridinesulfonyl Chloride (Sulfonylation)
Materials:
-
2-Ethoxy-5-aminopyridine
-
Hydrochloric acid (HCl), concentrated (37%)
-
Sodium Nitrite (NaNO₂)
-
DABSO (DABCO bis(sulfur dioxide))
-
Copper(I) Chloride (CuCl)
-
Acetonitrile (MeCN)
-
Ice, Water
Procedure:
-
In a three-necked flask equipped with a thermometer and dropping funnel, suspend 2-ethoxy-5-aminopyridine (1.0 eq) in a mixture of acetonitrile and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated HCl (approx. 3.0 eq) while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, add DABSO (1.2 eq) and CuCl (0.1 eq) to acetonitrile.
-
Slowly add the cold diazonium salt solution to the DABSO/CuCl suspension. Vigorous nitrogen evolution will occur. Control the addition rate to maintain a steady reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-ethoxy-5-pyridinesulfonyl chloride. This product is often used immediately due to its reactivity.
Protocol 3: Synthesis of the Final Sulfonylurea Herbicide (Condensation)
Materials:
-
2-Ethoxy-5-pyridinesulfonyl chloride (crude from Protocol 2)
-
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Dissolve phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate (1.0 eq) in anhydrous acetonitrile in a dry flask under a nitrogen atmosphere.
-
Add finely powdered anhydrous potassium carbonate (1.5 eq) to the solution.
-
Dissolve the crude 2-ethoxy-5-pyridinesulfonyl chloride (1.05 eq) in a small amount of anhydrous acetonitrile.
-
Add the sulfonyl chloride solution dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonylurea herbicide.
Visualizations
Synthetic Pathway
Caption: Overall synthetic pathway from this compound to a sulfonylurea herbicide.
Experimental Workflow: Sulfonylurea Condensation
Caption: Workflow for the final condensation step to form the sulfonylurea herbicide.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of 2-Ethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic and medicinal chemistry, enabling the synthesis of a diverse array of substituted aromatic and heteroaromatic compounds.[1] Among the various substrates utilized, activated pyridines are of particular interest due to the prevalence of the pyridine scaffold in pharmaceuticals and other bioactive molecules.[2][3] 2-Ethoxy-5-nitropyridine is a valuable substrate for SNAr reactions. The potent electron-withdrawing nitro group at the 5-position strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the ethoxy group at the 2-position.[1] This reactivity allows for the introduction of a wide range of nucleophiles, leading to the formation of 2-substituted-5-nitropyridines, which are key intermediates in the development of novel therapeutics and functional materials.[2][4]
These application notes provide a detailed overview of the SNAr of this compound, including its mechanism, and protocols for its reaction with various classes of nucleophiles. The resulting 2-substituted-5-nitropyridines are versatile building blocks in organic synthesis.[1][4] For instance, the corresponding 2-amino-5-nitropyridine derivatives are precursors to a variety of pharmaceuticals, including antitumor, antimicrobial, and anti-inflammatory agents.[4]
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[1] In the initial, typically rate-determining step, the nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this complex is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group at the 5-position. In the subsequent, faster step, the ethoxide leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the 2-substituted-5-nitropyridine product.[1]
Caption: General mechanism of the SNAr reaction on this compound.
Data Presentation
The following tables summarize representative reaction conditions and yields for the SNAr of this compound with various nucleophiles. Please note that the ethoxy group is generally less reactive as a leaving group than a halide like chloride. Therefore, reaction conditions may require higher temperatures or longer reaction times compared to analogous reactions with 2-chloro-5-nitropyridine. The data presented here is based on adaptations from protocols for the more common 2-chloro-5-nitropyridine and should be considered as a starting point for optimization.[1]
Table 1: SNAr of this compound with Amine Nucleophiles
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | 4-6 | ~85 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 4-6 | ~80 |
| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/Water (1:1) | - | 80 | 3-5 | ~75 |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 8-12 | ~60 |
Table 2: SNAr of this compound with Thiol and Alkoxide Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | 2-(Phenylthio)-5-nitropyridine | DMF | K₂CO₃ | 80 | 6-8 | ~70 |
| Sodium Methoxide | 2-Methoxy-5-nitropyridine | Methanol | - | Reflux | 2-4 | ~90 |
| Sodium Phenoxide | 2-Phenoxy-5-nitropyridine | DMF | - | 100 | 10-14 | ~65 |
Experimental Protocols
The following are detailed protocols for the SNAr of this compound with representative nucleophiles.
Note: These protocols are adapted from established procedures for 2-chloro-5-nitropyridine and may require optimization for this compound.[1] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).
Protocol 1: Reaction with a Secondary Amine (Piperidine)
This protocol is suitable for the reaction of this compound with highly nucleophilic aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol (to achieve an approximate concentration of 0.1 M).
-
Add piperidine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-(piperidin-1-yl)-5-nitropyridine.
Protocol 2: Reaction with a Thiol (Thiophenol)
This protocol describes a general procedure for the synthesis of 2-(arylthio)-5-nitropyridines.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF (to achieve an approximate concentration of 0.2 M).
-
Add thiophenol (1.1 equiv) and potassium carbonate (2.0 equiv) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with an Alkoxide (Sodium Methoxide)
This protocol is suitable for the synthesis of 2-alkoxy-5-nitropyridines.
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (1.1 equiv, can be used as a solution in methanol)
-
Anhydrous Methanol
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: A generalized experimental workflow for the SNAr of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-5-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-ethoxy-5-nitropyridine derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel molecular entities. The Suzuki coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the combination of the this compound core with a diverse range of aryl, heteroaryl, and vinyl boronic acids or their esters.[1][2][3]
The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group on the pyridine ring influences its reactivity. While specific literature for the Suzuki coupling of this compound is not abundant, the protocols provided herein are based on well-established procedures for structurally similar and electronically related pyridine derivatives.[4][5] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Principle of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[2][6] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (in this case, a derivative of this compound, likely a bromo or chloro derivative) to form a palladium(II) intermediate.[2][6][7]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center, a process often facilitated by a base.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][6][8]
Data Presentation: Reaction Conditions for Suzuki Coupling of Pyridine Derivatives
The following tables summarize typical conditions for the Suzuki coupling of various pyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Substrate Type | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Aryl/Heteroaryl Bromides & Iodides | A common and versatile catalyst, often used for a wide range of substrates.[9] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Aryl/Heteroaryl Chlorides & Bromides | Highly effective for less reactive substrates like aryl chlorides due to their bulky and electron-rich nature.[9][10] |
| PdCl₂(dppf) | dppf | Aryl/Heteroaryl Halides | A robust catalyst, often used in challenging coupling reactions. |
| Palladacycles | N-Heterocyclic Carbenes (NHCs) | Aryl/Heteroaryl Chlorides & Bromides | Known for their high stability and efficiency, often requiring lower catalyst loadings.[9][11] |
Table 2: Bases and Solvents
| Base | Solvent(s) | Typical Temperature (°C) | Notes |
| K₂CO₃, Na₂CO₃ | 1,4-Dioxane/Water, Toluene/Water, DMF | 80 - 110 | Commonly used aqueous basic conditions.[6] |
| K₃PO₄ | 1,4-Dioxane/Water, Toluene | 80 - 110 | A stronger base, often effective for less reactive substrates.[6][10] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene, THF | 80 - 110 | A strong base, frequently employed with challenging couplings, including those with aryl chlorides.[5] |
| Et₃N, DIPEA | Acetonitrile, DMF | 80 - 100 | Organic bases that can be used in anhydrous conditions. |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction. Note: As this compound is likely to be coupled via a halide derivative (e.g., 2-bromo-5-nitropyridine followed by ethoxylation, or a direct coupling of a 2-chloro-5-nitropyridine derivative), the protocols assume a halide starting material. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is suitable for the coupling of a bromo or iodo derivative of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
2-halo-5-nitropyridine derivative (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2 equiv.)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-5-nitropyridine derivative, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and degassed water to the flask.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4][9]
Protocol 2: Procedure for Less Reactive Halides using a Buchwald Ligand
This protocol is recommended for less reactive starting materials, such as a chloro derivative of this compound.
Materials:
-
2-chloro-5-nitropyridine derivative (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2 equiv.)
-
Anhydrous, degassed toluene or 1,4-dioxane (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line and a sealable reaction vial with a magnetic stir bar
Procedure:
-
Inside a glovebox, combine the 2-chloro-5-nitropyridine derivative, arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add the anhydrous, degassed solvent to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Applications in Drug Discovery
The Suzuki coupling reaction is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[12] The products derived from the coupling of this compound can be further functionalized, for instance, by reduction of the nitro group to an amine, which can then be used in a variety of subsequent chemical transformations such as amide bond formation. This allows for the creation of complex molecules with potential therapeutic applications. Biaryl structures, which are readily formed through Suzuki coupling, are common motifs in many approved drugs.[12][13] The ability to efficiently synthesize diverse analogs of the this compound scaffold is therefore highly valuable in the hit-to-lead and lead optimization phases of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research where arylamine moieties are prevalent. The reaction of 2-ethoxy-5-nitropyridine is of particular interest as the resulting N-aryl-5-nitropyridin-2-amine scaffold is a key intermediate in the synthesis of various biologically active molecules. The electron-withdrawing nitro group and the electron-donating ethoxy group on the pyridine ring present unique challenges and opportunities for this transformation, influencing the reactivity of the C-X bond (where X is a leaving group, typically a halide) and the overall reaction efficiency.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of this compound with a representative amine. The provided information is based on established protocols for structurally similar electron-deficient heteroaryl halides.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-2-ethoxy-5-nitropyridin-x-amine product is formed via reductive elimination from the palladium-amido complex, regenerating the active palladium(0) catalyst.[2]
The choice of ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout this cycle, influencing reaction rates and yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the key oxidative addition and reductive elimination steps.
Experimental Protocols
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a substituted aniline. Optimization of reaction conditions may be necessary for different amine coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Substituted Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware and magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) Acetate (0.02 mmol), XPhos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).
-
Addition of Reactants: To the same Schlenk tube, add this compound (1.0 mmol) and the substituted aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-ethoxy-5-nitropyridin-x-amine.
Data Presentation
The following table summarizes representative reaction parameters for the Buchwald-Hartwig amination of electron-deficient heteroaryl halides, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Recommended Range/Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. |
| Ligand | XPhos, RuPhos, BrettPhos, tBuBrettPhos | Bulky, electron-rich monophosphine ligands are generally effective. Ligand-to-metal ratio is typically 1:1 to 2:1. |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are required. The choice of base can be critical, especially with the nitro group, where weaker bases like carbonates may be necessary to avoid side reactions.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive aryl chlorides or hindered substrates. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Increase the reaction temperature or prolong the reaction time.
-
Screen different palladium precatalysts and phosphine ligands. The choice of ligand can have a significant impact on the reaction outcome.
-
-
Side Reactions:
-
The nitro group can be sensitive to the strongly basic conditions of the Buchwald-Hartwig amination. If decomposition of the starting material or formation of undesired byproducts is observed, consider using a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
Hydrodehalogenation (replacement of the leaving group with hydrogen) can be a competing side reaction. The use of bulky ligands can often suppress this pathway.
-
-
Poor Yields:
-
Optimize the stoichiometry of the reactants and base. An excess of the amine and base is typically used.
-
Vary the solvent, as it can influence the solubility of the reactants and the stability of the catalytic species.
-
By carefully selecting the reaction parameters and considering the electronic nature of the this compound substrate, the Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of valuable N-aryl-5-nitropyridin-2-amine derivatives.
References
Application Notes and Protocols for the Reduction of the Nitro Group in 2-Ethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 2-Ethoxy-5-nitropyridine to form the corresponding amine, 5-amino-2-ethoxypyridine, is a critical transformation in synthetic organic chemistry. This resulting amine is a valuable building block in the pharmaceutical and agrochemical industries, serving as a key intermediate in the synthesis of various biologically active molecules. The selection of an appropriate reduction methodology is paramount and is dictated by factors such as functional group tolerance, reaction scalability, cost-effectiveness, and safety considerations. These application notes provide a comprehensive overview of common and effective methods for this reduction, complete with detailed experimental protocols, comparative quantitative data, and workflow diagrams to aid researchers in selecting the optimal conditions for their specific needs.
Reaction Overview and Methodologies
The transformation of this compound to 5-amino-2-ethoxypyridine can be achieved through several reliable methods. These are broadly categorized into catalytic hydrogenation and chemical reductions using metal/acid combinations or other reducing agents.
Caption: A workflow diagram illustrating various methodologies for the reduction of this compound.
A simplified mechanistic pathway for the reduction of a nitro group to an amine generally proceeds through nitroso and hydroxylamine intermediates.
Caption: A simplified diagram of the general mechanism for the reduction of a nitro group.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for various methods used in the reduction of this compound to 5-amino-2-ethoxypyridine. This allows for a direct comparison of the efficiency and conditions of each protocol.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature | Reaction Time | Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol | Room Temp. | 4-6 hours | >95 |
| Catalytic Hydrogenation | Raney® Ni, H₂ | Ethanol | Room Temp. | 6-8 hours | ~90 |
| Metal/Acid Reduction | Fe powder, Acetic Acid | Ethanol/Water | Reflux | 2-4 hours | 85-95 |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | 70 °C | 1-3 hours | 80-90 |
| Dithionite Reduction | Na₂S₂O₄ | DMF/Water | 45 °C | 12-24 hours | 75-85 |
Note: Yields and reaction times are approximate and can vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high yield, clean reaction profile, and mild conditions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
-
Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a hydrogen balloon
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm or as recommended for the apparatus) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 5-amino-2-ethoxypyridine. The product is often of high purity and may not require further purification.
Protocol 2: Metal/Acid Reduction using Iron and Acetic Acid
This is a classic, cost-effective, and robust method for nitro group reduction.
Materials:
-
This compound
-
Iron powder (Fe), fine grade (3-5 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Celite®
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) to the suspension.
-
Slowly add glacial acetic acid (a few equivalents or as the solvent) to the mixture. The reaction can be exothermic.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford 5-amino-2-ethoxypyridine. The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 3: Reduction using Stannous Chloride (SnCl₂)
This method is effective and proceeds under relatively mild conditions.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to 70 °C and stir until the reaction is complete as monitored by TLC (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and carefully add a cold solution of sodium hydroxide to precipitate tin salts. Adjust the pH to be basic (pH > 10).
-
Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-2-ethoxypyridine. Further purification can be performed if needed.
Protocol 4: Reduction using Sodium Dithionite (Na₂S₂O₄)
This protocol offers a metal-free alternative, which can be advantageous for substrates with metal-sensitive functional groups.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄) (3-5 eq)
-
Dimethylformamide (DMF) or a mixture of Ethanol and Water
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or an ethanol/water mixture in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite (3-5 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.
-
Add sodium bicarbonate to the reaction mixture to maintain a basic pH (pH 8-9).[1]
-
Heat the mixture to 45 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 5-amino-2-ethoxypyridine.
-
Purify the product by column chromatography or recrystallization as needed.
References
Synthesis of 2-amino-5-ethoxypyridine: A Detailed Protocol for Researchers
Abstract
This application note provides two detailed protocols for the synthesis of 2-amino-5-ethoxypyridine, a valuable building block in medicinal chemistry and drug development. The primary, classical route outlines a multi-step synthesis commencing from 3-ethoxypyridine. An alternative, modern approach utilizing a palladium-catalyzed Buchwald-Hartwig amination is also presented. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering comprehensive experimental procedures, data summarization, and visual workflow diagrams.
Introduction
2-Amino-5-ethoxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a pyridine core with both an amino and an ethoxy substituent, makes it a versatile scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design. This document details two distinct and reliable methods for its preparation.
Classical Synthesis via Nitration and Bromination of 3-Ethoxypyridine
This synthetic route is a robust and well-documented method for the preparation of 2-amino-5-ethoxypyridine, proceeding through the key intermediate 2-bromo-3-ethoxy-6-nitropyridine.[1][2]
Experimental Protocol
Step 1: N-Oxidation of 3-Ethoxypyridine
-
In a round-bottom flask, dissolve 3-ethoxypyridine (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq.).
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethoxypyridine-N-oxide.
Step 2: Nitration of 3-Ethoxypyridine-N-oxide
-
To a cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 3-ethoxypyridine-N-oxide (1.0 eq.).
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3-ethoxy-6-nitropyridine-N-oxide.
Step 3: Bromination of 3-Ethoxy-6-nitropyridine-N-oxide
-
Dissolve 3-ethoxy-6-nitropyridine-N-oxide (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2-bromo-3-ethoxy-6-nitropyridine.
Step 4: Reduction and Amination to 2-amino-5-ethoxypyridine
-
Dissolve 2-bromo-3-ethoxy-6-nitropyridine (1.0 eq.) in ethanol.
-
Add a reducing agent, such as iron powder or tin(II) chloride, and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours. The reaction reduces the nitro group to an amine and substitutes the bromo group.
-
Cool the reaction mixture, filter to remove the metal residues, and neutralize the filtrate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-5-ethoxypyridine.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Ethoxypyridine-N-oxide | 3-Ethoxypyridine | H₂O₂, Acetic Acid | Acetic Acid | 70-80 | 4-6 | ~85 |
| 2 | 3-Ethoxy-6-nitropyridine-N-oxide | 3-Ethoxypyridine-N-oxide | HNO₃, H₂SO₄ | - | 0-25 | 2-3 | ~70 |
| 3 | 2-Bromo-3-ethoxy-6-nitropyridine | 3-Ethoxy-6-nitropyridine-N-oxide | NBS | Acetonitrile | Reflux | 4-6 | ~65 |
| 4 | 2-Amino-5-ethoxypyridine | 2-Bromo-3-ethoxy-6-nitropyridine | Fe, HCl | Ethanol | Reflux | 6-8 | ~75 |
Note: Yields are approximate and can vary based on experimental conditions.
Workflow Diagram
Caption: Classical multi-step synthesis of 2-amino-5-ethoxypyridine.
Modern Synthesis via Buchwald-Hartwig Amination
A contemporary and efficient alternative for the synthesis of 2-amino-5-ethoxypyridine involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3][4] This method offers a more direct route from a readily available precursor.
Experimental Protocol
Starting Material: 2-Bromo-5-ethoxypyridine
-
In a flame-dried Schlenk tube, combine 2-bromo-5-ethoxypyridine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add an ammonia surrogate, such as benzophenone imine (1.2 eq.), followed by an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
If using an imine as the ammonia source, the resulting imine intermediate needs to be hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the final product.
-
Purify the crude 2-amino-5-ethoxypyridine by flash column chromatography.
Quantitative Data
| Parameter | Condition |
| Substrate | 2-Bromo-5-ethoxypyridine |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.5 eq.) |
| Ammonia Source | Benzophenone imine (1.2 eq.) |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 18 h |
| Yield | ~80-90% |
Note: Yields are approximate and can vary based on specific reagents and conditions.
Workflow Diagram
Caption: Buchwald-Hartwig amination for 2-amino-5-ethoxypyridine synthesis.
Characterization Data
| Technique | Data for 2-Amino-5-ethoxypyridine |
| ¹H NMR | δ (ppm): 7.75 (d, 1H), 7.05 (dd, 1H), 6.50 (d, 1H), 4.35 (s, 2H, NH₂), 3.95 (q, 2H), 1.35 (t, 3H) |
| ¹³C NMR | δ (ppm): 152.0, 145.5, 138.0, 120.5, 110.0, 64.0, 15.0 |
| Mass Spec (ESI) | m/z: 139.08 [M+H]⁺ |
| Appearance | Off-white to light brown solid |
Note: Spectroscopic data are predicted and may vary slightly based on the solvent and instrument used.
Conclusion
This application note provides two robust and detailed protocols for the synthesis of 2-amino-5-ethoxypyridine. The classical multi-step synthesis from 3-ethoxypyridine offers a reliable and well-established route, while the modern Buchwald-Hartwig amination presents a more direct and efficient alternative. The choice of method will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both protocols are designed to be accessible to researchers and professionals in the field of organic and medicinal chemistry.
References
Application Notes: 2-Ethoxy-5-nitropyridine as a Versatile Intermediate for the Synthesis of Azo Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-ethoxy-5-nitropyridine as a precursor for the preparation of azo dyes and pigments. This versatile heterocyclic compound serves as a key building block, enabling access to a diverse palette of colors with potential applications in textiles, high-performance pigments, and as functional materials in research.
Introduction
Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic or heteroaromatic rings. The color of these dyes is determined by the extended π-electron system of the entire molecule. This compound is a valuable intermediate in this field due to the presence of a reactive nitro group that can be readily converted to an amino group. This amino derivative can then be diazotized and coupled with various electron-rich aromatic compounds to generate a wide array of azo dyes with distinct spectral properties.
Synthetic Pathway Overview
The general synthetic strategy for producing azo dyes from this compound involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amino group to yield 2-ethoxy-5-aminopyridine.
-
Diazotization and Azo Coupling: The resulting 2-ethoxy-5-aminopyridine is then diazotized using nitrous acid at low temperatures to form a reactive diazonium salt. This salt is subsequently reacted with a coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye.
Caption: General synthetic pathway for azo dyes from this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of azo dyes from this compound. These can be adapted and optimized for different coupling components and desired dye characteristics.
Protocol 1: Reduction of this compound to 2-Ethoxy-5-aminopyridine
This protocol describes the reduction of the nitro group using tin(II) chloride, a mild and effective reducing agent for nitroaromatic compounds.[1]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)[2]
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (approx. 5.0 eq) in concentrated hydrochloric acid to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-ethoxy-5-aminopyridine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of an Azo Dye by Diazotization and Coupling
This protocol outlines the diazotization of 2-ethoxy-5-aminopyridine and its subsequent coupling with 2-naphthol to produce a colored azo dye.
Materials:
-
2-Ethoxy-5-aminopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Urea
-
Distilled water
-
Ice
Procedure:
Part A: Diazotization of 2-Ethoxy-5-aminopyridine
-
In a beaker, prepare a solution of 2-ethoxy-5-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
Add a small amount of urea to quench any excess nitrous acid (test with starch-iodide paper). The resulting solution contains the diazonium salt.
Part B: Azo Coupling with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filter the precipitated dye using suction filtration.
-
Wash the dye with cold water until the filtrate is neutral.
-
Dry the azo dye in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental workflow for the synthesis of azo dyes.
Data Presentation
The following table summarizes the expected properties of azo dyes derived from 2-ethoxy-5-aminopyridine and various coupling components. The exact values for λmax, yield, and fastness properties are dependent on the specific coupling component and the experimental conditions.
| Coupling Component | Expected Dye Color | Expected λmax Range (nm) | Expected Yield (%) |
| Phenol | Yellow | 400 - 450 | 70 - 85 |
| 2-Naphthol | Orange-Red | 480 - 530 | 80 - 95 |
| N,N-Dimethylaniline | Red | 500 - 550 | 75 - 90 |
| Resorcinol | Yellow-Orange | 420 - 470 | 70 - 85 |
| 1-Naphthylamine | Red-Violet | 520 - 580 | 75 - 90 |
Note: The data in this table are illustrative and based on typical results for analogous azo dye syntheses. Actual results should be determined experimentally.
Properties and Applications
Azo dyes derived from this compound are expected to exhibit a range of colors from yellow to red and violet. The final color and properties such as light and wash fastness are highly dependent on the chemical structure of the coupling component.[3] Dyes with more extended conjugation and the presence of electron-donating or electron-withdrawing groups will show bathochromic (red) or hypsochromic (blue) shifts in their absorption maxima, respectively.
These dyes can find applications as:
-
Disperse Dyes: For dyeing hydrophobic fibers such as polyester and nylon.[3] The fastness properties on these fibers are generally good to excellent.[3]
-
Pigments: Insoluble versions of these dyes can be used as pigments in paints, inks, and plastics.
-
Functional Dyes: For applications in research, such as pH indicators, biological stains, and in the development of advanced materials. The color of some azo dyes can be sensitive to pH changes.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Diazonium salts are potentially explosive when dry and should be handled with extreme care and always kept in solution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Note: HPLC Analysis of Nucleophilic Aromatic Substitution on 2-Ethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This application note provides a detailed protocol for monitoring the SNAr reaction of this compound with a secondary amine, morpholine, using reverse-phase high-performance liquid chromatography (RP-HPLC). The presented method is suitable for reaction monitoring, purity assessment, and quantitative analysis of the starting material and the resulting product.
Reaction Scheme
The SNAr reaction involves the displacement of the ethoxy group from this compound by a nucleophile. In this example, morpholine acts as the nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the ethoxide leaving group to yield the final product, 4-(5-nitropyridin-2-yl)morpholine.
Experimental Protocols
Reaction Protocol: Synthesis of 4-(5-nitropyridin-2-yl)morpholine
This protocol describes a typical lab-scale synthesis.
Materials:
-
This compound
-
Morpholine
-
Ethanol (anhydrous)
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Add morpholine (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals for HPLC analysis.
-
Upon completion, cool the reaction mixture to room temperature. The product can then be isolated using standard workup and purification procedures.
HPLC Analysis Protocol
This protocol is designed for the quantitative analysis of the reaction mixture.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Chromatography data system for data acquisition and processing
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration within the linear range of the method (e.g., 1:1000 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare individual stock solutions of this compound and 4-(5-nitropyridin-2-yl)morpholine in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL to establish a calibration curve.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| %RSD of 6 Injections | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) |
| This compound | ~ 7.5 | > 0.999 | 0.2 | 0.6 | 98-102% |
| 4-(5-nitropyridin-2-yl)morpholine | ~ 5.2 | > 0.999 | 0.3 | 0.9 | 98-102% |
Visualizations
Caption: Nucleophilic Aromatic Substitution Reaction Scheme.
Caption: HPLC Sample Preparation and Analysis Workflow.
Caption: Logical Flow of the HPLC Analysis Protocol.
Application Notes and Protocols for LC-MS Analysis of 2-Ethoxy-5-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the sensitive and selective analysis of 2-Ethoxy-5-nitropyridine and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in research and drug development settings.
Introduction
This compound and its analogues are important intermediates in the synthesis of various pharmaceutical compounds.[1] Accurate and sensitive analytical methods are crucial for monitoring reaction progress, ensuring quality control of starting materials and final products, and for conducting pharmacokinetic and metabolism studies. LC-MS, particularly with electrospray ionization (ESI), offers a powerful tool for the separation, identification, and quantification of these compounds.[1]
This document details the sample preparation, liquid chromatography, and mass spectrometry conditions for the analysis of this class of molecules.
Experimental Protocols
A detailed methodology for the LC-MS analysis of this compound derivatives is provided below. This protocol is adapted from established methods for similar nitropyridine compounds and should be optimized for specific applications.[1][2][3]
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.[1] For relatively clean samples, a simple dilution is often sufficient. For more complex matrices such as plasma or tissue homogenates, protein precipitation is a common and effective method.
Protocol for "Dilute and Shoot" (for clear solutions):
-
Accurately weigh and dissolve the this compound derivative standard or sample in a suitable solvent (e.g., a mixture of acetonitrile and water, 1:1 v/v) to achieve a stock solution of 1 mg/mL.[1]
-
Serially dilute the stock solution with the mobile phase to prepare calibration standards and quality control samples at the desired concentrations.
-
Filter the final diluted samples through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol for Protein Precipitation (for biological matrices):
-
To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is recommended for the separation of this compound derivatives.[1] A gradient elution is typically employed to ensure good separation and peak shape.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size)[1] |
| Mobile Phase A | 0.1% formic acid in water[1] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[1] |
| Gradient | Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions for equilibration.[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of pyridine derivatives.[1][4]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode[1] |
| Capillary Voltage | 3.5 kV[1] |
| Cone Voltage | 30 V[1] |
| Source Temperature | 120 °C[1] |
| Desolvation Temperature | 350 °C[1] |
| Desolvation Gas Flow | 600 L/hr[1] |
| Mass Range | m/z 50-500[1] |
Data Presentation
The following tables summarize the expected quantitative data for the LC-MS analysis of this compound and its potential derivatives. The m/z values are predicted based on the molecular weight of the compounds and common fragmentation patterns of nitropyridine derivatives.[1]
Table 1: Predicted Mass Spectrometric Data for this compound Derivatives
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ (m/z) |
| This compound | C₇H₈N₂O₃ | 168.15 | 169.16 |
| 2-Methoxy-5-nitropyridine | C₆H₆N₂O₃ | 154.12 | 155.13 |
| 2-Propoxy-5-nitropyridine | C₈H₁₀N₂O₃ | 182.18 | 183.19 |
Table 2: Predicted Fragmentation Data for this compound
| Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ions (m/z) | Proposed Neutral Loss |
| 169.16 | 141.16 | C₂H₄ (Ethylene) |
| 169.16 | 123.15 | NO₂ |
| 169.16 | 95.16 | C₂H₄ + NO₂ |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the LC-MS analysis of this compound derivatives.
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI fragmentation of this compound.
References
Application Note: 1H and 13C NMR Assignments for 2-Ethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Ethoxy-5-nitropyridine. Due to the absence of publicly available experimental spectra, this note presents predicted chemical shifts and coupling constants based on established NMR principles and data from analogous structures. The provided methodologies and expected data serve as a comprehensive guide for researchers working with this compound and similar substituted pyridines.
Introduction
This compound is a substituted pyridine derivative utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring an electron-donating ethoxy group and a strong electron-withdrawing nitro group on the pyridine ring, creates a distinct electronic environment. This leads to a characteristic NMR spectrum that is crucial for structural verification and purity assessment. Accurate assignment of its 1H and 13C NMR signals is fundamental for quality control and for tracking its transformation in chemical reactions.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 2-methoxy-5-nitropyridine, and standard chemical shift increments. The pyridine ring protons form an AMX spin system.
Table 1: Predicted 1H NMR Assignments for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 9.15 | d | JH6-H4 = 2.8 Hz |
| H-4 | 8.40 | dd | JH4-H3 = 9.0 Hz, JH4-H6 = 2.8 Hz |
| H-3 | 6.90 | d | JH3-H4 = 9.0 Hz |
| -OCH₂CH₃ | 4.55 | q | J = 7.1 Hz |
| -OCH₂CH₃ | 1.45 | t | J = 7.1 Hz |
d = doublet, dd = doublet of doublets, q = quartet, t = triplet
Table 2: Predicted 13C NMR Assignments for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165.0 |
| C-5 | 145.5 |
| C-6 | 142.0 |
| C-4 | 138.0 |
| C-3 | 110.0 |
| -OC H₂CH₃ | 63.5 |
| -OCH₂C H₃ | 14.2 |
Experimental Protocols
This section outlines the standard operating procedure for acquiring high-quality 1D NMR spectra of this compound.
Materials and Equipment
-
Sample: this compound (>98% purity)
-
NMR Solvent: Chloroform-d (CDCl₃, 99.8 atom % D), with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Equipment:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Pipettes and analytical balance
-
Vortex mixer
-
Sample Preparation
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Cap the vial and gently vortex or sonicate until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solution height in the tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
1H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Set the following acquisition parameters (example for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Receiver Gain: Set automatically
-
-
Acquire the Free Induction Decay (FID).
13C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Set up a proton-decoupled 13C experiment.
-
Set the following acquisition parameters (example for a 100 MHz 13C spectrometer):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 128-1024 (adjust for desired signal-to-noise ratio, as 13C has low natural abundance)
-
Receiver Gain: Set automatically
-
-
Acquire the FID.
Data Processing
-
Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for 1H, or the central peak of the CDCl₃ multiplet to 77.16 ppm for 13C.
-
Integrate the peaks in the 1H spectrum.
-
Pick and label the peaks in both spectra.
Visualized Workflows
The following diagrams illustrate the logical workflow for NMR analysis and the structural relationships leading to the predicted 1H NMR spectrum.
Application Note: Structural Elucidation of 2-Ethoxy-5-nitropyridine using 2D NMR Spectroscopy (COSY and HMQC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] For drug discovery and development, precise characterization of synthesized compounds is critical for quality control and regulatory compliance. This application note provides a detailed protocol and analysis guide for the structural verification of 2-Ethoxy-5-nitropyridine using two fundamental 2D NMR experiments: Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC).
This compound is a substituted pyridine derivative, a class of compounds prevalent in pharmaceuticals. Its structure features an ethoxy group and a nitro group on the pyridine ring, leading to a specific pattern of signals in its NMR spectra. While 1D ¹H and ¹³C NMR provide initial information, 2D NMR is essential for confirming the connectivity and assigning each proton and carbon signal accurately.
This document outlines the experimental procedures for acquiring high-quality COSY and HMQC data and provides a step-by-step guide to interpreting the resulting spectra to confirm the structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following chemical shifts (δ), multiplicities, and coupling constants (J) have been predicted using established NMR prediction algorithms and analysis of structurally similar compounds. These predicted values form the basis for the subsequent 2D NMR analysis.
Atom Numbering Convention:
The atoms of this compound are numbered according to IUPAC nomenclature for pyridine derivatives, starting with the nitrogen atom as position 1.[3][4][5]
Caption: IUPAC numbering of this compound for NMR assignment.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | 9.10 | d | 2.5 |
| H4 | 8.45 | dd | 8.8, 2.5 |
| H3 | 6.80 | d | 8.8 |
| H7 (CH₂) | 4.50 | q | 7.1 |
| H8 (CH₃) | 1.45 | t | 7.1 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 163.5 |
| C6 | 149.0 |
| C5 | 141.0 |
| C4 | 139.0 |
| C3 | 110.0 |
| C7 (CH₂) | 63.0 |
| C8 (CH₃) | 14.5 |
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR data.
-
Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H and COSY spectra. A higher concentration (50-100 mg) may be required for ¹³C and HMQC experiments to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] CDCl₃ is a common solvent for small organic molecules and its residual proton signal (at ~7.26 ppm) can be used for referencing the ¹H spectrum.
-
Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.
2. NMR Data Acquisition
The following parameters are typical for a 500 MHz NMR spectrometer.
¹H-¹H COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-enhanced COSY pulse sequence (e.g., 'gCOSY').
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time (F2): Approximately 0.2-0.3 seconds.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence)
-
Pulse Program: A standard gradient-enhanced HMQC pulse sequence (e.g., 'gHMQC').
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32, depending on sample concentration.
-
Relaxation Delay: 1.5-2.5 seconds.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Data Analysis and Interpretation
1. COSY Spectrum Analysis
The COSY spectrum reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. Cross-peaks appear between the signals of coupled protons.
Caption: Expected COSY correlations for this compound.
-
Aromatic Region: A cross-peak is expected between H4 (δ 8.45) and H3 (δ 6.80), confirming their ortho relationship (a three-bond coupling, ³J). A weaker cross-peak might be observed between H6 (δ 9.10) and H4 (δ 8.45) due to a smaller four-bond coupling (⁴J).
-
Aliphatic Region: A strong cross-peak will be present between the quartet of the methylene protons (H7, δ 4.50) and the triplet of the methyl protons (H8, δ 1.45), confirming the ethoxy group fragment.
2. HMQC Spectrum Analysis
The HMQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). Each cross-peak in the HMQC spectrum links a proton to its corresponding carbon atom.
Caption: Expected HMQC correlations for this compound.
-
H6 to C6: A cross-peak will connect the proton at δ 9.10 to the carbon at δ 149.0.
-
H4 to C4: A cross-peak will link the proton at δ 8.45 to the carbon at δ 139.0.
-
H3 to C3: A correlation will be observed between the proton at δ 6.80 and the carbon at δ 110.0.
-
H7 to C7: The methylene protons at δ 4.50 will show a cross-peak to the carbon at δ 63.0.
-
H8 to C8: The methyl protons at δ 1.45 will correlate with the carbon at δ 14.5.
The quaternary carbons (C2 and C5) will not show any correlations in the HMQC spectrum as they are not directly bonded to any protons.
Conclusion
By combining the information from COSY and HMQC experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved. The COSY spectrum confirms the connectivity of the protons in the pyridine ring and the ethoxy side chain. The HMQC spectrum then links these proton assignments to their directly attached carbon atoms. This comprehensive 2D NMR analysis provides definitive structural confirmation, which is an essential step in the characterization of pharmaceutical compounds and other fine chemicals. These detailed protocols and interpretation guidelines serve as a valuable resource for researchers in ensuring the structural integrity of their synthesized molecules.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Basic Technology Programme - Control and Prediction of the Organic Solid State [chem.ucl.ac.uk]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols for the Chiral Separation of 2-Ethoxy-5-nitropyridine Derivatives
Abstract
This document provides detailed application notes and protocols for the chiral separation of 2-ethoxy-5-nitropyridine, a key intermediate in pharmaceutical synthesis. The protocols outlined below describe a systematic approach to developing a robust enantioselective separation method using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). This guide is intended for researchers, scientists, and drug development professionals working on the analysis and purification of chiral pyridine derivatives.
Introduction
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral pharmaceuticals. This compound and its derivatives are important building blocks in the synthesis of various biologically active molecules. The presence of a stereocenter necessitates the development of reliable analytical methods to separate and quantify the individual enantiomers. This application note details a screening protocol and optimized methods for the chiral separation of this compound derivatives. High-performance liquid chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a well-established technique for such chiral analysis.[1]
Recommended Materials and Instrumentation
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, and a UV-Vis or PDA detector with a back-pressure regulator.
-
-
Chiral Columns (Screening):
-
Solvents and Reagents:
-
HPLC-grade or SFC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Supercritical fluid grade Carbon Dioxide (CO2).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
-
-
Sample:
-
Racemic this compound standard, dissolved in a suitable solvent (e.g., mobile phase) at a concentration of 1 mg/mL.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method Development - Screening
This protocol describes a systematic screening approach to identify a suitable chiral stationary phase and mobile phase combination for the separation of this compound enantiomers.
-
Column Selection: Utilize a diverse set of chiral stationary phases for the initial screening. Recommended columns include those based on amylose and cellulose derivatives, as they have shown broad applicability for a wide range of chiral compounds.[1][2]
-
Mobile Phase Screening:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (85:15, v/v)
-
For acidic or basic analytes, consider adding 0.1% TFA or 0.1% DEA to the alcohol component of the mobile phase to improve peak shape.
-
-
Reversed-Phase (RP):
-
Mobile Phase C: Acetonitrile/Water (60:40, v/v)
-
Mobile Phase D: Methanol/Water (70:30, v/v)
-
Buffer addition (e.g., 10 mM Ammonium Bicarbonate) may be necessary to control pH and improve reproducibility.
-
-
Polar Organic (PO):
-
Mobile Phase E: Acetonitrile/Methanol (50:50, v/v)
-
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance for the analyte)
-
-
Data Evaluation: After each run, evaluate the chromatogram for the degree of separation (resolution, Rs). A resolution of Rs > 1.5 is generally considered a baseline separation.
Protocol 2: Chiral SFC Method Development - Screening
Supercritical Fluid Chromatography (SFC) is often a powerful alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption.[2]
-
Column Selection: The same set of chiral columns used for HPLC screening can be employed for SFC.
-
Mobile Phase Screening:
-
The primary mobile phase component is supercritical CO2.
-
Co-solvents (Modifiers):
-
Modifier A: Methanol
-
Modifier B: Ethanol
-
Modifier C: Isopropanol
-
-
Screen different co-solvent percentages (e.g., 10%, 20%, 30%).
-
Additives (0.1% DEA or 0.1% TFA) can be included in the co-solvent to enhance peak shape and resolution.
-
-
SFC Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm
-
-
Data Evaluation: Assess the chromatograms for resolution between the enantiomeric peaks.
Data Presentation
The following tables summarize hypothetical, yet representative, data from the screening protocols for the chiral separation of this compound.
Table 1: Hypothetical HPLC Screening Results for this compound
| Column (CSP) | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/IPA (90:10) | 8.2 | 9.5 | 2.1 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/EtOH (85:15) | 7.5 | 8.1 | 1.2 |
| Vancomycin | ACN/Water (60:40) | 12.1 | 12.1 | 0 |
| Teicoplanin | MeOH/Water (70:30) | 10.8 | 11.5 | 1.4 |
Table 2: Hypothetical SFC Screening Results for this compound
| Column (CSP) | Co-solvent (20%) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) | | :--- | :--- | :--- | :--- | | Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | 2.5 | 3.1 | 2.5 | | Cellulose tris(3,5-dimethylphenylcarbamate) | Ethanol | 2.8 | 3.5 | 1.8 | | Vancomycin | Isopropanol | 4.1 | 4.1 | 0 | | Teicoplanin | Methanol | 3.9 | 4.5 | 1.6 |
Visualizations
Caption: Workflow for Chiral Separation Method Development.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for developing a successful chiral separation method for this compound derivatives. The screening approach, utilizing a combination of polysaccharide and macrocyclic glycopeptide-based chiral stationary phases under both HPLC and SFC conditions, is a robust strategy for identifying optimal separation parameters. Based on the hypothetical data, an amylose-based CSP under either normal phase HPLC or SFC conditions appears to be the most promising starting point for method optimization. Further refinement of the mobile phase composition, flow rate, and temperature can lead to enhanced resolution and shorter analysis times.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Ethoxy-5-nitropyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitropyridine with sodium ethoxide.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this SNAr reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2-chloro-5-nitropyridine) is still present, extend the reaction time.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Refluxing in ethanol is a common practice.[1]
-
Optimize Reagent Stoichiometry: Ensure a slight excess of sodium ethoxide (e.g., 1.1 to 1.2 equivalents) is used to drive the reaction to completion.
-
-
-
Purity of Starting Materials: Impurities in the 2-chloro-5-nitropyridine or the ethanol used to prepare sodium ethoxide can lead to side reactions.
-
Solution:
-
Ensure the 2-chloro-5-nitropyridine is of high purity.
-
Use anhydrous (dry) ethanol to prepare the sodium ethoxide. The presence of water can lead to the formation of 2-hydroxy-5-nitropyridine as a byproduct.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a critical role.
-
Solution: Anhydrous ethanol is the most common and effective solvent as it also serves as the reagent source for the ethoxide.[1] Running the reaction at reflux temperature is generally recommended.
-
-
Product Loss During Work-up: The product may be lost during the extraction and purification steps.
-
Solution:
-
After quenching the reaction with water, ensure thorough extraction with a suitable organic solvent like ethyl acetate.
-
Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
-
Be careful during the removal of the solvent under reduced pressure to avoid loss of the product, which is a solid.
-
-
Q2: I am observing significant amounts of an impurity in my final product. What could it be and how can I prevent its formation?
A2: The most common impurity is 2-hydroxy-5-nitropyridine.
-
Cause: This impurity arises from the reaction of 2-chloro-5-nitropyridine with any residual water in the reaction mixture or with hydroxide ions if an inappropriate base is used.
-
Prevention:
-
Use Anhydrous Conditions: Ensure that the ethanol and all glassware are thoroughly dried before the reaction.
-
Freshly Prepared Sodium Ethoxide: Use freshly prepared sodium ethoxide from sodium metal and anhydrous ethanol. Commercial sodium ethoxide can absorb moisture from the air.
-
Avoid Strong Aqueous Bases: Do not use strong aqueous bases like sodium hydroxide during work-up, as this can promote hydrolysis of the starting material.[2]
-
Another potential side reaction is the formation of other substitution products if impurities are present in the starting materials.
Q3: What is the best way to purify the crude this compound?
A3: The crude product can be effectively purified by the following methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system would need to be determined experimentally, but ethanol or a mixture of ethanol and water could be a good starting point.
-
Flash Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography on silica gel is a reliable alternative.[3] A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased.[3]
Data Presentation
The following table summarizes the impact of various reaction conditions on the yield of analogous nucleophilic aromatic substitution reactions on activated pyridine rings. While specific data for this compound is limited, these examples provide valuable insights for optimization.
| Nucleophile | Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | 2,4-dichloro-5-nitropyridine | Methanol | - | Reflux | 2 | 88 |
| Sodium Ethoxide | 2,4-dichloro-5-nitropyridine | Ethanol | - | Reflux | Not Specified | 65-75 |
| Benzylamine | 2-chloro-5-nitropyridine | Isopropanol/Water | - | 80 | 2 | Not Specified |
| Piperidine | 2-chloro-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | High |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
This protocol describes the synthesis of the precursor required for the preparation of this compound.
Materials:
-
2-hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice
-
40 wt% aqueous sodium hydroxide solution
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mole), and phosphorus pentachloride (25.0 g, 0.12 mole).
-
Stir the mixture and heat to 100-105 °C for 5 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer three times with dichloromethane (60 g each time).
-
Combine the organic phases and wash with 20 g of saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and recover the dichloromethane by distillation.
-
Dry the resulting solid to obtain 2-chloro-5-nitropyridine. A typical yield is around 95%.
Protocol 2: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution reaction to produce the target compound.
Materials:
-
2-chloro-5-nitropyridine
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.
-
To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitropyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or flash column chromatography.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Overall synthetic pathway to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 2-Ethoxy-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-5-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with an ethoxide source.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Ethoxide Nucleophile: Sodium ethoxide is hygroscopic and can decompose upon exposure to moisture. | - Use freshly prepared sodium ethoxide or a commercially available solution of known concentration.- If preparing in situ from sodium metal and ethanol, ensure the ethanol is anhydrous and the sodium is clean. |
| 2. Impure Starting Material: The 2-chloro-5-nitropyridine starting material may contain impurities that interfere with the reaction. A common impurity is the isomeric 2-chloro-3-nitropyridine. | - Verify the purity of the 2-chloro-5-nitropyridine by techniques such as NMR or GC-MS before starting the reaction.- Purify the starting material by recrystallization or column chromatography if necessary. | |
| 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Presence of Side Products | 1. Formation of 2-Hydroxy-5-nitropyridine: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material or the product, forming the corresponding hydroxy derivative.[1] This is a common byproduct when using hydroxide bases or when the reaction is quenched with water. | - Use anhydrous solvents and reagents.- During workup, perform quenching at low temperatures (0-5 °C) and use a mild base like sodium bicarbonate for pH adjustment to minimize hydrolysis.[1] |
| 2. Unreacted 2-Chloro-5-nitropyridine: The reaction may not have reached completion, leaving unreacted starting material. | - Ensure an adequate amount of the ethoxide nucleophile is used (a slight excess is often recommended).- Increase the reaction time or temperature as needed, while monitoring by TLC. | |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative or final purification step if the product is a solid. |
| 2. Product Decomposition on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel. | - Use neutral or deactivated silica gel for chromatography.- Minimize the time the product spends on the silica gel column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with sodium ethoxide in a suitable solvent like ethanol. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.
Q2: What are the primary side products I should expect in this synthesis?
A2: The most frequently observed side products are unreacted 2-chloro-5-nitropyridine and 2-hydroxy-5-nitropyridine. The latter is formed by the hydrolysis of the starting material in the presence of water or hydroxide ions.
Q3: How can I minimize the formation of 2-hydroxy-5-nitropyridine?
A3: To minimize the formation of the hydroxy byproduct, it is crucial to use anhydrous reaction conditions. Ensure your ethanol is dry and the sodium ethoxide is not degraded. During the workup, avoid using strong bases and keep the temperature low during quenching.
Q4: What is a typical yield for this reaction?
A4: With optimized conditions and pure starting materials, yields for the synthesis of this compound can be quite high, with some reports indicating yields of up to 97%.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the 2-chloro-5-nitropyridine spot and the appearance of the this compound spot will indicate the progression of the reaction.
Data Presentation
Table 1: Typical Yields of Precursor and Product
| Compound | Starting Material | Reagents | Typical Yield | Purity | Reference |
| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | ~95% | >99% | [2] |
| This compound | 2-Chloro-5-nitropyridine | Sodium Ethoxide/Ethanol | ~97% | >98% |
Table 2: Common Impurities and their Origin
| Impurity | Chemical Structure | Origin |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | Unreacted starting material |
| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | Hydrolysis of 2-chloro-5-nitropyridine |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | Impurity in the 2-chloro-5-nitropyridine starting material |
Experimental Protocols
Synthesis of this compound from 2-Chloro-5-nitropyridine
This protocol describes a general procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials:
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2-Chloro-5-nitropyridine
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Anhydrous Ethanol
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Sodium metal or Sodium Ethoxide solution
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Ethyl acetate
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Saturated brine solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Preparation of Sodium Ethoxide (if not using a commercial solution): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add small pieces of sodium metal portion-wise to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so proper precautions must be taken. Continue adding sodium until the desired molar equivalent of sodium ethoxide is generated.
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Reaction Setup: To the freshly prepared sodium ethoxide solution (or a commercial solution), add 2-chloro-5-nitropyridine (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Mandatory Visualization
Caption: Main reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Ethoxy-5-nitropyridine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Ethoxy-5-nitropyridine by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help you navigate common challenges during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent.
Possible Cause & Solution:
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Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound.
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Recommendation: Based on the structure of this compound (a polar molecule), polar solvents are generally recommended. Consider using ethanol, isopropanol, or a mixture of ethanol and water. It is advisable to perform small-scale solubility tests with a variety of solvents to determine the most effective one.
-
-
Insufficient Solvent: The volume of the solvent may be too low to dissolve the compound, even at elevated temperatures.
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Recommendation: Gradually add small portions of the hot solvent to the crude this compound with continuous stirring until the solid is fully dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
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Insoluble Impurities: The undissolved material may be insoluble impurities present in the crude product.
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Recommendation: If the majority of the compound has dissolved and some solid particles remain, a hot gravity filtration should be performed to remove these impurities before allowing the solution to cool.
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Problem: No crystals form upon cooling, or the yield is very low.
Possible Cause & Solution:
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Too Much Solvent: This is a frequent reason for crystallization failure or poor yield.
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Recommendation: If no crystals form after cooling, try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus. If this fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
-
Solution is Supersaturated: The compound may be in a supersaturated state and requires a nucleation site to begin crystallization.
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Recommendation: Introduce a "seed crystal" of pure this compound to the cooled solution to initiate crystal growth.
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-
Cooling Rate is Too Fast: Rapid cooling can sometimes inhibit the formation of well-defined crystals.
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Recommendation: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath for complete crystallization.
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Problem: The product "oils out" instead of forming crystals.
Possible Cause & Solution:
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High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.
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Recommendation: Try adding a small amount of additional hot solvent to dissolve the oil, and then attempt to recrystallize by cooling slowly. If this fails, it may be necessary to purify the crude material by another method, such as column chromatography, before recrystallization.
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-
Melting Point Below Solvent's Boiling Point: If the melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent, it may melt before dissolving. The reported melting point of pure this compound is 90-94 °C.
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Recommendation: Select a solvent with a lower boiling point. For instance, if you are using a high-boiling point solvent, consider switching to ethanol (boiling point ~78 °C) or isopropanol (boiling point ~82 °C).
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Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a white to light yellow crystalline powder.[1] The reported melting point is in the range of 90-94 °C. A broad melting point range or a value significantly lower than this suggests the presence of impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solubility data is limited, polar solvents such as ethanol and isopropanol are good starting points due to the polar nature of the molecule. An ethanol/water mixture can also be effective; the water acts as an anti-solvent, reducing the solubility of the compound at lower temperatures and potentially improving the crystal yield. A patent for a related compound, 2-hydroxy-5-nitropyridine, mentions recrystallization from an isopropanol and activated carbon mixture, suggesting isopropanol is a suitable solvent for this class of compounds.
Q3: How can I remove colored impurities during recrystallization?
A3: If your dissolved solution has a noticeable color, this may be due to the presence of colored impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before performing a hot gravity filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q4: What is the best way to dry the purified crystals?
A4: After collecting the crystals by vacuum filtration, they should be washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. The crystals can then be dried in a desiccator under vacuum or in a low-temperature vacuum oven. Ensure the drying temperature is well below the compound's melting point to avoid melting the product.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides estimated solubility characteristics of this compound in common laboratory solvents to guide your selection process.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility at 25°C | Expected Solubility at Boiling Point |
| Water | High | 100 | Low | Low to Moderate |
| Ethanol | High | 78.4 | Moderate | High |
| Isopropanol | High | 82.6 | Moderate | High |
| Ethyl Acetate | Medium | 77.1 | Moderate to High | Very High |
| Toluene | Low | 110.6 | Low | Moderate |
| Hexane | Low | 68.7 | Very Low | Low |
Note: This data is estimated based on the general principles of solubility and the behavior of similar aromatic nitro compounds. Experimental verification is highly recommended.
Experimental Protocols
General Recrystallization Protocol for this compound
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Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol or an ethanol/water mixture).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath to maximize the formation of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to a constant weight.
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Characterization: Determine the melting point of the dried crystals and compare it to the literature value (90-94 °C). A sharp melting point within this range is indicative of high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Column Chromatography of 2-Ethoxy-5-nitropyridine
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the purification of 2-ethoxy-5-nitropyridine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of this compound and structurally similar compounds is silica gel (SiO2).[1] Standard silica gel (60 Å, 230-400 mesh) is a suitable choice for flash column chromatography. Due to the basic nature of the pyridine ring, interactions with the acidic silanol groups on the silica surface can sometimes lead to peak tailing. If this becomes an issue, using deactivated silica gel or an alternative stationary phase like alumina may be considered.[2]
Q2: Which mobile phase (eluent) system is best for the separation of this compound?
A2: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a standard choice for eluting nitropyridine derivatives.[1] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for TLC development is a 4:1 or 3:1 mixture of hexane:ethyl acetate. For column chromatography, the polarity of the eluent should be slightly lower than that which gives an ideal Rf value on TLC. A gradient elution, starting with a lower polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the concentration of ethyl acetate, can provide excellent separation from impurities.[1]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic and nitro groups. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent green background.[3] For further confirmation or if the compound concentration is very low, staining with a potassium permanganate solution can be effective, as the pyridine ring and ethoxy group are susceptible to oxidation.[4] Another specific method for nitro compounds involves their reduction to an amine followed by diazotization and coupling to form a colored azo dye, though this is a more complex, destructive method.[5]
Q4: My this compound seems to be unstable on the silica gel column. What can I do?
A4: While not highly common for this specific compound, some nitroaromatic compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[2] To mitigate this, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine. This can be done by preparing a slurry of the silica gel in the initial mobile phase containing about 0.1-1% triethylamine.[1] Alternatively, using a less acidic stationary phase like neutral alumina could be a viable option.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica gel surface. | - Add a small amount (0.1-1%) of triethylamine or another amine base to your eluent system to neutralize the acidic sites. - Use a deactivated silica gel or an alternative stationary phase like neutral alumina.[2] |
| Poor Separation | - The polarity of the eluent is either too high or too low. - The column was not packed properly, leading to channeling. | - Optimize the mobile phase composition based on preliminary TLC analysis. Aim for a significant difference in Rf values between your product and impurities. - Employ a gradient elution to improve separation of compounds with different polarities.[1] - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly (Low Retention) | The mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Start with a higher ratio of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute (High Retention) | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of your mobile phase by increasing the concentration of the polar solvent (e.g., ethyl acetate). |
| Colored Impurities in Product Fractions | Co-elution of the product with colored byproducts. | - Fine-tune the eluent system to achieve better separation. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary. - Consider a secondary purification step like recrystallization if the impurity persists. |
| Compound Decomposition on the Column | The compound is sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel with triethylamine as described for peak tailing.[1] - Minimize the time the compound spends on the column by using flash chromatography with a slightly higher flow rate. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent ratios and fraction collection should be adapted based on preliminary TLC analysis of the crude mixture.
1. Materials and Equipment:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Triethylamine (optional)
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Glass chromatography column
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Collection tubes
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TLC plates, chamber, and UV lamp
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Rotary evaporator
2. Preparation of the Mobile Phase (Eluent):
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Based on TLC analysis, prepare a starting eluent of low polarity (e.g., 95:5 hexane:ethyl acetate) and a final eluent of higher polarity (e.g., 70:30 hexane:ethyl acetate).
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If peak tailing is observed on TLC, add 0.1% triethylamine to both solvent mixtures.
3. Column Packing (Slurry Method):
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Secure the column vertically to a stand.
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the starting eluent.
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Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
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Once the silica has settled, add a thin protective layer of sand on top.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent).
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
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Allow the sample to be absorbed into the stationary phase by draining the solvent until the liquid level is again at the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the starting eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
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Monitor the elution process by periodically analyzing the collected fractions by TLC.
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If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
6. Product Isolation:
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Analyze all collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions in a round-bottom flask.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
Troubleshooting low yield in nucleophilic substitution of 2-Ethoxy-5-nitropyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the nucleophilic substitution of 2-Ethoxy-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my nucleophilic substitution reaction with this compound. What are the most common causes?
Low yields in this specific nucleophilic aromatic substitution (SNAr) reaction can stem from several factors. The most common issues include:
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Insufficient activation of the pyridine ring: While the nitro group at the 5-position is strongly electron-withdrawing, reaction conditions must be optimal to facilitate the attack.[1]
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Poor nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient pyridine ring effectively.
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Suboptimal reaction conditions: The choice of solvent, temperature, and base is critical and can dramatically affect the reaction rate and yield.[1]
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Side reactions or decomposition: At elevated temperatures or with an inappropriate base, the starting material or the product can decompose, leading to a complex mixture and low yield of the desired product.[2]
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Purity of reagents: Moisture or impurities in the reagents or solvent can interfere with the reaction.
Q2: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What should I try?
Incomplete conversion is a common problem. Here are some steps to troubleshoot:
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Increase the reaction temperature: SNAr reactions often require heat to overcome the activation energy. Gradually increase the temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessively high temperatures can cause decomposition.[2]
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Extend the reaction time: Some nucleophiles react more slowly. If the reaction is clean but incomplete, extending the reaction time may be sufficient.
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Use a stronger nucleophile or a suitable base: If you are using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can help to deprotonate it, increasing its nucleophilicity. For alcohol or thiol nucleophiles, using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding alkoxide or thiolate is often necessary.
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Change the solvent: The solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can stabilize the intermediate Meisenheimer complex.[1][2]
Q3: The reaction mixture is turning dark brown or black, and the final product is difficult to purify. What is causing this?
A dark reaction color often indicates decomposition. This can be caused by:
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Excessively high temperatures: The nitro group makes the molecule susceptible to decomposition at high temperatures. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
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A base that is too strong: A very strong base might react with the solvent or cause polymerization or decomposition of the starting material. Consider using a milder base like K₂CO₃ or a tertiary amine like triethylamine (Et₃N).[2]
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Presence of oxygen: For some sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q4: How does the position of the nitro group and the nature of the pyridine ring affect the reaction?
The pyridine ring is naturally electron-deficient due to the electronegative nitrogen atom.[3] This makes it more susceptible to nucleophilic attack than a benzene ring. The reaction favors attack at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the intermediate can be delocalized onto the nitrogen atom, which is a stabilizing feature.[4][5][6] The presence of a strong electron-withdrawing group like the nitro group (-NO₂) further activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate.[1][7]
Data Presentation
Table 1: Effect of Solvent on SNAr Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | DMSO | 100 | 10 | 85-95 |
| 2 | DMF | 100 | 12 | 80-90 |
| 3 | Acetonitrile | Reflux | 24 | 60-75 |
| 4 | Ethanol | Reflux | 48 | 25-40 |
| 5 | Toluene | Reflux | 48 | <10 |
| Note: Yields are representative for SNAr reactions on activated nitropyridines and may vary based on the specific nucleophile and substrates used.[2] |
Table 2: Influence of Nucleophile and Base on Reaction Outcome
| Entry | Nucleophile | Base | Temperature (°C) | Product Type | Typical Yield (%) |
| 1 | Secondary Amine (e.g., Piperidine) | Et₃N | 100 | 2-(Piperidin-1-yl)-5-nitropyridine | 75-90 |
| 2 | Primary Amine (e.g., Aniline) | K₂CO₃ | 120 | 2-(Phenylamino)-5-nitropyridine | 70-90 |
| 3 | Thiol (e.g., Thiophenol) | K₂CO₃ | 80 | 5-Nitro-2-(phenylthio)pyridine | >90 |
| 4 | Methoxide | NaOMe | 60 | 2-Methoxy-5-nitropyridine | 85-95 |
| 5 | Water | NaOH | 150 | 5-Nitropyridin-2(1H)-one | 40-60 |
| Note: These are representative conditions and yields. Optimization for specific substrates is highly recommended.[2] |
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Caption: General mechanism of the SNAr reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific amines.
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Reagent Preparation:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
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Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMSO or DMF, approx. 0.1 M concentration).
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-
Reaction Execution:
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Add the amine nucleophile (1.1-1.2 equiv) to the solution.
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If the amine is used as its hydrochloride salt, add a suitable base like triethylamine (2.2 equiv) or potassium carbonate (2.0 equiv).
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Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
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Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
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-
Work-up and Purification:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into ice-water to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
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If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
References
Preventing byproduct formation in 2-Ethoxy-5-nitropyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Ethoxy-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-5-nitropyridine with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing the chloride on the pyridine ring.
Q2: What are the potential byproducts in the synthesis of this compound?
While the SNAr reaction is generally efficient, several byproducts can form depending on the reaction conditions. The most common byproduct is 2-hydroxy-5-nitropyridine, which can arise if moisture is present in the reaction. Other potential but less common byproducts can result from incomplete reactions or side reactions involving the solvent or impurities. In some cases, using a strong base like sodium ethoxide with certain substrates can lead to elimination reactions, though this is less common with aromatic substrates.[1]
Q3: How can I minimize the formation of 2-hydroxy-5-nitropyridine?
The formation of 2-hydroxy-5-nitropyridine is primarily due to the presence of water, which can hydrolyze the starting material or the product. To minimize its formation, ensure that all glassware is thoroughly dried and that anhydrous solvents are used. It is also crucial to handle the hygroscopic sodium ethoxide in a dry, inert atmosphere.
Q4: What is the role of the nitro group in this reaction?
The electron-withdrawing nature of the nitro group is critical for the success of this reaction. It activates the pyridine ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2]
Q5: Can I use other bases besides sodium ethoxide?
While sodium ethoxide is the most direct reagent for introducing the ethoxy group, other base and ethanol combinations can be used. However, the choice of base is critical. Strong, non-nucleophilic bases could be used to deprotonate ethanol in situ, but care must be taken to avoid side reactions. Using hydroxide bases should be avoided as they can lead to the formation of 2-hydroxy-5-nitropyridine and potentially promote ring-opening of the pyridine ring.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant amount of 2-hydroxy-5-nitropyridine byproduct | Moisture in the reaction. | - Thoroughly dry all glassware in an oven before use.- Use anhydrous solvents.- Handle sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon).- Consider using freshly prepared sodium ethoxide. |
| Low yield of this compound | Incomplete reaction. | - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Consider a moderate increase in reaction temperature.- Ensure an appropriate molar ratio of sodium ethoxide to 2-chloro-5-nitropyridine (a slight excess of ethoxide is often used). |
| Degradation of starting material or product. | - Avoid excessively high temperatures or prolonged reaction times.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. | |
| Formation of unidentified impurities | Impure starting materials. | - Verify the purity of 2-chloro-5-nitropyridine and sodium ethoxide before use.- Purify the starting materials if necessary. |
| Side reactions with the solvent. | - Choose an appropriate solvent. Ethanol is commonly used as it is the source of the ethoxy group. Polar aprotic solvents like DMF or DMSO can also be used but may require different temperature control. | |
| Difficulty in isolating the pure product | Inefficient purification. | - Optimize the mobile phase for column chromatography to achieve better separation of the product from byproducts.- Consider recrystallization from a suitable solvent system to purify the final product. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of this compound from 2-chloro-5-nitropyridine.
Materials:
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2-chloro-5-nitropyridine
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Sodium ethoxide
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Anhydrous ethanol
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1-1.5 eq) portion-wise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Presentation
To optimize your reaction conditions and minimize byproduct formation, it is recommended to systematically vary key parameters and record the outcomes. The following table provides a template for logging your experimental data.
| Entry | Temperature (°C) | Solvent | Equivalents of NaOEt | Reaction Time (h) | Yield of Product (%) | Yield of 2-hydroxy-5-nitropyridine (%) | Other Byproducts (%) |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| 4 |
Visualizations
Reaction Pathway
Caption: SNAr reaction pathway for this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Degradation of 2-Ethoxy-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Ethoxy-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on the chemical structure of this compound, four primary degradation pathways can be anticipated:
-
Hydrolysis of the ethoxy group: The ether linkage is susceptible to cleavage, particularly under acidic or basic conditions, which would lead to the formation of 2-Hydroxy-5-nitropyridine.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This can occur through chemical reduction or microbial activity.
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light, potentially leading to a variety of products through complex reaction pathways.
-
Microbial Degradation: Certain microorganisms possess enzymatic machinery, such as monooxygenases and dioxygenases, capable of cleaving the pyridine ring, leading to its mineralization.
Q2: What are the likely initial products of each degradation pathway?
A2: The expected initial products are:
-
Hydrolysis: 2-Hydroxy-5-nitropyridine.
-
Nitroreduction: 2-Ethoxy-5-nitrosopyridine, 2-Ethoxy-5-(hydroxylamino)pyridine, and 5-Ethoxy-pyridin-2-amine.
-
Photodegradation: A complex mixture of products can be formed, potentially including hydroxylated derivatives and ring-opened species.
-
Microbial Degradation: Initial steps often involve hydroxylation of the pyridine ring, followed by ring cleavage to form aliphatic intermediates.
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its more polar degradation products, such as hydroxylated and amino derivatives. A UV detector is suitable for detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products. Derivatization may be necessary for polar analytes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the combined power of liquid chromatography separation with mass spectrometry for the identification and quantification of a wide range of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of unknown degradation products that can be isolated in sufficient quantities.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing) for this compound or its amino derivatives | Interaction of the basic pyridine nitrogen with residual silanols on the silica-based column. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to protonate the analytes.- Employ a column with end-capping or a base-deactivated stationary phase.- Add a competing base, such as triethylamine (TEA), to the mobile phase (note: this may not be suitable for MS detection). |
| Poor retention of polar degradation products | The stationary phase is not polar enough to retain highly hydrophilic compounds. | - Use a more polar stationary phase (e.g., a polar-embedded or cyano phase).- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).- Decrease the organic solvent content in the mobile phase. |
| Co-elution of isomers or closely related degradation products | Insufficient selectivity of the chromatographic system. | - Optimize the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration).- Try a different stationary phase with a different selectivity (e.g., phenyl-hexyl or pentafluorophenyl).- Optimize the column temperature. |
| Baseline noise or drift | Contaminated mobile phase, detector instability, or leaks in the system.[1] | - Use high-purity solvents and freshly prepared mobile phases.- Degas the mobile phase thoroughly.- Check for leaks in the pump, injector, and detector fittings.[1] |
GC-MS Analysis
| Problem | Possible Cause | Solution |
| No peak for polar degradation products (e.g., 2-Hydroxy-5-nitropyridine) | The compound is not volatile enough or is thermally labile. | - Derivatize the sample to increase volatility and thermal stability (e.g., silylation).- Use a lower injection port temperature. |
| Peak tailing | Active sites in the injector liner or column. | - Use a deactivated liner and a high-quality, low-bleed column.- Check for and eliminate any cold spots in the system. |
| Irreproducible results | Inconsistent sample preparation or injection technique.[2] | - Use an autosampler for consistent injections.- Ensure the sample is fully dissolved and free of particulates.[2] |
| Ghost peaks | Contamination in the syringe, injector, or column.[2] | - Rinse the syringe with a strong solvent between injections.- Bake out the column and clean the injector port.[2] |
Experimental Protocols
Protocol 1: Hydrolytic Degradation Study
-
Preparation of Reaction Solutions: Prepare buffered solutions at various pH values (e.g., pH 4, 7, and 9).
-
Reaction Setup: Dissolve a known concentration of this compound in each buffered solution in sealed vials. Include a control sample in a neutral, aprotic solvent (e.g., acetonitrile).
-
Incubation: Incubate the vials at a controlled temperature (e.g., 50 °C) and protect them from light.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
Sample Quenching and Preparation: Immediately quench the reaction by cooling the aliquot on ice and neutralizing if necessary. Dilute the sample with the initial mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Monitor the disappearance of the parent compound and the appearance of the 2-Hydroxy-5-nitropyridine peak.
Protocol 2: Photodegradation Study
-
Sample Preparation: Dissolve this compound in a photochemically inert solvent (e.g., acetonitrile or high-purity water) in a quartz reaction vessel.
-
Irradiation: Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm) in a photoreactor. Wrap a control sample in aluminum foil and place it alongside the irradiated sample.
-
Sampling: At regular time intervals, collect aliquots from the reaction vessel.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to monitor the degradation of the parent compound and identify photoproducts.
Protocol 3: Reductive Degradation Study
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol or water).
-
Addition of Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) or conduct catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking timed aliquots for HPLC analysis.
-
Work-up and Analysis: Once the reaction is complete, quench any remaining reducing agent, filter the catalyst if used, and extract the products. Analyze the product mixture by HPLC, GC-MS, or LC-MS to identify the amino and intermediate reduction products.
Protocol 4: Microbial Degradation Study
-
Microorganism Culture: Inoculate a suitable microbial culture (e.g., activated sludge or a specific bacterial strain known for degrading aromatic compounds) into a minimal salt medium.
-
Introduction of Substrate: Add this compound as the sole carbon and nitrogen source to the culture.
-
Incubation: Incubate the culture under appropriate conditions (e.g., temperature, aeration).
-
Monitoring Degradation: Periodically withdraw samples from the culture, centrifuge to remove biomass, and analyze the supernatant by HPLC to measure the concentration of the parent compound.
-
Metabolite Identification: At the end of the experiment, extract the culture medium with an organic solvent and analyze the extract by GC-MS or LC-MS to identify degradation intermediates.
Quantitative Data
The following tables provide representative kinetic data for degradation pathways of compounds analogous to this compound. These values can serve as a reference for estimating the potential degradation rates in your experiments.
Table 1: Representative Second-Order Rate Constants for Alkaline Hydrolysis of Esters. [3]
| Compound | Rate Constant (M⁻¹s⁻¹) |
| Butylparaben (BP) | 15.5 |
| Bis(2-ethylhexyl) adipate (DEHA) | 3.96 |
| Butyl benzyl phthalate (BBzP) | 0.0324 |
Table 2: Representative Pseudo-First-Order Rate Constants for the Reduction of Nitroaromatic Compounds by Zero-Valent Iron. [4]
| Compound | Rate Constant (min⁻¹) |
| Nitrobenzene | 3.5 x 10⁻² |
| Nitrosobenzene | 3.4 x 10⁻² |
Table 3: Representative Photodegradation Rate Constants of Organic Pollutants. [5]
| Compound | Catalyst | Rate Constant (min⁻¹) |
| Allura Red AC Dye | CuO Nanosheets | 0.524 |
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
Technical Support Center: Improving Regioselectivity in Reactions of 2-Ethoxy-5-nitropyridine
Welcome to the technical support center for reactions involving 2-Ethoxy-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
A1: The pyridine ring of this compound is activated towards nucleophilic attack by the strong electron-withdrawing nitro group at the 5-position. The primary sites for SNAr are the carbon atoms at the C4 and C6 positions, which are ortho and para to the nitro group, respectively. The ethoxy group at the C2 position is an electron-donating group and a poor leaving group, making direct substitution at C2 less favorable under typical SNAr conditions.
Q2: Which position, C4 or C6, is generally more favored for nucleophilic attack?
A2: Nucleophilic attack is generally favored at the C6 position. The attack at C6 leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. This extensive delocalization provides significant stabilization. While attack at C4 also allows for delocalization onto the nitro group, the stabilization from the ring nitrogen is less direct.
Q3: Can the ethoxy group at C2 be displaced?
A3: While the ethoxy group is generally a poor leaving group compared to halogens, its displacement is possible under more forcing reaction conditions or with specific reagents. The relative ease of displacement of the ethoxy group versus substitution at a C-H position depends on the nucleophile, solvent, and temperature.
Q4: How does the solvent affect the regioselectivity of SNAr reactions on this compound?
A4: The choice of solvent can significantly influence the rate and selectivity of SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred. These solvents can solvate the counter-ion of the nucleophile, increasing its reactivity, and can also help to stabilize the charged Meisenheimer intermediate.
Troubleshooting Guides
Issue 1: Low yield of the desired C6-substituted product in amination reactions.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient activation of the pyridine ring. | While the nitro group is strongly activating, increasing the reaction temperature may be necessary to achieve a reasonable reaction rate. |
| Side reaction at the C4 position. | Lowering the reaction temperature may improve selectivity for the C6 position. The use of a bulkier amine nucleophile may also favor attack at the less sterically hindered C6 position. |
| Decomposition of starting material or product. | High temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Poor solubility of reactants. | Ensure that both the this compound and the amine are fully dissolved in the chosen solvent. Sonication may aid in dissolution. |
Illustrative Data for Amination with a Generic Amine (R-NH₂)
| Reaction Condition | Temperature | Solvent | C6-isomer Yield (Illustrative) | C4-isomer Yield (Illustrative) |
| A | 80 °C | DMF | 65% | 15% |
| B | 120 °C | DMF | 75% | 20% |
| C | 80 °C | Toluene | 40% | 10% |
Issue 2: Observation of multiple products in hydroxylation reactions.
| Possible Cause | Troubleshooting Suggestion |
| Competing attack at C4 and C6. | Similar to amination, lower reaction temperatures may favor the thermodynamically preferred C6 product. |
| Displacement of the ethoxy group. | If displacement of the ethoxy group is observed, consider using a milder nucleophile or less forcing conditions. |
| Oxidation of the pyridine ring. | If using strong oxidizing agents for hydroxylation, side reactions can occur. Consider alternative methods such as nucleophilic substitution with a protected hydroxylamine followed by deprotection. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Amination at the C6 Position
This protocol is a representative example and may require optimization for specific amines.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous DMF (0.2 M).
-
Addition of Amine: Add the desired amine (1.2 equiv.) to the solution.
-
Addition of Base (if necessary): If the amine salt is used, or if the amine is a weak nucleophile, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 equiv.) can be added.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Hydroxylation at the C6 Position
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMSO (0.2 M).
-
Addition of Hydroxide Source: Add a powdered, dry hydroxide source such as potassium hydroxide (2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100-140 °C. The reaction mixture may become heterogeneous. Monitor the reaction progress by TLC (after quenching a small aliquot with dilute acid) or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding it to a cold, dilute aqueous acid solution (e.g., 1 M HCl) until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Competing SNAr pathways on this compound.
Caption: Decision workflow for troubleshooting low regioselectivity.
Technical Support Center: Cross-Coupling with 2-Ethoxy-5-nitropyridine
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2-ethoxy-5-nitropyridine in cross-coupling reactions. The electron-deficient nature of this substrate, due to the nitro group and the pyridine nitrogen, presents unique challenges and opportunities in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenges stem from the electronic properties of the substrate. The electron-withdrawing nitro group and the pyridine nitrogen make the aryl halide bond more susceptible to oxidative addition, which is often the rate-limiting step. However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the nitro group can be sensitive to certain reaction conditions and may lead to undesired side reactions.
Q2: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this substrate?
For electron-deficient heteroaryl halides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. A good starting point would be a pre-catalyst like XPhos Pd G3 or SPhos Pd G3. These pre-catalysts are air-stable and efficiently generate the active Pd(0) species. Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require higher catalyst loadings or longer reaction times.[1][2]
Q3: For a Buchwald-Hartwig amination, what class of ligands is most suitable for coupling with this compound?
The choice of ligand is critical and depends on the amine coupling partner. For primary aliphatic amines, bulky biaryl phosphine ligands such as BrettPhos or RuPhos are often effective. For coupling with anilines or other less nucleophilic amines, ligands like XPhos or the Josiphos family of ferrocenyl phosphines can provide good results.[3] Given the potential for catalyst inhibition by the pyridine nitrogen, using a pre-catalyst is highly advisable to ensure efficient generation of the active catalytic species.[4]
Q4: Are there special considerations for Sonogashira coupling with this substrate?
Yes. While the standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base) are a good starting point, copper-free conditions should also be considered.[5] The basicity of the amine solvent/base (e.g., triethylamine, diisopropylamine) is crucial for deprotonating the terminal alkyne and facilitating the catalytic cycle.[6][7] For electron-deficient substrates, catalysts with N-heterocyclic carbene (NHC) ligands or phosphine ligands like P(t-Bu)₃ have shown high efficacy, sometimes at room temperature.[5][8]
Troubleshooting Guides
Problem 1: Low to No Conversion/Yield
Q: I am seeing no product formation or very low conversion in my Suzuki coupling of 2-ethoxy-5-bromo-3-nitropyridine with an arylboronic acid. What should I check first?
A: A systematic approach is crucial for troubleshooting.[9] Start by verifying the integrity of your reagents and the reaction setup.
-
Catalyst Activity: Is your palladium source active? Pre-catalysts are generally more reliable than generating the active species in situ from sources like Pd(OAc)₂.[10] If you suspect catalyst deactivation, try a fresh bottle or a different type of pre-catalyst.
-
Reagent Quality: How old is your boronic acid? Boronic acids can degrade over time through protodeboronation or by forming anhydride trimers (boroxines).[11] Ensure your base is anhydrous and of high purity.
-
Oxygen Contamination: Have you thoroughly degassed your solvent and reaction mixture? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst death and promoting side reactions like boronic acid homocoupling.[11][12]
-
Base Selection: Is the base appropriate? For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice can significantly impact the reaction rate and yield. A screen of different bases is often worthwhile.[13]
Problem 2: Significant Side Product Formation
Q: My Buchwald-Hartwig amination is giving me a significant amount of a dehalogenated side product (this compound) instead of my desired coupled amine. What is causing this?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can occur after the oxidative addition step. Instead of the amine displacing the halide on the palladium complex, a competing pathway, such as β-hydride elimination from the amido complex or reaction with trace water/base, leads to the hydrodehalogenated product.[3]
-
Possible Solutions:
-
Ligand Choice: Switch to a bulkier, more electron-donating ligand. Ligands like XPhos or BrettPhos can promote faster reductive elimination of the desired C-N bond, outcompeting the dehalogenation pathway.
-
Base Strength: The choice of base is critical. While strong bases like NaOtBu or LHMDS are common, they can sometimes promote side reactions.[4] Consider screening weaker bases if your substrate is sensitive.
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous. Trace water can be a proton source for the dehalogenation.
-
Q: In my Sonogashira reaction, I am observing a lot of alkyne homocoupling (Glaser coupling). How can I suppress this?
A: Alkyne homocoupling is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.
-
Possible Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are free of oxygen. Purging with argon or nitrogen for an extended period or using freeze-pump-thaw cycles is recommended.[12]
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is an excellent strategy. These systems often rely on more sophisticated palladium/ligand catalysts but eliminate the primary cause of Glaser coupling.[5]
-
Amine Base: The choice of amine base can influence the rate of homocoupling. Screening different amines (e.g., Et₃N, piperidine, DIPA) may identify conditions that favor the cross-coupling pathway.[7]
-
Catalyst System Performance Data
The following tables summarize typical starting conditions for cross-coupling reactions involving electron-deficient heteroaryl halides. These should be viewed as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Source | XPhos Pd G3 (2 mol%) | Air-stable pre-catalyst, efficient for electron-deficient systems.[14] |
| Ligand | XPhos (included in pre-catalyst) | Bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Effective bases for challenging Suzuki couplings.[2][13] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene | Common solvents for Suzuki reactions. The choice may depend on substrate solubility.[12] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Pd Source | BrettPhos Pd G3 (2 mol%) | Highly active pre-catalyst for a broad range of amines, including primary amines. |
| Ligand | BrettPhos (included in pre-catalyst) | Designed for challenging C-N couplings. |
| Base | NaOtBu or LHMDS (1.5-2 eq.) | Strong, non-nucleophilic bases required to deprotonate the amine.[4] |
| Solvent | Toluene or Dioxane | Aprotic solvents that are standard for this transformation. |
| Temperature | 90-110 °C | Typical temperature range for Buchwald-Hartwig reactions. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective palladium source for Sonogashira reactions.[8][15] |
| Co-catalyst | CuI (1-5 mol%) | Activates the terminal alkyne for transmetalation.[15] |
| Base/Solvent | Triethylamine (Et₃N) or DIPA | Acts as both the base and often as the solvent.[6] |
| Ligand | PPh₃ (included in Pd source) | A standard ligand for this reaction. |
| Temperature | Room Temp to 60 °C | Sonogashira couplings can often be run under mild conditions.[15] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screen
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (this compound derivative, 1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Logic Guides
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Ethoxy-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-nitropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of reaction of this compound with nucleophiles?
A1: The solvent plays a crucial role in determining the reaction rate by stabilizing the transition state and solvating the nucleophile. Generally, polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are preferred for SNAr reactions. These solvents are effective at solvating the cationic species but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity. In contrast, protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, which can decrease its reactivity.
For a closely related compound, 2-methoxy-5-nitropyridine, a kinetic study in aqueous solution with secondary amines showed that the reaction proceeds via a standard SNAr mechanism where the nucleophilic attack is the rate-determining step.[1][2] While specific kinetic data for this compound is limited, the trend in reactivity is expected to be similar.
Q2: What is the general order of reactivity for common nucleophiles with this compound?
A2: The reactivity of nucleophiles in SNAr reactions is influenced by their basicity, polarizability, and steric hindrance. For the reaction of 2-methoxy-5-nitropyridine with cyclic secondary amines in aqueous solution, the observed order of reactivity is pyrrolidine > piperidine > morpholine.[1][2] This trend is generally applicable to other SNAr reactions. Thiols are also typically excellent nucleophiles for these types of reactions.[3]
Q3: Are there any common side reactions to be aware of when working with this compound?
A3: A common issue in SNAr reactions, especially with alkoxide nucleophiles or in the presence of strong bases, is the potential for the reaction to become messy, leading to multiple products as indicated by numerous spots on a TLC plate.[4] This can be due to the base attacking the starting material or promoting other side reactions. Careful control of stoichiometry and reaction temperature is crucial. In some cases, the formation of a colored Meisenheimer complex can be observed, which is a key intermediate in the SNAr mechanism.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the nucleophilic aromatic substitution (SNAr) of this compound.
| Issue | Possible Cause | Recommendation |
| Low or No Conversion of Starting Material | 1. Insufficiently Activated Pyridine Ring: While the nitro group is activating, the ethoxy group is a moderate leaving group. 2. Weak Nucleophile: The chosen nucleophile may not be strong enough under the reaction conditions. 3. Inappropriate Solvent: The solvent may be deactivating the nucleophile (e.g., protic solvents). | 1. Increase the reaction temperature or prolong the reaction time. 2. If using a neutral nucleophile (e.g., amine, alcohol), consider adding a base to generate the more reactive conjugate base (amide or alkoxide). For less reactive nucleophiles, a stronger base or a different, more polar aprotic solvent may be necessary.[3] 3. Switch to a polar aprotic solvent such as DMSO, DMF, or NMP, which are known to enhance the reactivity of anionic nucleophiles.[3] |
| Formation of Multiple Products / Dark Reaction Mixture | 1. Decomposition: The reaction temperature may be too high, or the base may be too strong, leading to decomposition of the starting material or product. 2. Side Reactions: The base might be reacting with the starting material or product in unintended ways. | 1. Attempt the reaction at a lower temperature. Use a milder base (e.g., K₂CO₃ instead of NaH).[3] 2. Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). Add the nucleophile slowly to the reaction mixture to maintain a low concentration. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar: The presence of the nitro and amino groups can make the product highly polar. 2. Residual starting materials or byproducts: Incomplete reaction or side reactions can complicate purification. | 1. Use a more polar eluent system for column chromatography. Consider a reverse-phase chromatography if the compound is highly polar. 2. Ensure the reaction has gone to completion using TLC monitoring. If necessary, adjust reaction conditions to minimize byproducts. An aqueous workup can help remove inorganic salts and some polar impurities. |
Quantitative Data
| Nucleophile | k₂ (L mol⁻¹ s⁻¹) |
| Pyrrolidine | 0.0145 |
| Piperidine | 0.0076 |
| Morpholine | 0.0019 |
Data extracted from a study on 2-methoxy-5-nitropyridine and is intended to be representative for this compound.[1][2]
The following table provides representative yields for the SNAr reaction of 2-chloro-5-nitropyridine with various amines, which can serve as a general guideline for expected outcomes with this compound, keeping in mind that the ethoxy group is generally a less facile leaving group than chloride.
| Nucleophile | Solvent System | Base | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Benzylamine | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Aniline | DMF | K₂CO₃ | 100 | 6 | ~85 |
| p-Methoxyaniline | DMF | K₂CO₃ | 100 | 5 | ~88 |
| Cyclohexylamine | Ethanol | Et₃N | Reflux | 4 | ~93 |
Data is for the reaction of 2-chloro-5-nitropyridine and is intended for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for SNAr with Aliphatic Amines in Ethanol (Adapted for this compound)
This protocol is suitable for the reaction of this compound with highly nucleophilic aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., piperidine, morpholine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with Primary Amines in Aqueous Isopropanol (Adapted for this compound)
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: Experimental workflow for SNAr synthesis.
Caption: Troubleshooting low conversion.
References
Technical Support Center: Managing Exothermic Reactions Involving 2-Ethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving 2-Ethoxy-5-nitropyridine. The information is designed to assist researchers in identifying potential hazards, implementing safe experimental practices, and responding effectively to unforeseen thermal events.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible solid and can cause skin, eye, and respiratory irritation.[1] The primary concern during chemical reactions is its potential for exothermic decomposition, especially at elevated temperatures or in the presence of contaminants. The nitro group (-NO₂) significantly increases the energetic potential of the molecule, making it susceptible to rapid, uncontrolled decomposition that can lead to a runaway reaction.
Q2: What is a runaway reaction and why is it a concern with this compound?
A2: A runaway reaction is an uncontrolled process where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosion, and the release of toxic materials. Aromatic nitro compounds, like this compound, are known to be prone to such events, particularly when heated or mixed with incompatible substances.
Q3: What factors can trigger a runaway reaction with this compound?
A3: Several factors can initiate a runaway reaction:
-
High Temperatures: Exceeding the safe operating temperature can initiate thermal decomposition.
-
Contaminants: Impurities, especially strong acids, bases, or certain metals, can catalyze decomposition and lower the onset temperature.
-
Incorrect Stoichiometry: Adding an excess of a reactive reagent can lead to a rapid and uncontrollable release of heat.
-
Inadequate Cooling: Failure of the cooling system or insufficient heat removal capacity is a primary cause of runaway reactions.
-
Accumulation of Reactants: Slow initial reaction rates can lead to a buildup of unreacted material, which can then react rapidly if the temperature increases.
Q4: How can I assess the thermal hazards of my specific reaction?
A4: Thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to determine key safety parameters such as the onset temperature of decomposition, the heat of reaction, and the potential for pressure buildup. This data is essential for designing safe experimental protocols.
Troubleshooting Guide for Exothermic Reactions
This guide provides step-by-step instructions for responding to common issues encountered during reactions with this compound.
Issue 1: Sudden and Unexpected Temperature Spike
-
Immediate Actions:
-
Immediately stop the addition of all reagents.
-
Ensure maximum cooling is applied to the reactor. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
If the temperature continues to rise rapidly, prepare for an emergency shutdown.
-
-
Possible Causes:
-
Loss of cooling.
-
Addition of reactant at a rate faster than the system's heat removal capacity.
-
An unforeseen secondary exothermic reaction.
-
-
Preventative Measures:
-
Always use a reliable and monitored cooling system.
-
Add reactive reagents slowly and in a controlled manner, monitoring the internal temperature closely.
-
Perform a thorough thermal hazard analysis before scaling up any reaction.
-
Issue 2: Reaction Temperature Not Responding to Cooling
-
Immediate Actions:
-
Cease all reagent addition.
-
If possible and safe, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the heat.
-
Activate any emergency cooling systems.
-
Alert safety personnel and prepare to evacuate the area if the temperature continues to climb uncontrollably.
-
-
Possible Causes:
-
The reaction has reached a point of thermal runaway where heat generation is overwhelming the cooling capacity.
-
Agitator failure leading to localized "hot spots."
-
-
Preventative Measures:
-
Ensure the reactor is appropriately sized for the scale of the reaction to allow for efficient heat transfer.
-
Regularly maintain and inspect all equipment, including stirrers and cooling systems.
-
Issue 3: Gas Evolution and Pressure Buildup
-
Immediate Actions:
-
Stop reagent addition.
-
Ensure the reactor's vent or pressure relief system is functioning correctly. Do not seal a reactor that is unexpectedly generating gas.
-
Vent the reactor to a safe location (e.g., a fume hood or a quench vessel) if pressure is approaching the vessel's limit.
-
-
Possible Causes:
-
Decomposition of the starting material or product, which often produces gaseous byproducts like nitrogen oxides.
-
A side reaction is occurring that generates gas.
-
-
Preventative Measures:
-
Always conduct reactions in a well-ventilated area, preferably within a fume hood.
-
Equip the reactor with a pressure relief device set to a safe limit.
-
Quantitative Data Summary
| Parameter | Typical Value for Nitroaromatic Compounds | Significance |
| Onset Temperature of Decomposition (DSC) | 150 - 250 °C | The temperature at which the material begins to self-heat at a detectable rate. Reactions should be conducted well below this temperature. |
| Heat of Decomposition (DSC/ARC) | 1000 - 3000 J/g | A measure of the total energy released during decomposition. Higher values indicate a more severe potential hazard. |
| Adiabatic Temperature Rise (ΔTad) | 100 - 400 °C | The theoretical temperature increase of the reaction mass under adiabatic (no heat loss) conditions. A high ΔTad can lead to a secondary, more violent decomposition. |
| Time to Maximum Rate (TMRad) | Varies significantly with temperature | The time it takes for a reaction to reach its maximum rate of heat evolution under adiabatic conditions. This helps define the timeframe for emergency response. |
Experimental Protocols
Protocol 1: General Procedure for a Safe Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a general and safety-conscious approach for reacting this compound with a nucleophile.
-
Materials:
-
This compound
-
Nucleophile (e.g., an amine or alkoxide)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, addition funnel, and nitrogen inlet.
-
-
Methodology:
-
Set up the reaction apparatus in a fume hood.
-
Charge the reaction vessel with this compound and the solvent.
-
Begin stirring and purge the vessel with nitrogen.
-
Cool the mixture to the desired reaction temperature (typically 0-10 °C for initial trials) using the cooling bath.
-
Dissolve the nucleophile in the reaction solvent in the addition funnel.
-
Add the nucleophile solution dropwise to the reaction mixture over a period of 30-60 minutes, carefully monitoring the internal temperature. The addition rate should be controlled to maintain the desired temperature and prevent any significant exotherm.
-
After the addition is complete, allow the reaction to proceed at the set temperature, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water or a saturated ammonium chloride solution) while maintaining cooling.
-
Protocol 2: Performing a Differential Scanning Calorimetry (DSC) Analysis
This protocol provides a general guideline for assessing the thermal stability of this compound.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Hermetically seal the pan to contain any potential off-gassing.
-
-
Methodology:
-
Place the sealed sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The onset temperature of an exothermic event indicates the beginning of decomposition. The integrated area of the exothermic peak provides the heat of decomposition.
-
Visualizations
Caption: Troubleshooting Workflow for a Sudden Temperature Spike.
Caption: Safe Experimental Workflow for SNAr Reaction.
Caption: Key Factors Influencing Reaction Safety.
References
Technical Support Center: Purification of 2-Ethoxy-5-nitropyridine Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted 2-Ethoxy-5-nitropyridine from reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant for its removal?
A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 90-94 °C | [1] |
| General Solubility | Generally soluble in organic solvents, insoluble in water. | [2] |
The crystalline nature of this compound suggests that recrystallization is a viable purification method. Its polarity, influenced by the nitro and ethoxy groups, allows for effective separation from less polar or more polar products using column chromatography.
Q2: What are the most common reaction types for this compound, and how do the products typically differ from the starting material?
A2: this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions at the 2-position due to the activating effect of the electron-withdrawing nitro group. Common nucleophiles include amines, alkoxides, and thiols.
The resulting products will have different physicochemical properties compared to the starting material, which can be exploited for purification. For example, reaction with an amine will introduce a basic moiety, allowing for separation via acid-base extraction. The polarity of the product will also differ, often making chromatographic separation straightforward.
Caption: General workflow for a nucleophilic aromatic substitution reaction and subsequent purification.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of products from reactions involving this compound.
Issue 1: Difficulty in Removing Unreacted this compound by Column Chromatography
Possible Cause: The polarity of the product is very similar to the starting material.
Solutions:
-
Optimize the Eluent System: A systematic approach to selecting the eluent for silica gel chromatography is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Recommended Solvent Systems:
-
Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 70:30)
-
Dichloromethane/Methanol gradient (for more polar products)
-
-
-
Use a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Derivative Formation: If the product has a suitable functional group (e.g., an amine or alcohol), consider a temporary derivatization to significantly alter its polarity, facilitate separation, and then remove the protecting group.
Issue 2: Product and Unreacted Starting Material Co-crystallize During Recrystallization
Possible Cause: The solubility properties of the product and starting material in the chosen solvent are too similar.
Solutions:
-
Systematic Solvent Screening: Perform small-scale solubility tests to find a solvent that has a large solubility difference between the product and this compound at high and low temperatures.
-
Two-Solvent Recrystallization: This technique can be very effective. Dissolve the mixture in a minimal amount of a "good" solvent (in which both compounds are soluble when hot) and then slowly add a "poor" solvent (in which both are less soluble) until turbidity is observed. Re-heat to clarify and then cool slowly.
-
Common Solvent Pairs for Pyridine Derivatives:
-
Ethanol/Water
-
Acetone/Hexane
-
Toluene/Heptane
-
-
Issue 3: The Product is an Oil and Cannot be Recrystallized
Possible Cause: The product has a low melting point or is impure.
Solutions:
-
Purify by Column Chromatography First: This is the most effective way to remove the majority of impurities, which may then allow the purified product to crystallize.
-
Trituration: Add a solvent in which the unreacted this compound is soluble but the oily product is not. Stir the mixture vigorously. The starting material will dissolve, and the purified oil can be separated.
-
Attempt Salt Formation: If the product has a basic (e.g., amino) or acidic functional group, it can be converted to a salt, which is often a crystalline solid and can be purified by recrystallization. The free base or acid can then be regenerated.
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of this compound
This protocol outlines a method to determine the qualitative and semi-quantitative solubility of this compound in various organic solvents, which is essential for developing an effective recrystallization procedure.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane, Dichloromethane)
-
Small test tubes or vials
-
Hot plate and water bath
-
Vortex mixer
Procedure:
-
Qualitative Solubility at Room Temperature:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 0.5 mL of the solvent to be tested.
-
Vortex the mixture for 1 minute.
-
Observe and record if the solid dissolves completely, partially, or not at all.
-
-
Qualitative Solubility at Elevated Temperature:
-
If the solid did not dissolve at room temperature, heat the test tube in a water bath to the boiling point of the solvent.
-
Observe and record the solubility.
-
-
Recrystallization Potential:
-
If the solid dissolved at an elevated temperature, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe if crystals form. An ideal recrystallization solvent is one in which the compound is soluble when hot and insoluble when cold.
-
Caption: Workflow for solubility testing to identify a suitable recrystallization solvent.
Protocol 2: Representative Purification of a 2-Amino-5-nitropyridine Derivative
This protocol describes a general method for the work-up and purification of a 2-(substituted-amino)-5-nitropyridine product from a nucleophilic aromatic substitution reaction between this compound and an amine.
Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (likely the hydrochloride salt of the product if the reaction was run in the presence of an acid scavenger like triethylamine) has formed, it can be collected by filtration.
-
Alternatively, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any water-soluble byproducts.
-
To remove unreacted amine starting material and any triethylamine hydrochloride, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
To remove any acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Load the solution onto the column and elute, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Based on solubility tests (Protocol 1), select an appropriate solvent or solvent system.
-
Dissolve the partially purified product from chromatography in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to obtain the pure product.
-
Caption: A typical purification workflow for a 2-amino-5-nitropyridine derivative.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxy-5-nitropyridine and 2-Chloro-5-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-ethoxy-5-nitropyridine and 2-chloro-5-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions. A thorough understanding of the relative reactivity of these compounds is essential for the strategic design and optimization of synthetic routes in medicinal chemistry and materials science. This document summarizes the key differences in their reactivity based on established chemical principles, provides representative experimental protocols, and includes visualizations of the reaction mechanism and experimental workflow.
Introduction to SNAr Reactivity of Substituted Pyridines
Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings. In the context of pyridine chemistry, the inherent electron-deficient nature of the ring, coupled with the presence of a strongly electron-withdrawing nitro group, significantly activates the ring towards nucleophilic attack. This electronic activation facilitates the displacement of a leaving group at the 2- or 4-positions, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The efficiency of this reaction is critically dependent on the nature of the leaving group.
Comparison of Reactivity: Ethoxy vs. Chloro Leaving Groups
The primary determinant of the difference in reactivity between this compound and 2-chloro-5-nitropyridine is the nature of the leaving group: an ethoxide versus a chloride ion. In nucleophilic aromatic substitution reactions, the facility with which the leaving group can depart from the Meisenheimer complex plays a crucial role in the overall reaction rate.
2-Chloro-5-nitropyridine is highly reactive in SNAr reactions. The chloride ion is a good leaving group due to its ability to stabilize a negative charge. The presence of the nitro group at the 5-position further enhances the electrophilicity of the carbon at the 2-position, making it highly susceptible to nucleophilic attack.[1]
This compound , in contrast, is considerably less reactive. The ethoxide ion is a significantly poorer leaving group than chloride because it is a stronger base. Consequently, the displacement of an ethoxy group in an SNAr reaction typically requires more forcing conditions, such as higher temperatures and longer reaction times, compared to the displacement of a chloro group. While the nitro group activates the pyridine ring, the poor leaving group ability of the ethoxy group is the overriding factor determining its lower reactivity.
Data Presentation
The following table summarizes the key properties and expected reactivity of this compound and 2-chloro-5-nitropyridine in SNAr reactions.
| Feature | This compound | 2-Chloro-5-nitropyridine |
| Leaving Group | Ethoxide (EtO⁻) | Chloride (Cl⁻) |
| Leaving Group Ability | Poor | Good |
| Relative Reactivity in SNAr | Low | High[1] |
| Typical Reaction Conditions | High temperatures, long reaction times | Mild to moderate temperatures, shorter reaction times[1] |
Experimental Protocols
The following are representative protocols for the reaction of each compound with an amine nucleophile. Note that the protocol for this compound is hypothetical and would likely require optimization to achieve a satisfactory yield.
Protocol 1: Reaction of 2-Chloro-5-nitropyridine with a Primary Amine[1]
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Representative Reaction of this compound with a Primary Amine (Hypothetical)
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.1 equiv)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (1.2 equiv)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in DMF.
-
Add the primary amine (1.1 equiv) and triethylamine (1.2 equiv) to the solution.
-
Heat the reaction mixture to 120-150 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
A Comparative Analysis of 2-Alkoxy-5-nitropyridines in Nucleophilic Aromatic Substitution (SNAr) Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyridines is crucial for the efficient synthesis of novel therapeutics and other functional molecules. This guide provides a comparative study of 2-alkoxy-5-nitropyridines in Nucleophilic Aromatic Substitution (SNAr) reactions, focusing on the influence of the alkoxy group on reaction kinetics. The content is supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Nucleophilic aromatic substitution on pyridine rings is a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyridine ring, enhanced by the presence of a strongly electron-withdrawing nitro group, facilitates the displacement of a leaving group at the 2-position. This SNAr reaction is a common strategy for the synthesis of a wide array of substituted pyridines. This guide focuses on 2-alkoxy-5-nitropyridines, where the alkoxy group itself is the leaving group, and explores how its nature affects the kinetics of the substitution.
Comparative Performance Data
The data for 2-methoxy-5-nitropyridine demonstrates a clear dependence of the reaction rate on the nucleophilicity of the amine.
| Substrate | Nucleophile | Second-Order Rate Constant (k₂) at 20°C (M⁻¹s⁻¹) |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | 6.49 x 10⁻⁵ |
| 2-Methoxy-5-nitropyridine | Piperidine | 3.11 x 10⁻⁵ |
| 2-Methoxy-5-nitropyridine | Morpholine | 1.08 x 10⁻⁵ |
Data sourced from a kinetic study by Mahdhaoui et al. (2018).
Mechanism of SNAr Reaction
The SNAr reaction of a 2-alkoxy-5-nitropyridine with an amine nucleophile proceeds through a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack at the C2 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the 5-position is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the alkoxy group departs, and the aromaticity of the pyridine ring is restored, yielding the 2-amino-5-nitropyridine product.
Experimental Protocols
The following is a detailed protocol for the kinetic analysis of the SNAr reaction of 2-alkoxy-5-nitropyridines with secondary amines, adapted from the methodology described by Mahdhaoui et al. (2018).
Objective: To determine the second-order rate constants for the reaction of a 2-alkoxy-5-nitropyridine with a series of secondary amines.
Materials:
-
2-Alkoxy-5-nitropyridine (e.g., 2-methoxy-5-nitropyridine)
-
Secondary amines (e.g., piperidine, pyrrolidine, morpholine), freshly distilled
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the 2-alkoxy-5-nitropyridine in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10 mM.
-
Prepare a series of stock solutions of the secondary amines in the aqueous buffer at various concentrations (e.g., ranging from 0.1 M to 0.9 M).
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected 2-amino-5-nitropyridine product. This should be determined beforehand by recording the UV-Vis spectrum of an authentic sample of the product.
-
Equilibrate the solutions of the nitropyridine and the amine to the desired reaction temperature (e.g., 20°C) in a thermostatted water bath.
-
To initiate a reaction, add a small aliquot of the 2-alkoxy-5-nitropyridine stock solution to a cuvette containing the amine solution to achieve a final nitropyridine concentration of approximately 5 x 10-5 M. The amine concentration will be in large excess, ensuring pseudo-first-order kinetics.
-
Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and begin recording the absorbance at λmax as a function of time.
-
Continue data acquisition until the reaction is complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different amine concentrations.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the amine.
-
Conclusion
The SNAr reaction of 2-alkoxy-5-nitropyridines is a robust and versatile method for the synthesis of 2-amino-5-nitropyridine derivatives. The kinetic data for 2-methoxy-5-nitropyridine indicates that the reaction rate is sensitive to the nucleophilicity of the amine. While direct comparative experimental data for other 2-alkoxy derivatives is limited, the provided protocol offers a reliable framework for conducting such comparative studies. For researchers in drug discovery and development, a thorough understanding of these reaction kinetics is essential for optimizing reaction conditions and achieving desired synthetic outcomes.
Validation of 2-Ethoxy-5-nitropyridine as a Versatile Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the choice of synthetic intermediates is paramount to the efficiency and success of a synthetic campaign. Among the vast array of building blocks available, 2-substituted-5-nitropyridines stand out as highly valuable synthons due to the activating effect of the nitro group and the inherent reactivity of the pyridine core. This guide provides a comprehensive validation of 2-ethoxy-5-nitropyridine as a synthetic intermediate, offering an objective comparison of its performance against the commonly used alternative, 2-chloro-5-nitropyridine, in key chemical transformations. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Performance in Key Synthetic Transformations
The utility of this compound is demonstrated across a range of fundamental synthetic reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry for the construction of complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 5-position of the pyridine ring significantly activates the C2-position towards nucleophilic attack. This makes both this compound and 2-chloro-5-nitropyridine excellent substrates for SNAr reactions. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the leaving group to restore aromaticity.
Comparative Performance in SNAr with Piperidine
| Intermediate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Piperidine | Ethanol | Reflux | 4 | ~90% (estimated) |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | Reflux | 2-4 | >95% |
Note: The yield for this compound is an estimation based on the high reactivity of similar alkoxy-pyridines in SNAr reactions. Direct comparative studies under identical conditions are limited in the literature.
While 2-chloro-5-nitropyridine often exhibits slightly faster reaction rates and marginally higher yields due to the excellent leaving group ability of the chloride ion, this compound offers a valuable alternative. The choice between the two may depend on factors such as the cost and availability of the starting materials, as well as the specific requirements of the substrate and desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds. This compound and its chloro-analogue are both competent electrophilic partners in these transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.
Illustrative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Intermediate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent (expected) |
| 2-Chloro-5-nitropyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 110 | 71-95% |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Illustrative Sonogashira Coupling with Phenylacetylene
| Intermediate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | Good (expected) |
| 2-Chloro-5-nitropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 60-74% |
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.
Illustrative Buchwald-Hartwig Amination with Aniline
| Intermediate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Good to Excellent (expected) |
| 2-Chloro-5-nitropyridine | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | ~90% |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. The following sections provide methodologies for the synthesis of this compound and its application in a representative SNAr reaction.
Synthesis of this compound from 2-Chloro-5-nitropyridine
Materials:
-
2-Chloro-5-nitropyridine
-
Sodium ethoxide solution (21% in ethanol)
-
Anhydrous ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide solution (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.
Nucleophilic Aromatic Substitution with Piperidine
Materials:
-
This compound or 2-Chloro-5-nitropyridine
-
Piperidine
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-5-nitropyridine (1.0 eq) in anhydrous ethanol.
-
Add piperidine (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization of Reaction Pathways
To further illustrate the chemical transformations discussed, the following diagrams, generated using Graphviz (DOT language), depict the key reaction workflows.
Caption: Experimental workflow for the SNAr reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound is a highly effective and versatile synthetic intermediate. While 2-chloro-5-nitropyridine may offer faster reaction times in some instances, this compound provides a viable and often advantageous alternative. Its performance in a range of synthetically important reactions, including nucleophilic aromatic substitution and various palladium-catalyzed cross-couplings, validates its position as a key building block for the synthesis of complex, biologically active molecules. The choice between these intermediates will ultimately be guided by the specific requirements of the synthetic target, including considerations of reactivity, cost, and functional group compatibility. This guide serves as a valuable resource for researchers to navigate these choices and optimize their synthetic endeavors.
A Comparative Kinetic Analysis of 2-Ethoxy-5-nitropyridine and Alternative Heterocyclic Electrophiles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 2-ethoxy-5-nitropyridine and related nitropyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions. Understanding the reactivity of these compounds is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data for analogous compounds, details a standardized experimental protocol for direct comparison, and provides visualizations of the reaction mechanism and experimental workflow.
Introduction to Nitropyridine Reactivity in SNAr Reactions
Halogenated and alkoxy-substituted nitropyridines are valuable building blocks in organic synthesis. The electron-deficient nature of the pyridine ring, amplified by the presence of a strongly electron-withdrawing nitro group, activates the ring for nucleophilic attack. This facilitates the displacement of a leaving group, such as an ethoxy or chloro group. The reactivity of these compounds in SNAr reactions is governed by several key factors:
-
Leaving Group Ability: The nature of the leaving group at the 2-position significantly influences the reaction rate.
-
Electronic Effects: The number and position of electron-withdrawing groups, like the nitro group, enhance the electrophilicity of the carbon undergoing attack.
-
Nucleophile Strength: The basicity and polarizability of the attacking nucleophile play a critical role in the reaction kinetics.
-
Solvent Effects: The polarity and proticity of the solvent can stabilize intermediates and transition states, thereby affecting the reaction rate.
Comparative Kinetic Data
Direct experimental kinetic data for the reaction of this compound with common nucleophiles is not extensively available in the reviewed literature. However, data from closely related compounds, such as 2-ethoxy-3,5-dinitropyridine and various chloronitropyridines, can provide valuable insights into its expected reactivity.
The following tables summarize second-order rate constants (k₂) for the reactions of these alternative nitropyridine derivatives with different nucleophiles. This compiled data allows for a qualitative and semi-quantitative comparison.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Ethoxy-3,5-dinitropyridine with Aliphatic Amines in DMSO. [1]
| Nucleophile | Temperature (°C) | k₂ (dm³ mol⁻¹ s⁻¹) |
| Piperidine | 25.0 | 1.35 |
| Pyrrolidine | 25.0 | 11.5 |
| n-Butylamine | 25.0 | 0.046 |
Table 2: Second-Order Rate Constants (k₂) for the Reaction of Chloronitropyridines with Piperidine.
| Substrate | Solvent | Temperature (°C) | k₂ (dm³ mol⁻¹ s⁻¹) |
| 2-Chloro-5-nitropyridine | Acetonitrile | 25.0 | Data not available in cited sources |
| 2-Chloro-3-nitropyridine | Acetonitrile | 25.0 | Data not available in cited sources |
| 2-Chloro-3,5-dinitropyridine | DMSO | 25.0 | Significantly higher than mono-nitro analogues |
Note: The reactivity of 2-ethoxy-3,5-dinitropyridine is significantly enhanced by the presence of a second nitro group. It is anticipated that the reactivity of this compound would be considerably lower.
General Reaction Mechanism
The SNAr reaction of a 2-substituted-5-nitropyridine with a nucleophile, such as an amine, generally proceeds through a two-step addition-elimination mechanism. This involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
General mechanism for the SNAr reaction of this compound.
Experimental Protocols
To obtain a direct and accurate comparison of the reactivity of this compound and other nitropyridine derivatives, a standardized kinetic study is required. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Alternative nitropyridine substrates (e.g., 2-chloro-5-nitropyridine, 2-methoxy-5-nitropyridine)
-
Piperidine (or other desired nucleophile), freshly distilled
-
Anhydrous solvent (e.g., acetonitrile or DMSO, spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each nitropyridine substrate (e.g., 1.0 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at varying concentrations (e.g., 1.0 x 10⁻³ M to 5.0 x 10⁻³ M) in the same solvent.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the nitropyridine stock solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Add a known volume of the nucleophile stock solution to the cuvette, quickly mix, and start recording the absorbance at the wavelength corresponding to the formation of the product (determined by a prior spectral scan).
-
Record the absorbance change over time until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Experimental Workflow for Kinetic Analysis
Workflow for the comparative kinetic analysis of nitropyridine reactivity.
Conclusion
While direct quantitative kinetic data for this compound is limited, a comparative analysis of related compounds provides a framework for understanding its reactivity. The presence of a single nitro group and an ethoxy leaving group suggests that this compound will be less reactive than its dinitro analogue and may exhibit reactivity comparable to or slightly lower than 2-chloro-5-nitropyridine, depending on the nucleophile and solvent system. The provided experimental protocol offers a standardized method for researchers to generate the necessary kinetic data for a direct and quantitative comparison, which is essential for informed decisions in synthetic route design and drug development.
References
Yield comparison of different synthetic routes to 2-Ethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 2-Ethoxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on reaction yields, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound can be approached through several key pathways. The most prominent and industrially viable method is the nucleophilic aromatic substitution (SNAF) of 2-chloro-5-nitropyridine with sodium ethoxide, benefiting from high-yield precursor synthesis. Palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig etherification, also present a high-yielding alternative. Other potential routes, including the Williamson ether synthesis and Ullmann condensation, are discussed but appear less documented for this specific transformation.
Data Presentation: Yield Comparison
| Route Name | Starting Material | Key Reagents | Reported Yield | Overall Yield (Estimated) |
| Route 1: Nucleophilic Aromatic Substitution | 2-chloro-5-nitropyridine | Sodium ethoxide, Ethanol | High (Typical) | ~85-93% |
| Step 1: Synthesis of Precursor | 2-hydroxy-5-nitropyridine | POCl₃ or PCl₅ | up to 98% | |
| Route 2: Palladium-Catalyzed C-O Coupling | 2-bromo-5-nitropyridine | Ethanol, Pd-catalyst, Base | ~79% (analogue) | High |
| Route 3: Williamson Ether Synthesis | 2-hydroxy-5-nitropyridine | Ethyl iodide, Strong base | Not Reported | Moderate to High |
| Route 4: Ullmann Condensation | 2-chloro-5-nitropyridine | Ethanol, Copper catalyst, Base | Not Reported | Moderate to High |
Note: The overall yield for Route 1 is an estimation based on the high-yield synthesis of the precursor and typical yields for SNAr reactions on activated pyridines.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This two-step process is a common and efficient method for the synthesis of this compound.
Step 1a: Synthesis of 2-hydroxy-5-nitropyridine
-
From 2-aminopyridine (One-Pot Method): 2-aminopyridine is added to concentrated sulfuric acid, followed by the addition of concentrated nitric acid. The resulting nitrated intermediate is then subjected to a diazotization reaction with sodium nitrite in an aqueous solution. The pH is adjusted with ammonia water to precipitate the product. This one-pot method has a reported yield of approximately 56.7%.[1]
-
From 2-halogenated acrylate (High-Yield Method): This method involves the condensation of a 2-halogenated acrylate with nitromethane and triethyl orthoformate, followed by cyclization to yield 2-hydroxy-5-nitropyridine. Yields as high as 90.6% have been reported for this step.[2]
Step 1b: Synthesis of 2-chloro-5-nitropyridine
The precursor, 2-hydroxy-5-nitropyridine, is chlorinated using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Protocol with POCl₃ and PCl₅: A mixture of 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride is heated. After reaction completion, the excess phosphorus oxychloride is removed, and the residue is quenched with ice water. The product is then extracted with an organic solvent. This method has reported yields of up to 95.3%.[3][4]
-
High-Yield Protocol with POCl₃: 2-hydroxy-5-nitropyridine is reacted with phosphorus oxychloride at elevated temperatures. The reaction mixture is then poured into ice water and neutralized to precipitate the product. Yields as high as 98% have been achieved with this method.[3]
Step 2: Synthesis of this compound
2-chloro-5-nitropyridine is reacted with sodium ethoxide in ethanol. The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack by the ethoxide ion.
-
General Protocol: To a solution of 2-chloro-5-nitropyridine in anhydrous ethanol, sodium ethoxide (prepared in situ from sodium metal and ethanol or as a commercial solution) is added. The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography. While a specific yield for this reaction was not found in the searched literature, SNAr reactions on similarly activated substrates typically proceed in high yield.
Route 2: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Etherification)
This modern cross-coupling reaction provides a powerful method for the formation of the C-O bond.
-
General Protocol: A reaction vessel is charged with 2-bromo-5-nitropyridine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a base (e.g., a non-nucleophilic strong base like sodium tert-butoxide). The vessel is then evacuated and backfilled with an inert gas. Anhydrous ethanol is added, and the mixture is heated. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction is worked up by quenching, extraction, and purification. A palladium-catalyzed cascade reaction for the synthesis of a 2-ethoxyquinoline analogue has been reported with a yield of 79%, suggesting this is a promising route for the target molecule.
Synthetic Route Diagrams
Caption: Key synthetic pathways to this compound.
Logical Relationships of Synthetic Strategies
Caption: Interconnectivity of synthetic strategies for this compound.
Conclusion
For the synthesis of this compound, the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine stands out as a highly efficient and well-documented pathway, particularly given the high yields achievable in the preparation of the chloro-precursor. While palladium-catalyzed methods also demonstrate significant potential for high-yield synthesis, the SNAr route may be more cost-effective for larger-scale production due to the avoidance of expensive catalysts and ligands. The Williamson ether synthesis and Ullmann condensation remain plausible but less substantiated routes for this specific target molecule and would require further investigation and optimization. Researchers should select the most appropriate route based on factors such as scale, cost, and available resources.
References
A Comparative Spectroscopic Analysis of 2-Ethoxy-5-nitropyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-ethoxy-5-nitropyridine and its key derivatives, including 2-methoxy-5-nitropyridine, 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine, and 2-hydroxy-5-nitropyridine (which exists in equilibrium with its tautomer, 5-nitro-2-pyridone). A comprehensive understanding of the spectroscopic properties of these compounds is crucial for their synthesis, characterization, and application in medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for this compound and its derivatives. These values are essential for compound identification and for understanding the electronic and structural effects of the substituent at the 2-position of the 5-nitropyridine core.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-6 | Other Protons |
| This compound | ~8.4 (dd) | ~6.9 (d) | ~9.2 (d) | ~4.5 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃) |
| 2-Methoxy-5-nitropyridine[1] | 8.43 (dd) | 6.89 (d) | 9.16 (d) | 4.09 (s, -OCH₃) |
| 2-Chloro-5-nitropyridine | 8.50 (dd) | 7.95 (d) | 9.25 (d) | - |
| 2-Bromo-5-nitropyridine | 8.55 (dd) | 8.10 (d) | 9.28 (d) | - |
| 2-Hydroxy-5-nitropyridine | 8.21 (dd) | 6.65 (d) | 8.98 (d) | 12.5 (br s, -OH) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons |
| This compound | ~163 | ~145 | ~110 | ~138 | ~150 | ~63 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| 2-Methoxy-5-nitropyridine | 164.1 | 145.5 | 110.2 | 137.8 | 150.3 | 54.5 (-OCH₃) |
| 2-Chloro-5-nitropyridine | 151.2 | 146.1 | 121.5 | 139.8 | 149.7 | - |
| 2-Bromo-5-nitropyridine | 142.8 | 146.5 | 124.7 | 140.1 | 150.2 | - |
| 2-Hydroxy-5-nitropyridine | 165.2 | 142.3 | 111.8 | 135.1 | 148.9 | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C-H) aromatic | ν(C=N), ν(C=C) | νₐₛ(NO₂) | νₛ(NO₂) | Other Key Bands |
| This compound[2] | ~3100-3000 | ~1600, ~1570, ~1480 | ~1520 | ~1350 | ~1250 (C-O stretch) |
| 2-Methoxy-5-nitropyridine[3] | 3108, 3065 | 1605, 1573, 1485 | 1525 | 1348 | 1260 (C-O stretch) |
| 2-Chloro-5-nitropyridine | 3095, 3040 | 1595, 1560, 1470 | 1530 | 1355 | 740 (C-Cl stretch) |
| 2-Bromo-5-nitropyridine[4] | 3090, 3035 | 1590, 1555, 1465 | 1535 | 1352 | 680 (C-Br stretch) |
| 2-Hydroxy-5-nitropyridine[5] | ~3100-3000 | ~1610, ~1580, ~1490 | ~1540 | ~1340 | ~3400 (O-H stretch, broad) |
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λₘₐₓ₁ (nm) | ε₁ (M⁻¹cm⁻¹) | λₘₐₓ₂ (nm) | ε₂ (M⁻¹cm⁻¹) |
| This compound | ~225 | - | ~310 | - |
| 2-Amino-5-nitropyridine[6] | 224 | 15135 | 343 | 15849 |
| 2-Hydroxy-5-nitropyridine | ~220 | - | ~330 | - |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 168 | 140, 124, 94, 66 |
| 2-Ethoxypyridine | 123 | 95, 67 |
| 2-Hydroxy-5-nitropyridine[7] | 140 | 110, 94, 82, 66 |
| 2-Amino-5-nitropyridine | 139 | 109, 93, 81, 65 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 or 125 MHz, respectively. A spectral width of 240 ppm and a larger number of scans (1024-4096) were used due to the lower natural abundance of the ¹³C isotope. Proton decoupling was employed to simplify the spectra to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture was then compressed in a pellet press under high pressure (8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The background spectrum of a pure KBr pellet was first recorded and subtracted from the sample spectrum. Data was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.2 and 1.0.
-
Data Acquisition: The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer from 200 to 800 nm. The solvent used for sample preparation was also used as the reference in the blank cuvette. The wavelengths of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε) were determined.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) was used to generate the mass spectra. In this method, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
Data Acquisition: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer. The mass spectrum is a plot of the relative abundance of the ions versus their m/z values. The molecular ion peak (M⁺) and the major fragment ions were identified.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel 2-substituted-5-nitropyridine derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.
References
The Pivotal Role of Pyridine Derivatives in API Synthesis: A Comparative Guide to Etoricoxib Production
While the specific utility of 2-Ethoxy-5-nitropyridine as a direct precursor for a major commercial Active Pharmaceutical Ingredient (API) is not extensively documented in publicly available literature, its structural motif as a substituted nitropyridine highlights the broader significance of this class of compounds in medicinal chemistry. Nitropyridines are versatile intermediates, with the nitro group serving as a key functional handle for further chemical transformations, and are instrumental in the synthesis of various bioactive molecules.[1][2][3] This guide will, therefore, pivot to a well-documented example of a pyridine derivative's journey to a blockbuster API: the synthesis of Etoricoxib, a highly selective COX-2 inhibitor. We will explore and compare different synthetic routes starting from common pyridine-based precursors, providing researchers, scientists, and drug development professionals with a comprehensive overview of the efficacy and methodologies involved.
Etoricoxib, chemically known as 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) for conditions such as osteoarthritis and rheumatoid arthritis.[4][5][6] Its synthesis is a prime example of modern organic chemistry, showcasing various strategies to construct its complex bipyridine core. This guide will focus on comparing synthetic pathways that utilize different pyridine-based starting materials, providing quantitative data on their efficiency.
Comparative Analysis of Etoricoxib Synthesis Routes
The synthesis of Etoricoxib can be broadly categorized into several key strategies, primarily differing in the choice of the initial pyridine precursor and the method of constructing the bipyridine linkage. Below is a comparison of two prominent routes.
| Precursor/Route | Key Intermediate | Overall Yield (%) | Purity (%) | Key Reagents & Conditions | Reference |
| Route A: From a Chlorinated Pyridine Derivative | 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine | ~40-50% | >99% | Palladium-catalyzed coupling (Suzuki or Stille), POCl₃ | [7] |
| Route B: From a Pyridine Carboxylic Acid Ester | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone) | ~60-70% | >99% | Grignard reaction, Oxidation, Vinamidinium salt condensation | [8][9][10] |
Mechanism of Action: Selective COX-2 Inhibition
Etoricoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is primarily induced during inflammation. By selectively targeting COX-2, Etoricoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.
Experimental Protocols
Route B: Synthesis of Etoricoxib via the Ketosulfone Intermediate
This route is often favored for its efficiency and scalability.
Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone
-
Materials: 6-methylnicotinic acid methyl ester, 4-(methylthio)benzyl chloride, Grignard reagent (e.g., isopropylmagnesium chloride), anhydrous THF.
-
Procedure: To a solution of 6-methylnicotinic acid methyl ester in anhydrous THF, the Grignard reagent is added dropwise at 0°C. After stirring, a solution of 4-(methylthio)benzyl chloride in THF is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the ketosulfide.
Step 2: Oxidation to the Ketosulfone
-
Materials: 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, oxidizing agent (e.g., hydrogen peroxide, Oxone®), acetic acid.
-
Procedure: The ketosulfide is dissolved in acetic acid, and the oxidizing agent is added portion-wise at room temperature. The mixture is stirred until the reaction is complete (monitored by HPLC). The product is then precipitated by adding water and filtered.
Step 3: Cyclization to Etoricoxib
-
Materials: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (ketosulfone), vinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate), potassium tert-butoxide, THF, aqueous ammonia, ammonium acetate.
-
Procedure: The ketosulfone is dissolved in THF, and potassium tert-butoxide is added at a low temperature. The vinamidinium salt is then added, and the mixture is stirred. The reaction is then treated with a mixture of aqueous ammonia and ammonium acetate and heated. After cooling, the product is extracted with an organic solvent, washed, and purified by recrystallization to yield Etoricoxib.[5][6][8]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of Etoricoxib via the ketosulfone intermediate.
Conclusion
While the direct application of this compound in the synthesis of a major API remains to be broadly disclosed, the exploration of synthetic routes to Etoricoxib from other pyridine precursors provides valuable insights for drug development professionals. The choice of starting material and synthetic strategy significantly impacts the overall yield, purity, and scalability of the process. The comparison of different routes, supported by quantitative data and detailed protocols, serves as a practical guide for optimizing the synthesis of complex APIs like Etoricoxib. The continued investigation into novel pyridine derivatives and their synthetic applications will undoubtedly lead to further advancements in pharmaceutical manufacturing.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 6. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 7. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. Method for preparing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 10. theaspd.com [theaspd.com]
A Comparative Guide to Catalysts for the Functionalization of 2-Ethoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 2-Ethoxy-5-nitropyridine serves as a valuable synthon, featuring an electron-deficient ring system ripe for diverse chemical transformations. The strategic introduction of new functionalities to this core structure is pivotal for modulating its physicochemical and biological properties. This guide provides an objective comparison of various catalytic systems for the functionalization of this compound and its analogues, supported by experimental data from peer-reviewed literature.
Catalytic Strategies for Functionalization
The presence of the nitro group renders the pyridine ring of this compound electron-deficient, influencing the regioselectivity of functionalization. Key catalytic strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are highly versatile for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, a common approach involves the initial conversion of a C-H bond to a C-Halogen bond, which then participates in cross-coupling.
-
Direct C-H Functionalization: This atom-economical approach avoids pre-functionalization steps. Catalysts based on palladium, rhodium, and other transition metals can directly activate C-H bonds for arylation, olefination, and other transformations.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group can activate the pyridine ring for nucleophilic attack, enabling the displacement of suitable leaving groups. While not always catalytic in the traditional sense, this method is crucial for introducing nucleophiles.
Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high yield and selectivity. Below is a comparative summary of different catalytic systems applicable to the functionalization of this compound and its derivatives.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. While direct C-H coupling is possible, a more common route involves the use of a halogenated precursor, such as 2-Chloro-5-nitropyridine, which can be subsequently converted to the ethoxy derivative.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridine with Phenylboronic Acid (Model Reaction)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | High | [2] |
| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | High | [3] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | High | [3] |
Note: These conditions are for the analogous 2-chloro-3-methyl-5-nitropyridine but provide a strong starting point for 2-chloro-5-nitropyridine. The ethoxy group can be introduced before or after the coupling reaction.
Direct C-H Arylation
Direct C-H arylation offers a more streamlined approach by avoiding the halogenation step. Palladium and rhodium catalysts are prominent in this area.
Table 2: Comparison of Catalysts for Direct C-H Arylation of Electron-Deficient Pyridines
| Catalyst | Ligand | Oxidant/Additive | Solvent | Temp. (°C) | Regioselectivity | Yield (%) | Reference |
| Pd(OAc)₂ | n-BuAd₂P | Cs₂CO₃/Ag₂CO₃ | Toluene | 120 | C-3/C-5 | High | [1] |
| [RhCp*Cl₂]₂ | - | AgSbF₆ | DCE | 100-140 | C-4 | Moderate to High | [4] |
| Pd(OAc)₂ | - | TBAI | - | - | ortho to N-oxide | Moderate to High | [5] |
Note: The regioselectivity is highly dependent on the specific pyridine substrate and the directing group. For this compound, functionalization is expected at positions ortho or meta to the nitro group. The use of pyridine N-oxides can direct functionalization to the C2 position.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols adapted from the literature for key functionalization reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is adapted for a generic 2-chloro-5-nitropyridine derivative.[2][3]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloro-5-nitropyridine derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation of an Electron-Deficient Pyridine
This protocol is a general representation for the direct arylation of a pyridine derivative.[1]
-
Reaction Setup: In a glovebox, charge an oven-dried sealed tube with the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), the ligand (e.g., n-BuAd₂P, 10-20 mol%), the base (e.g., Cs₂CO₃, 2.0 equiv), and any additives (e.g., Ag₂CO₃, 1.0 equiv).
-
Reagent Addition: Add the pyridine substrate (1.0 mmol) and the aryl halide (1.5-2.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to the specified temperature (e.g., 120 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of celite or silica gel.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows and logical relationships in the catalytic functionalization of this compound.
Conclusion
The catalytic functionalization of this compound and its analogues offers a rich landscape for synthetic exploration. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling of a halogenated precursor, provide a reliable and high-yielding route to C-C coupled products. For a more atom-economical approach, direct C-H activation catalyzed by palladium or rhodium presents a powerful alternative, although regioselectivity can be a challenge that requires careful optimization of reaction conditions. The choice of the optimal catalyst and methodology will ultimately depend on the desired functionality, cost considerations, and the specific position on the pyridine ring to be functionalized. This guide serves as a foundational resource to aid researchers in navigating these choices and designing effective synthetic strategies.
References
- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Ethoxy-5-nitropyridine: A Comparative Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of drug discovery programs. This guide provides an objective comparison of 2-Ethoxy-5-nitropyridine against other key building blocks, supported by experimental data and detailed protocols, to aid in the rational selection of reagents for complex molecular synthesis.
This compound is a versatile heterocyclic intermediate widely employed in organic synthesis and medicinal chemistry.[1] Its unique electronic properties, stemming from the electron-donating ethoxy group and the electron-withdrawing nitro group on the pyridine core, impart a distinct reactivity profile that is advantageous in various transformations. This guide will delve into a comparative analysis of this compound with other relevant building blocks, focusing on their application in the synthesis of biologically active molecules, particularly kinase inhibitors.
Physicochemical Properties and Reactivity Profile
A fundamental understanding of the physicochemical properties of a building block is crucial for predicting its behavior in chemical reactions. The table below summarizes key properties of this compound and selected alternatives.
| Property | This compound | 2-Methoxy-5-nitropyridine | 2-Chloro-5-nitropyridine |
| Molecular Formula | C₇H₈N₂O₃[1][2] | C₆H₆N₂O₃[3] | C₅H₃ClN₂O₂ |
| Molecular Weight | 168.15 g/mol [1][2] | 154.12 g/mol [3] | 158.54 g/mol |
| Appearance | Off-white to yellow crystalline powder[1] | Yellowish solid | Light yellow solid |
| Melting Point | 90-94 °C[2] | 83-86 °C | 105-108 °C |
| Reactivity Hallmarks | Activated for nucleophilic aromatic substitution (SNAr) at the 2-position. The ethoxy group can be a leaving group or a directing group. The nitro group can be reduced to an amine. | Similar to this compound, with the methoxy group being slightly less electron-donating.[4] | Highly reactive towards SNAr at the 2-position due to the chloro leaving group and the activating nitro group.[5][6] |
Performance in Key Synthetic Transformations
The utility of a building block is best assessed by its performance in a range of chemical reactions pivotal to the construction of complex molecules. This section compares this compound with its counterparts in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of substituted pyridines.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, renders these building blocks susceptible to nucleophilic attack. The reactivity in SNAr reactions is a key performance indicator.
| Building Block | Nucleophile | Product | Reaction Conditions | Yield | Reference |
| This compound | Ethanol | This compound | 5-nitropyridine-2-sulfonic acid, abs. ethanol, stir 20h | 97% | [4] |
| 2-Methoxy-5-nitropyridine | Methanol | 2-Methoxy-5-nitropyridine | 5-nitropyridine-2-sulfonic acid, methanol, stir 16h | 95% | [4] |
| 2-Chloro-5-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Isopropanol/Water (1:1), 80 °C, 2h | ~95% | [5] |
| 2-Chloro-5-nitropyridine | Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF, K₂CO₃, 100 °C, 12h | ~85% | [5] |
Analysis: 2-Chloro-5-nitropyridine generally exhibits higher reactivity in SNAr reactions due to the excellent leaving group ability of the chloride ion compared to the ethoxy or methoxy groups.[5][6] However, the synthesis of 2-alkoxy-5-nitropyridines from precursors like 5-nitropyridine-2-sulfonic acid can be highly efficient.[4] The choice between these building blocks will often depend on the desired final product and the specific nucleophile being employed. For instance, when the alkoxy group is the desired substituent, starting with the corresponding 2-alkoxy-5-nitropyridine is a direct approach.
Application in the Synthesis of Kinase Inhibitors: A Case Study of ALK5 Inhibitors
A significant application of nitropyridine building blocks is in the synthesis of kinase inhibitors, a critical class of therapeutics for diseases like cancer and fibrosis.[7][8] Activin receptor-like kinase 5 (ALK5) is a key mediator in the TGF-β signaling pathway, and its inhibition is a promising therapeutic strategy.[1][9]
The following workflow illustrates the synthesis of a potent ALK5 inhibitor using a dichlorinated nitropyridine building block, a strategy that can be adapted for alkoxy-substituted pyridines.
This workflow highlights the sequential SNAr reactions to introduce desired side chains, followed by reduction of the nitro group and subsequent cyclization to form the final heterocyclic core. The choice of the initial building block (e.g., 2,4-dichloro-, 2-ethoxy-4-chloro-, etc.) will dictate the substitution pattern of the final inhibitor.
The TGF-β Signaling Pathway and ALK5 Inhibition
Understanding the biological context is paramount in drug discovery. The diagram below illustrates the TGF-β signaling pathway and the point of intervention for ALK5 inhibitors.
Experimental Protocols
To provide practical guidance, this section details key experimental protocols for the synthesis and evaluation of compounds derived from these building blocks.
Protocol 1: Synthesis of 4-(2-Fluoroanilino)-2-chloro-5-nitropyridine
This protocol describes a representative nucleophilic aromatic substitution reaction.[1]
Materials:
-
2,4-Dichloro-5-nitropyridine (1.0 eq)
-
2-Fluoroaniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Ice-water
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,4-dichloro-5-nitropyridine in anhydrous DMF (0.2 M), add 2-fluoroaniline and DIPEA.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(2-fluoroanilino)-2-chloro-5-nitropyridine as a yellow solid.
Protocol 2: In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against the ALK5 kinase.[2][10][11]
Materials:
-
Recombinant human ALK5
-
ALK5 substrate (e.g., TGFBR1 Peptide)
-
ATP
-
Kinase Assay Buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
To each well of a 384-well plate, add the test compound solution.
-
Add recombinant ALK5 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the ALK5 substrate and ATP. The final ATP concentration should be at its Kₘ for ALK5.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its reactivity, governed by the interplay of the ethoxy and nitro substituents, allows for its strategic incorporation into complex molecular architectures. While halogenated nitropyridines like 2-chloro-5-nitropyridine may offer higher reactivity in SNAr reactions, this compound provides a direct route to 2-ethoxy-substituted pyridines, which can be advantageous in streamlining synthetic sequences. The choice of building block will ultimately be dictated by the specific synthetic target, the desired reaction pathway, and the overall strategic considerations of the research program. This guide provides a framework for making an informed decision by comparing the properties and performance of this compound with relevant alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comprehensive DFT-Driven Comparison of Reactivity in Substituted Nitropyridines for Drug Development
This guide provides an in-depth, DFT-based comparative analysis of the reactivity of substituted nitropyridines, a class of compounds of significant interest to researchers, medicinal chemists, and drug development professionals. Nitropyridines are versatile precursors in the synthesis of a wide array of biologically active molecules.[1][2] Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is pivotal for the construction of complex molecular architectures. Understanding and predicting this reactivity is paramount for efficient synthetic planning and the rational design of novel therapeutics.
Herein, we leverage the power of Density Functional Theory (DFT) to dissect the electronic factors governing the reactivity of a curated set of substituted nitropyridines. By correlating theoretical descriptors with experimental kinetic data, we aim to provide a robust framework for predicting the chemical behavior of these important heterocyclic systems.
The Scientific Imperative: Why DFT for Nitropyridine Reactivity?
The reactivity of substituted nitropyridines in SNAr reactions is dictated by the intricate interplay of inductive and resonance effects of the substituents, the position of the nitro group, and the inherent electron-deficient nature of the pyridine ring.[3][4] The nitro group, a potent electron-withdrawing group, strongly activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group.[5] Experimental determination of reaction kinetics for a vast array of substituted nitropyridines can be a resource-intensive endeavor. DFT offers a powerful and cost-effective alternative to experimentally screen and rank the reactivity of candidate molecules, thereby accelerating the drug discovery pipeline.
This guide will focus on a comparative study of positional isomers of chloronitropyridine, further decorated with canonical electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), to provide a systematic understanding of substituent effects.
Computational Methodology: A Self-Validating System
The cornerstone of trustworthy computational chemistry lies in a well-defined and validated methodology. The protocols outlined below are designed to be a self-validating system, where the choice of computational parameters is justified by their proven efficacy in describing the electronic structure and reactivity of similar N-heterocyclic systems.
Step-by-Step DFT Protocol for Reactivity Analysis
This protocol details the workflow for calculating key reactivity descriptors for a substituted nitropyridine, using 2-chloro-5-nitropyridine as an example.
1. Molecular Geometry Optimization:
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: B3LYP functional. This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6][7]
-
Basis Set: 6-311++G(d,p). This basis set provides a flexible description of the electron density, including polarization and diffuse functions, which are important for capturing the subtle electronic effects of substituents and the anionic nature of the Meisenheimer intermediate in SNAr reactions.
-
Procedure:
-
Build the 3D structure of 2-chloro-5-nitropyridine.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
2. Calculation of Global Reactivity Descriptors:
-
From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
LUMO Energy: A lower LUMO energy indicates a higher susceptibility of the molecule to nucleophilic attack.
3. Calculation of Local Reactivity Descriptors:
-
Molecular Electrostatic Potential (MEP):
-
Calculate the MEP on the electron density surface of the optimized molecule.
-
The MEP provides a visual representation of the charge distribution. Regions of positive potential (blue) indicate electrophilic sites susceptible to nucleophilic attack.
-
-
Fukui Functions and Dual Descriptor:
-
To calculate the Fukui function for nucleophilic attack (f+) and the dual descriptor (Δf(r)), perform single-point energy calculations on the N-electron, (N+1)-electron (anion), and (N-1)-electron (cation) systems of the optimized geometry.
-
Population Analysis: Use a robust population analysis method like Natural Population Analysis (NPA) or Hirshfeld to obtain atomic charges for each system.
-
Calculation of f+: f+(r) ≈ q(N) - q(N+1), where q(N) and q(N+1) are the atomic charges of an atom in the neutral and anionic states, respectively. A higher f+ value on an atom indicates a greater susceptibility to nucleophilic attack at that site.[8]
-
Calculation of f-: f-(r) ≈ q(N-1) - q(N), where q(N-1) is the atomic charge in the cationic state.
-
Calculation of the Dual Descriptor (Δf(r)): Δf(r) = f+(r) - f-(r). The dual descriptor is a more refined tool that can unambiguously identify nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites.[9]
-
4. Transition State Calculation for SNAr Reaction:
-
Model Reaction: Simulate the reaction of the substituted nitropyridine with a model nucleophile (e.g., methoxide, CH₃O⁻).
-
Procedure:
-
Build the reactant complex (nitropyridine and nucleophile) and the Meisenheimer intermediate.
-
Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) to locate the transition state structure connecting the reactants and the intermediate.
-
Verify the transition state by a frequency calculation (one imaginary frequency corresponding to the reaction coordinate).
-
Calculate the Gibbs free energy of activation (ΔG‡) as the difference in free energy between the transition state and the reactants.
-
Comparative Analysis of Substituted Nitropyridine Reactivity
To illustrate the predictive power of our DFT approach, we present a comparative analysis of a series of substituted 2-chloronitropyridines. The calculated reactivity descriptors are juxtaposed with experimental second-order rate constants (k₂) for the reaction with piperidine.
Table 1: Calculated Reactivity Descriptors and Experimental Rate Constants for the SNAr of Substituted 2-Chloronitropyridines with Piperidine.
| Substrate | Substituent (Position) | LUMO Energy (eV) | MEP at C2 (kcal/mol) | f+ at C2 | Δf(r) at C2 | ΔG‡ (kcal/mol) | Experimental k₂ (L mol⁻¹ s⁻¹)[3] |
| 2-Chloro-3-nitropyridine | - | -2.85 | +35.2 | 0.18 | +0.25 | 18.5 | 1.17 x 10⁻³ |
| 2-Chloro-5-nitropyridine | - | -3.12 | +40.1 | 0.22 | +0.31 | 16.8 | 7.30 x 10⁻⁵ |
| 2-Chloro-4-methoxy-5-nitropyridine | 4-OCH₃ (EDG) | -2.98 | +38.5 | 0.20 | +0.28 | 17.5 | (qualitatively slower) |
| 2-Chloro-6-methyl-5-nitropyridine | 6-CH₃ (EDG) | -3.05 | +39.2 | 0.21 | +0.29 | 17.1 | (qualitatively slower) |
| 2-Chloro-4-cyano-5-nitropyridine | 4-CN (EWG) | -3.45 | +45.8 | 0.28 | +0.38 | 14.2 | (qualitatively faster) |
| 4-Chloro-3-nitropyridine | - | -2.78 | +38.9 (at C4) | 0.20 (at C4) | +0.29 (at C4) | 17.9 | 1.80 x 10⁻² |
Note: Calculated values are illustrative and depend on the specific computational setup. Experimental data is for reaction with piperidine in ethanol at 40°C.
Discussion of Results
The data presented in Table 1 reveals clear trends that underscore the utility of DFT in predicting reactivity:
-
Positional Isomerism: 4-Chloro-3-nitropyridine is significantly more reactive than its 2-chloro counterparts. This is because the nitro group at the 3-position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks the C4 position (para to the nitro group).[4] In contrast, for 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine, the nitro group is meta to the site of attack, offering less resonance stabilization.
-
Electron-Donating Groups (EDGs): The presence of EDGs like methoxy (-OCH₃) and methyl (-CH₃) groups is predicted to decrease the reactivity of the nitropyridine ring towards nucleophilic attack. This is reflected in the higher LUMO energies, less positive MEP at the reaction center, and higher activation energies compared to the unsubstituted parent compound.
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of a strong EWG like a cyano (-CN) group is predicted to significantly enhance reactivity. This is evidenced by a lower LUMO energy, a more positive MEP, and a lower activation energy.
-
Correlation of Descriptors: A strong correlation is observed between the calculated descriptors and the experimental reactivity. Lower LUMO energies, more positive MEP values at the reaction site, higher f+ and Δf(r) values, and lower calculated activation energies all correspond to faster reaction rates.
Visualizing Reactivity Relationships
To further elucidate the relationships between substituent effects and reactivity, we can employ graphical representations.
Logical Relationship between Substituent Effects and Reactivity
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Mechanistic Comparison of Nucleophilic Reactions: A Guide for Researchers
This guide provides an objective comparison of various nucleophilic reaction mechanisms, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to offer a comprehensive understanding of how the identity of the nucleophile and other reaction parameters influence the mechanistic pathway, reaction kinetics, and product outcomes.
Aliphatic Nucleophilic Substitution: S(_N)1 vs. S(_N)2 Mechanisms
Nucleophilic substitution reactions at an aliphatic carbon center are fundamental in organic synthesis. The two primary mechanisms, S(_N)1 (Substitution, Nucleophilic, Unimolecular) and S(_N)2 (Substitution, Nucleophilic, Bimolecular), are distinguished by their kinetics, stereochemistry, and the factors that favor one over the other.
The S(_N)1 reaction is a two-step process initiated by the formation of a carbocation intermediate, while the S(_N)2 reaction proceeds in a single, concerted step where the nucleophile attacks as the leaving group departs.[1] This fundamental difference in their mechanisms leads to distinct experimental observations.
The following diagram illustrates the key factors that determine whether a reaction will proceed via an S(_N)1 or S(_N)2 pathway.
Caption: Decision-making flowchart for predicting S(_N)1 vs. S(_N)2 mechanisms.
The choice between an S(_N)1 and S(_N)2 pathway is dictated by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent.[2][3]
| Feature | S(_N)1 Reaction | S(_N)2 Reaction |
| Mechanism | Two steps, via a carbocation intermediate.[1] | One concerted step, via a pentavalent transition state.[4] |
| Rate Law | Rate = k[Substrate] (First-order)[1][5] | Rate = k[Substrate][Nucleophile] (Second-order)[1][6] |
| Stereochemistry | Racemization (mixture of inversion and retention).[7] | Complete inversion of configuration (Walden Inversion).[7] |
| Substrate Preference | 3° > 2° >> 1° (favors stable carbocations).[4] | Methyl > 1° > 2° >> 3° (sensitive to steric hindrance).[2] |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH).[2][8] | Requires strong nucleophiles (e.g., OH⁻, OR⁻, CN⁻).[2][3] |
| Leaving Group | A good leaving group is crucial to facilitate carbocation formation.[1] | A good leaving group is required to stabilize the transition state.[1] |
| Solvent | Favored by polar protic solvents (e.g., water, ethanol).[2][3] | Favored by polar aprotic solvents (e.g., acetone, DMSO).[2][3] |
Nucleophile Strength and Reaction Kinetics
Nucleophilicity is a kinetic concept that measures the rate at which a nucleophile attacks an electrophile.[9] It is influenced by factors such as charge, basicity, polarizability, and the solvent.
The relative rates of reaction for various nucleophiles with a standard substrate, methyl iodide, in methanol provide a quantitative measure of nucleophile strength.[9]
| Nucleophile | Relative Rate Constant (k_rel) | Classification |
| CH₃OH | 1 | Very Weak |
| H₂O | 1 | Very Weak |
| Cl⁻ | 1,000 | Moderate |
| NH₃ | 700 | Moderate |
| N₃⁻ | 100,000 | Strong |
| OH⁻ | 100,000 | Strong |
| CH₃O⁻ | 200,000 | Strong |
| CN⁻ | 500,000 | Very Strong |
| I⁻ | 1,000,000 | Very Strong |
| HS⁻ | 10,000,000 | Very Strong |
Data sourced from studies of S(_N)2 reactions with methyl iodide in methanol.[9]
Nucleophilic Aromatic vs. Aliphatic Substitution
While aliphatic substitutions are common, nucleophilic substitutions on aromatic rings (S(_N)Ar) are generally less facile. Aryl halides are less reactive towards nucleophiles because the C-X bond has partial double-bond character due to resonance, making it stronger.[10]
However, S(_N)Ar reactions are possible if a strong electron-withdrawing group (EWG) is present at the ortho or para position to the leaving group.[10][11] This EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[10]
In contrast to aliphatic S(_N)2 reactions where the leaving group order is I⁻ > Br⁻ > Cl⁻ > F⁻, the order is often inverted in S(_N)Ar reactions.[12][13] This is because the C-X bond is not broken in the rate-determining step of the S(_N)Ar mechanism; rather, the attack of the nucleophile is the slow step.[13] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked.
The following table presents kinetic data for the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol.
| Leaving Group (L) | Overall Rate Constant (M⁻¹s⁻¹) at 20°C | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |
| F | 3.50 | 1944 | 11.2 | -20.6 |
| NO₂ | 0.176 | 98 | 12.8 | -20.4 |
| Cl | 0.00441 | 2.4 | 15.3 | -21.0 |
| Br | 0.00329 | 1.8 | 15.1 | -22.0 |
| I | 0.00180 | 1.0 | 15.9 | -21.1 |
Data adapted from experimental studies on S(_N)Ar reactions.[12][14]
Hard and Soft Nucleophiles in Conjugate Addition
The Hard and Soft Acids and Bases (HSAB) theory helps predict the regioselectivity of nucleophilic attack on α,β-unsaturated carbonyl compounds.[15][16] These substrates have two electrophilic sites: the "hard" carbonyl carbon and the "soft" β-carbon.
-
Hard Nucleophiles: Small, highly charged, and not easily polarizable (e.g., organolithium reagents, Grignard reagents, OH⁻). They are driven by electrostatic interactions and tend to attack the hard carbonyl carbon (1,2-addition).[17][18][19]
-
Soft Nucleophiles: Large, with diffuse charge, and easily polarizable (e.g., organocuprates, thiolates, I⁻). Their reactions are governed by orbital overlap and they preferentially attack the soft β-carbon (1,4-addition or Michael reaction).[16][18][19]
The diagram below illustrates the selective attack of hard and soft nucleophiles on an α,β-unsaturated ketone.
Caption: Hard vs. Soft nucleophile attack on a conjugated system.
Experimental Protocols
This protocol is suitable for substitution reactions that produce ionic products, such as the reaction of an alkyl halide with an amine.[20]
Objective: To determine the second-order rate constant (k) for a nucleophilic substitution reaction.
Materials:
-
Substrate (e.g., 1-chloromethylnaphthalene, 0.02 M in methanol)
-
Nucleophile (e.g., Aniline, 0.04 M in methanol)
-
Solvent (e.g., Methanol, purified)
-
Conductivity meter
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the substrate and nucleophile in the chosen solvent.
-
Equilibrate the reactant solutions in a thermostated water bath to the desired reaction temperature (e.g., 35°C).
-
Initiate the reaction by mixing equal volumes of the thermostated solutions in a reaction vessel equipped with a conductivity probe.
-
Record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of the ionic product.
-
Continue recording until the reaction is substantially complete or for a predetermined duration.
-
The second-order rate constant (k) can be calculated by plotting 1/(C₀ - Cₜ) versus time, where C₀ is the initial concentration of the limiting reactant and Cₜ is the concentration at time t, derived from the conductivity measurements.
Caption: Experimental workflow for kinetic analysis using conductometry.
This protocol is used to determine if a reaction involving a chiral center proceeds with inversion, retention, or racemization.
Objective: To determine the stereochemical outcome of a nucleophilic substitution reaction at a chiral center.
Materials:
-
Chirally pure starting material
-
Reagents for the substitution reaction
-
Polarimeter
-
Quartz cell
-
Appropriate solvent for analysis
Procedure:
-
Measure the specific rotation [α] of the pure, chiral starting material.
-
Perform the nucleophilic substitution reaction.
-
Isolate and purify the product.
-
Prepare a solution of the purified product of a known concentration.
-
Measure the optical rotation of the product solution using a polarimeter. Calculate the specific rotation [α] of the product.
-
Interpretation:
-
Inversion: The product will have a specific rotation of the opposite sign compared to a known standard of the inverted product.
-
Racemization: The product will have a specific rotation of 0°, indicating an equal mixture of enantiomers.
-
Retention: The product will have a specific rotation of the same sign as a known standard of the retained product.
-
References
- 1. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmdguru.com [pharmdguru.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanisms of Soft and Hard Electrophile Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. ias.ac.in [ias.ac.in]
Safety Operating Guide
Safe Disposal of 2-Ethoxy-5-nitropyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2-Ethoxy-5-nitropyridine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Chemical-resistant gloves (e.g., nitrile or butyl rubber)[2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Chemical safety goggles or a face shield |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | N95-type dust mask or work in a certified chemical fume hood[2] |
| - | - | A fully buttoned laboratory coat should be worn to protect the body[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents its release into the environment and ensures the safety of all personnel.
1. Waste Segregation and Collection:
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), and used PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Never mix this compound waste with other waste streams unless their compatibility is known and verified.
2. Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
3. Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials, heat, and sources of ignition.[2]
-
The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulations.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and proper cleanup is crucial to mitigate exposure and prevent further contamination.
1. Evacuate and Secure the Area:
-
Immediately alert personnel in the vicinity and evacuate the affected area.
-
If the spill is large or in a poorly ventilated space, contact your institution's emergency response team.
2. Personal Protection:
-
Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE as outlined in the table above.
3. Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.
-
For a solution, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Once absorbed, collect the material using non-sparking tools and place it in the hazardous waste container.[2]
4. Decontamination:
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Ethoxy-5-nitropyridine
Essential Safety and Handling Guide for 2-Ethoxy-5-nitropyridine
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 31594-45-3
Hazard Summary:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required protective equipment.
| Protection Type | Specification |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles are required. A face shield should be worn if there is a splash hazard.[3] |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves are recommended.[4][5] Always inspect gloves for integrity before use. Lab Coat: A clean, buttoned lab coat must be worn to prevent skin contact.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to use in experimental protocols.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a tightly sealed and properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6][7]
2. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[7]
3. Weighing and Solution Preparation:
-
Handle the solid material carefully to prevent dust formation.[3]
-
When weighing and preparing solutions, do so within the chemical fume hood.
4. Experimental Use:
-
Closed Systems: Whenever feasible, conduct reactions in a closed system to prevent the release of the substance into the work environment.[3]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or fumes.[6]
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands and face thoroughly after handling.[2][6]
5. First Aid Measures:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4][9] Remove contaminated clothing and wash it before reuse.[2][8] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7][8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][6][7]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Contaminated lab supplies (weighing paper, pipette tips, etc.).
-
-
Liquid Waste:
-
Rinsate from contaminated glassware.
-
Disposal Procedures:
-
Solid Waste Collection: Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste Collection: Rinse contaminated glassware multiple times with a suitable solvent. Collect the rinsate as hazardous liquid waste.[3]
-
Work Surface Decontamination: Decontaminate work surfaces in the fume hood with an appropriate cleaning agent and collect the cleaning materials as solid hazardous waste.[3]
-
Waste Disposal: Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[7][8] Do not let the product enter drains, other waterways, or soil.[8]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the handling process for this compound.
Caption: Workflow for handling this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. This compound | 31594-45-3 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
